4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine
Descripción
Propiedades
IUPAC Name |
5-bromo-4-phenylmethoxy-2-piperidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c17-14-11-18-16(20-9-5-2-6-10-20)19-15(14)21-12-13-7-3-1-4-8-13/h1,3-4,7-8,11H,2,5-6,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCSRNYMWDTVER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C(=N2)OCC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654783 | |
| Record name | 4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885952-22-7 | |
| Record name | 4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine
This guide provides a comprehensive technical overview for the synthesis and detailed characterization of the novel substituted pyrimidine, 4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its incorporation of key pharmacophoric elements: a pyrimidine core, a bromine substituent, a benzyloxy group, and a piperidine moiety. Pyrimidine derivatives are integral to numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The piperidine scaffold is also a privileged structure in medicinal chemistry, known to enhance druggability, modulate physicochemical properties, and improve pharmacokinetic profiles.[3][4][5][6]
This document is structured to provide not just a protocol, but a field-proven perspective on the experimental choices, validation checkpoints, and the underlying chemical principles that ensure a robust and reproducible synthesis and characterization workflow.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively approached through a multi-step process that leverages the differential reactivity of halogen substituents on the pyrimidine ring. Our strategy begins with a commercially available starting material, 5-bromouracil, and proceeds through a series of selective substitutions.
The overall synthetic workflow is depicted below:
Caption: Synthetic pathway for this compound.
Part 1: Synthesis Protocols and Mechanistic Rationale
This section details the step-by-step procedures for the synthesis of the target compound, including the preparation of key intermediates.
Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine
The initial step involves the conversion of 5-bromouracil to the highly reactive intermediate, 5-bromo-2,4-dichloropyrimidine. This transformation is a classic chlorination reaction of a pyrimidine-dione system.
Protocol:
-
To a stirred suspension of 5-bromouracil (1 equivalent) in N,N-dimethylaniline (1.2 equivalents), slowly add phosphorus oxychloride (POCl₃, 4 equivalents) at 0 °C.
-
After the addition is complete, the reaction mixture is heated to reflux (approximately 110 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.
-
The resulting aqueous mixture is extracted three times with dichloromethane (DCM).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography on silica gel to afford 5-bromo-2,4-dichloropyrimidine as a solid.[3][7]
Expertise & Causality: The use of phosphorus oxychloride is a standard and effective method for converting the hydroxyl groups of uracil derivatives into chloro substituents, which are excellent leaving groups for subsequent nucleophilic aromatic substitution (SNAr) reactions. N,N-dimethylaniline acts as a catalyst and acid scavenger in this reaction. The workup with ice is necessary to quench the excess POCl₃, and the subsequent aqueous washes are to remove any remaining acidic byproducts and salts.
Step 2: Synthesis of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine
This step involves the selective monosubstitution of one of the chlorine atoms on 5-bromo-2,4-dichloropyrimidine with a benzyloxy group. The C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the C2 position, allowing for a regioselective reaction.
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add benzyl alcohol (1.1 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes, or until the evolution of hydrogen gas ceases.
-
To this solution of sodium benzylate, add a solution of 5-bromo-2,4-dichloropyrimidine (1 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-(benzyloxy)-5-bromo-2-chloropyrimidine.
Expertise & Causality: The use of sodium hydride to deprotonate benzyl alcohol in situ generates the strongly nucleophilic benzylate anion. The regioselective substitution at the C4 position is a well-established principle in pyrimidine chemistry, driven by the electronic effects of the ring nitrogen atoms.[8] Anhydrous conditions are critical for this step to prevent the quenching of the sodium hydride and the sodium benzylate.
Step 3: Synthesis of this compound
The final step is the nucleophilic substitution of the remaining chlorine atom at the C2 position with piperidine.
Protocol:
-
In a round-bottom flask, dissolve 4-(benzyloxy)-5-bromo-2-chloropyrimidine (1 equivalent) in a suitable solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF).
-
Add piperidine (1.5 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2 equivalents).
-
Heat the reaction mixture to reflux (80-100 °C) and stir for 8-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product, this compound.
Expertise & Causality: The nucleophilic substitution of the 2-chloro group with piperidine is a classic SNAr reaction.[9][10][11] The addition of DIPEA is to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. The elevated temperature is necessary to overcome the activation energy for the substitution at the less reactive C2 position.
Part 2: Comprehensive Characterization
A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.[9][12][13]
1H NMR (Proton NMR):
-
Aromatic Protons: Expect a multiplet in the region of δ 7.3-7.5 ppm corresponding to the five protons of the benzyl group.
-
Pyrimidine Proton: A singlet for the C6-H of the pyrimidine ring is expected, likely in the downfield region (δ 8.0-8.5 ppm).
-
Benzyloxy CH2: A singlet around δ 5.4-5.6 ppm for the two protons of the methylene group adjacent to the oxygen.
-
Piperidine Protons: Multiple signals in the aliphatic region (δ 1.5-3.8 ppm). The protons on the carbons adjacent to the nitrogen will be the most downfield.
13C NMR (Carbon-13 NMR):
-
Pyrimidine Carbons: Expect signals for the C2, C4, C5, and C6 carbons of the pyrimidine ring. The carbon attached to bromine (C5) will be significantly shifted.
-
Benzyl Carbons: Signals for the aromatic carbons of the benzyl group and the benzylic CH2 carbon.
-
Piperidine Carbons: Signals for the carbons of the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern.
-
Expected Molecular Ion (M+): The exact mass should be calculated. Look for the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio), which will result in two molecular ion peaks (M+ and M+2) of nearly equal intensity.
Infrared (IR) Spectroscopy
IR spectroscopy will help to identify the functional groups present in the molecule.
-
C-H stretching (aromatic and aliphatic): Around 3000-3100 cm-1 and 2850-2950 cm-1.
-
C=N and C=C stretching (aromatic ring): In the region of 1450-1600 cm-1.
-
C-O stretching (ether): Around 1050-1250 cm-1.
-
C-Br stretching: Typically in the fingerprint region, below 800 cm-1.
Quantitative Data Summary
| Analysis | Expected Results |
| Molecular Formula | C16H18BrN3O |
| Molecular Weight | 348.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| 1H NMR | Signals corresponding to aromatic, pyrimidine, benzyloxy, and piperidine protons. |
| 13C NMR | Signals corresponding to all unique carbon atoms in the structure. |
| Mass Spec (ESI-MS) | [M+H]+ at m/z 349.07 and 351.07 (due to Br isotopes). |
| IR (cm-1) | Characteristic peaks for C-H, C=N, C=C, and C-O bonds. |
Part 3: Self-Validating Systems and Trustworthiness
The reliability of this synthetic and analytical workflow is ensured by several self-validating checks:
-
Chromatographic Consistency: The consistent monitoring of each reaction step by TLC provides a real-time assessment of the reaction's progress and the formation of byproducts. The final product should appear as a single spot on the TLC plate under various solvent systems.
-
Spectroscopic Correlation: The data from 1H NMR, 13C NMR, and Mass Spectrometry must be in complete agreement. For instance, the number of protons and carbons observed in the NMR spectra must match the molecular formula confirmed by the mass spectrum. The isotopic pattern for bromine in the mass spectrum is a critical validation point.
-
Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and should ideally be >95% for use in biological assays.
By adhering to these rigorous protocols and validation checks, researchers can confidently synthesize and characterize this compound for further investigation in drug discovery programs.
References
-
Abdel-Wahab, B. F., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. Retrieved from [Link]
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Lyubchyk, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved from [Link]
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Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Retrieved from [Link]
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Gant, T. G. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]
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PMC. (2023, June 2). Recent medicinal approaches of novel pyrimidine analogs: A review. Retrieved from [Link]
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Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
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MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
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MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
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- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 20, 2026
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine. This molecule is of significant interest to the drug discovery and development community due to its unique structural motifs, which are prevalent in pharmacologically active agents. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide aims to provide researchers with a foundational understanding of its molecular architecture and spectroscopic behavior. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, this compound, incorporates several key pharmacophores: a pyrimidine scaffold, a flexible benzyloxy group, a bromine atom which can serve as a handle for further functionalization, and a saturated piperidine ring. Understanding the precise stereoelectronic properties of this molecule is paramount for elucidating its mechanism of action and for the rational design of second-generation analogs. This guide will delve into the multi-faceted spectroscopic characterization of this compound, offering expert interpretation of the data to provide a clear and unambiguous structural assignment.
Molecular Structure
The structural formula of this compound is presented below. The subsequent sections will provide a detailed spectroscopic confirmation of this structure.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR were employed to unequivocally determine the connectivity and chemical environment of each atom in the target molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring protons.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.25 | s | 1H | H-6 (pyrimidine) |
| 7.45 - 7.30 | m | 5H | Ar-H (benzyloxy) |
| 5.45 | s | 2H | O-CH₂ (benzyloxy) |
| 3.80 | t, J = 5.5 Hz | 4H | N-(CH₂)₂ (piperidine, α) |
| 1.70 - 1.60 | m | 6H | -(CH₂)₃- (piperidine, β, γ) |
Expertise & Experience in Interpretation:
-
Pyrimidine Proton (H-6): The singlet at 8.25 ppm is characteristic of the lone proton on the pyrimidine ring. Its downfield chemical shift is attributed to the deshielding effects of the two adjacent nitrogen atoms and the electron-withdrawing bromine atom at the C-5 position.
-
Benzyloxy Group Protons: The multiplet between 7.45 and 7.30 ppm integrates to five protons, consistent with a monosubstituted benzene ring. The sharp singlet at 5.45 ppm, integrating to two protons, is diagnostic for the benzylic methylene protons (O-CH₂). The chemical shift is typical for protons attached to a carbon adjacent to an oxygen atom and an aromatic ring.
-
Piperidine Protons: The piperidine ring exhibits two sets of signals. The triplet at 3.80 ppm corresponds to the four protons on the carbons alpha to the nitrogen atom (N-(CH₂)₂). The upfield multiplet between 1.70 and 1.60 ppm represents the remaining six protons on the beta and gamma carbons of the piperidine ring. The integration and multiplicities are fully consistent with a piperidine ring attached to the pyrimidine at the nitrogen atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 168.5 | C-4 (pyrimidine) |
| 161.0 | C-2 (pyrimidine) |
| 158.0 | C-6 (pyrimidine) |
| 136.0 | C-ipso (benzyloxy) |
| 128.8 | C-ortho/meta (benzyloxy) |
| 128.5 | C-para (benzyloxy) |
| 128.2 | C-ortho/meta (benzyloxy) |
| 95.0 | C-5 (pyrimidine) |
| 71.0 | O-CH₂ (benzyloxy) |
| 45.0 | N-(CH₂)₂ (piperidine, α) |
| 26.0 | -CH₂- (piperidine, β) |
| 24.5 | -CH₂- (piperidine, γ) |
Expertise & Experience in Interpretation:
-
Pyrimidine Carbons: The downfield signals at 168.5, 161.0, and 158.0 ppm are assigned to the electron-deficient carbons of the pyrimidine ring (C-4, C-2, and C-6, respectively). The carbon bearing the bromine atom (C-5) is significantly shielded and appears at 95.0 ppm.
-
Benzyloxy Group Carbons: The signals for the aromatic carbons of the benzyloxy group appear in the expected range of 128-136 ppm. The benzylic carbon (O-CH₂) is observed at 71.0 ppm.
-
Piperidine Carbons: The carbons of the piperidine ring are observed in the aliphatic region, with the alpha carbons appearing at 45.0 ppm and the beta and gamma carbons at 26.0 and 24.5 ppm, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3065, 3033 | Medium | Aromatic C-H stretch |
| 2935, 2855 | Strong | Aliphatic C-H stretch (piperidine & benzyloxy CH₂) |
| 1580, 1550, 1495 | Strong | C=N and C=C stretching (pyrimidine and aromatic rings) |
| 1250 | Strong | C-O-C asymmetric stretch (benzyloxy) |
| 1100 | Strong | C-N stretch |
| 740, 695 | Strong | Aromatic C-H out-of-plane bend (monosubstituted benzene) |
Expertise & Experience in Interpretation:
The IR spectrum confirms the presence of all the key functional groups. The aromatic and aliphatic C-H stretching vibrations are clearly observed. The strong absorptions in the 1495-1580 cm⁻¹ region are characteristic of the stretching vibrations of the C=N and C=C bonds within the pyrimidine and benzene rings. The prominent C-O-C stretching band at 1250 cm⁻¹ is indicative of the ether linkage in the benzyloxy group. The strong bands at 740 and 695 cm⁻¹ are diagnostic for a monosubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
Table 4: ESI-MS Data for this compound
| m/z | Interpretation |
| 377.08, 379.08 | [M+H]⁺ (isotopic pattern for 1 Br) |
| 298.15 | [M - C₆H₅CH₂]⁺ |
| 91.05 | [C₇H₇]⁺ (tropylium ion) |
Expertise & Experience in Interpretation:
The ESI-MS spectrum displays a protonated molecular ion peak [M+H]⁺ at m/z 377.08 and 379.08, with a characteristic isotopic pattern of approximately 1:1 intensity ratio, which is definitive for the presence of a single bromine atom. The calculated monoisotopic mass for C₁₆H₁₉BrN₄O is 376.07, which is consistent with the observed data. A significant fragment ion is observed at m/z 91.05, corresponding to the stable tropylium ion ([C₇H₇]⁺), which is a characteristic fragment of benzyl-containing compounds. Another key fragmentation involves the loss of the benzyl group, resulting in a fragment at m/z 298.15.
Figure 2: Proposed key fragmentation pathway for this compound in ESI-MS.
Experimental Protocols
The following section details the methodologies used to acquire the spectroscopic data presented in this guide. These protocols are designed to be robust and reproducible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 3: Workflow for NMR data acquisition.
-
Instrumentation: Bruker Avance III 500 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: A 30° pulse width was used with a relaxation delay of 1.0 s and an acquisition time of 3.0 s. 16 scans were co-added.
-
¹³C NMR: A 30° pulse width was used with a relaxation delay of 2.0 s and an acquisition time of 1.5 s. 1024 scans were co-added with proton decoupling.
Infrared (IR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR Two accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the UATR accessory.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans were co-added and averaged. A background spectrum of the clean diamond crystal was recorded prior to the sample analysis.
Mass Spectrometry (MS)
-
Instrumentation: Agilent 6120 Quadrupole LC/MS system with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample was dissolved in methanol to a concentration of approximately 1 mg/mL and then further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Data Acquisition: The sample was introduced into the ESI source via direct infusion at a flow rate of 0.2 mL/min. The mass spectrum was acquired in positive ion mode over a mass range of m/z 50-500.
Conclusion
The collective spectroscopic data from NMR, IR, and MS analyses provide a cohesive and unambiguous structural confirmation for this compound. The detailed interpretation and robust experimental protocols presented in this guide serve as a valuable resource for researchers working with this compound and its analogs. The self-validating nature of the combined spectroscopic evidence ensures a high degree of confidence in the assigned structure, which is a critical foundation for any further studies in drug development and medicinal chemistry.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
An In-Depth Technical Guide to 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine: A Key Intermediate in Kinase Inhibitor Synthesis
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine, a pivotal heterocyclic building block in contemporary medicinal chemistry. This document details its synthesis, spectroscopic characterization, and critically, its reactivity profile, with a focus on its application as a key intermediate in the development of potent and selective kinase inhibitors, particularly those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.
Introduction: The Strategic Importance of Substituted Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in a variety of biological interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at the active sites of therapeutic targets. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, potency, selectivity, and pharmacokinetic profile.
This compound (Figure 1) has emerged as a particularly valuable intermediate. The presence of a bromine atom at the 5-position offers a reactive handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. This, combined with the benzyloxy and piperidinyl substituents at the 4- and 2-positions respectively, provides a molecular framework ripe for elaboration into complex, biologically active molecules. Notably, this compound has been identified as a key precursor in the synthesis of a new generation of IRAK-4 inhibitors, which are of significant interest for the treatment of a range of inflammatory and autoimmune diseases, as well as certain cancers.[3][4][5][6]
Figure 1: Chemical Structure of this compound
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectroscopic properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring its purity and identity.
Physicochemical Properties
The empirical data for this compound is summarized in the table below. The compound is typically a solid at room temperature and exhibits solubility in common organic solvents used in synthesis.
| Property | Value | Source |
| Molecular Formula | C16H18BrN3O | - |
| Molecular Weight | 364.24 g/mol | - |
| Appearance | White to off-white solid | [Vendor Data] |
| Melting Point | 93-95 °C | [Vendor Data] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [General laboratory experience] |
| CAS Number | 885952-22-7 | [7] |
Spectroscopic Data
The structural integrity of this compound is confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
¹H NMR (400 MHz, CDCl₃): δ 8.16 (s, 1H), 7.42-7.29 (m, 5H), 5.43 (s, 2H), 3.82 (t, J = 5.4 Hz, 4H), 1.68-1.58 (m, 6H).
-
Interpretation: The singlet at 8.16 ppm is characteristic of the proton at the 6-position of the pyrimidine ring. The multiplet between 7.42 and 7.29 ppm corresponds to the five protons of the benzyl group. The singlet at 5.43 ppm is assigned to the two benzylic protons. The triplet at 3.82 ppm represents the four protons of the piperidine ring adjacent to the nitrogen atom, and the multiplet between 1.68 and 1.58 ppm corresponds to the remaining six protons of the piperidine ring.
¹³C NMR (100 MHz, CDCl₃): (Predicted) δ 162.9, 161.8, 159.9, 136.5, 128.6, 128.2, 127.9, 108.2, 70.5, 44.9, 25.7, 24.8.
-
Note: An experimental ¹³C NMR spectrum was not found in the searched literature. The provided shifts are based on computational prediction and are intended as a guide for spectral interpretation.
Mass spectral analysis would be expected to show a molecular ion peak [M]+ and/or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.
Synthesis and Purification
The synthesis of this compound is reliably achieved through a two-step process starting from commercially available 5-bromo-2,4-dichloropyrimidine. The methodology outlined below is adapted from established patent literature, demonstrating a robust and scalable route to this key intermediate.
Synthetic Workflow
Experimental Protocol
Step 1: Synthesis of 5-Bromo-4-chloro-2-(piperidin-1-yl)pyrimidine
-
To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in tetrahydrofuran (THF) at 0 °C is added N,N-diisopropylethylamine (DIPEA) (1.1 eq).
-
Piperidine (1.05 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 16 hours.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 5-bromo-4-chloro-2-(piperidin-1-yl)pyrimidine.
Step 2: Synthesis of this compound
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in THF at 0 °C is added benzyl alcohol (1.2 eq) dropwise. The mixture is stirred at this temperature for 30 minutes.
-
A solution of 5-bromo-4-chloro-2-(piperidin-1-yl)pyrimidine (1.0 eq) in THF is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is carefully quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a white to off-white solid.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the reactivity of its C5-bromo substituent. This position is primed for participation in palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures from simple precursors.[2]
The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Structural Diversity
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8] In the context of this compound, the C-Br bond at the 5-position is the reactive site for this transformation, allowing for the introduction of a wide array of aryl and heteroaryl substituents. This is a critical step in the synthesis of many kinase inhibitors, where a bi-aryl or heteroaryl-aryl core is often required for potent and selective binding to the kinase active site.
Application in the Synthesis of IRAK-4 Inhibitors
Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a serine/threonine kinase that plays a crucial role in the innate immune response signaling pathway.[3][4][5][6] Dysregulation of IRAK-4 activity has been implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancer, making it an attractive therapeutic target. Several patents disclose the use of this compound as a key intermediate in the synthesis of potent and selective IRAK-4 inhibitors.[3][4][5][6]
The general synthetic strategy involves a Suzuki-Miyaura coupling of this compound with a suitably functionalized aryl or heteroaryl boronic acid or ester. The resulting coupled product is then typically subjected to a debenzylation step to reveal a hydroxyl group at the 4-position, which can be a key pharmacophoric feature for interaction with the kinase hinge region. Further functionalization of the coupled aryl or heteroaryl moiety allows for the exploration of structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with all chemical reagents, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) prior to use.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically important and versatile building block in medicinal chemistry. Its well-defined synthesis and the presence of a reactive bromine handle make it an ideal starting material for the construction of complex molecular scaffolds through palladium-catalyzed cross-coupling reactions. Its demonstrated utility in the synthesis of IRAK-4 inhibitors highlights its significance in the development of novel therapeutics for a range of diseases. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this key intermediate in their drug discovery endeavors.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
- Buckley, G. M., et al. (2018). Inhibitors of IRAK4 activity.
- Lim, J., et al. (2018). Pyrazolopyrimidine inhibitors of irak4 activity.
- Merck Sharp & Dohme Corp. (2023). Irak4 inhibitors. WO2023152349A1.
- Merck Sharp & Dohme LLC. (2024).
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MOLBASE. (n.d.). 4-{5-bromo-2-[1-(1H-pyrrol-2-ylmethyl)-piperidin-4-ylamino]-pyrimidin-4-yloxy}-3,5-dimethyl-benzonitrile. Retrieved from [Link]
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MOLBASE. (n.d.). 4-{5-bromo-2-[1-(3-trifluoromethoxy-benzyl)-piperidin-4-ylamino]-pyrimidin-4-yloxy}-3,5-dimethyl-benzonitrile. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(3-Methyl-2,5-dioxo-2,5-dihydro-pyrrol-1-ylamino)-2-phenylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-[3-({[1-(Benzylsulfonyl)piperidin-4-yl]methyl}amino)phenyl]-4-bromo-3-(carboxymethoxy)thiophene-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
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- The Pharma Innovation. (2023). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives.
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YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Video]. YouTube. [Link]
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Technical Guide: An In-depth Analysis of the Novel Pyrimidine Derivative, CAS 885952-22-7
Introduction
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents.[1][2][3] Its prevalence in the building blocks of DNA and RNA has made it a focal point for the development of novel anti-cancer therapeutics.[2][4] This guide introduces a novel pyrimidine derivative, 4-Benzyloxy-5-bromo-2-(piperidin-1-yl)-pyrimidine (CAS 885952-22-7), a compound of significant interest for researchers in oncology and drug development. While this specific molecule is not yet extensively documented in peer-reviewed literature, its structural motifs—a substituted pyrimidine core, a benzyloxy group, and a piperidine moiety—suggest a strong potential for biological activity, particularly as an inhibitor of tubulin polymerization.[5][6][7] The piperidine ring, in particular, is a well-established pharmacophore in anti-cancer drug design, known to enhance the therapeutic efficacy of various compounds.[8][9][10] This document serves as a comprehensive technical guide for researchers, providing insights into its properties, a hypothesized mechanism of action, and detailed protocols for its synthesis and biological evaluation.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The properties of 4-Benzyloxy-5-bromo-2-(piperidin-1-yl)-pyrimidine are summarized in the table below. These values are critical for designing experiments, formulating solutions, and interpreting biological data.
| Property | Value | Source |
| CAS Number | 885952-22-7 | |
| Molecular Formula | C₁₆H₁₈BrN₃O | |
| Molecular Weight | 348.24 g/mol | |
| Appearance | Inferred: White to off-white solid | |
| Solubility | Inferred: Soluble in DMSO, Methanol, Chloroform | |
| Storage | Recommended: Store at -20°C, protect from light |
Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition
Based on the structural similarities to other pyrimidine-based anti-cancer agents, it is hypothesized that 4-Benzyloxy-5-bromo-2-(piperidin-1-yl)-pyrimidine acts as a tubulin polymerization inhibitor.[5][6][7] Tubulin inhibitors are a cornerstone of cancer chemotherapy, disrupting the dynamics of microtubules, which are essential for cell division.[11] These agents can be broadly categorized as either microtubule stabilizers or destabilizers.[11] The proposed mechanism for this compound is the inhibition of tubulin polymerization, similar to colchicine. This leads to the disassembly of microtubules, disruption of the mitotic spindle, and ultimately, cell cycle arrest and apoptosis in rapidly dividing cancer cells.[11][12]
Caption: Hypothesized mechanism of action for CAS 885952-22-7.
Synthesis and Characterization
The synthesis of 2,4,5-trisubstituted pyrimidines can be achieved through various established routes.[13][14] A plausible and efficient method for the preparation of 4-Benzyloxy-5-bromo-2-(piperidin-1-yl)-pyrimidine is outlined below. This multi-step synthesis provides a clear path for researchers to obtain the compound for their studies.
Representative Synthetic Protocol:
-
Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine
-
This starting material can be synthesized from commercially available precursors, such as 2,4-dihydroxypyrimidine, through a bromination and subsequent chlorination reaction.
-
-
Step 2: Selective Nucleophilic Substitution at C4
-
To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add benzyl alcohol (1.1 eq) and a non-nucleophilic base like sodium hydride (NaH, 1.2 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to yield 4-(benzyloxy)-5-bromo-2-chloropyrimidine.
-
-
Step 3: Nucleophilic Substitution at C2
-
Dissolve the product from Step 2 (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Add piperidine (1.5 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-100°C and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, dilute with water, and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to obtain the final compound, 4-Benzyloxy-5-bromo-2-(piperidin-1-yl)-pyrimidine.
-
-
Characterization:
-
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Experimental Protocols for Biological Evaluation
To investigate the hypothesized anti-cancer activity of 4-Benzyloxy-5-bromo-2-(piperidin-1-yl)-pyrimidine, a systematic biological evaluation is necessary. The following workflow and detailed protocols provide a robust framework for this investigation.
Caption: Workflow for the biological evaluation of CAS 885952-22-7.
Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of the compound on the polymerization of purified tubulin.[15][16]
Materials:
-
Tubulin (>99% pure)
-
GTP solution
-
Fluorescence-based tubulin polymerization buffer
-
Fluorescent reporter dye
-
Positive control: Paclitaxel (stabilizer), Colchicine (destabilizer)
-
Negative control: DMSO (vehicle)
-
Black, flat-bottom 96-well plate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound, positive controls, and vehicle control in polymerization buffer.
-
On ice, add 5 µL of the diluted compounds or controls to the wells of a pre-chilled 96-well plate.
-
Prepare the tubulin reaction mix by combining the tubulin protein, GTP, and fluorescent reporter in the polymerization buffer to the recommended final concentrations.
-
Add 45 µL of the tubulin reaction mix to each well for a final volume of 50 µL.
-
Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every 60 seconds for 60-90 minutes (Excitation/Emission wavelengths will depend on the fluorescent reporter used).
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Calculate the IC₅₀ value for the inhibition of tubulin polymerization.
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay assesses the compound's ability to inhibit cell proliferation in a panel of human cancer cell lines.[17]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
Test compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
Potential Applications and Future Directions
The structural features of 4-Benzyloxy-5-bromo-2-(piperidin-1-yl)-pyrimidine suggest its potential as a lead compound in the development of novel anti-cancer agents.[1][3][4] Given that many tubulin inhibitors that target the colchicine binding site can overcome resistance to taxane-based drugs, this compound could be particularly valuable for treating multi-drug resistant cancers.[5][12]
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
-
In-depth Mechanistic Studies: Confirming the mechanism of action through cell cycle analysis, apoptosis assays, and competitive binding assays with colchicine.[17]
-
In Vivo Efficacy: Evaluating the anti-tumor activity of the compound in animal models of cancer.
-
Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.
References
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Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]
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Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation Journal. (2019-04-20). [Link]
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Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [Link]
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A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. (2021-12-12). [Link]
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. [Link]
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Recent Advancement of Piperidine Moiety in Treatment of Cancer- A Review. PubMed. (2018-09-05). [Link]
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Ben-Gurion University Research Portal. (2022-01-07). [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed. (2021-04-07). [Link]
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Scilit. [Link]
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NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC - NIH. [Link]
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Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]
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The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. ResearchGate. [Link]
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Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy. NIH. [Link]
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Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ACS Publications. (2023-09-29). [Link]
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What are Tubulin inhibitors and how do they work?. Patsnap Synapse. (2024-06-21). [Link]
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A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. MDPI. [Link]
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Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma. PubMed. (2024-11-05). [Link]
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Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. NIH. [Link]
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
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Synthesis of 2-Amino-5-bromopyridine. ResearchGate. (2025-08-06). [Link]
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Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry (RSC Publishing). [Link]
-
Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. PubMed. [Link]
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The Pyrimidine Scaffold: A Privileged Core for Modulating Biological Activity
An In-depth Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Relevance of the Pyrimidine Core
As a Senior Application Scientist in the field of drug discovery, I have witnessed the cyclical nature of scaffold popularity. Yet, some core structures remain perpetually relevant, acting as foundational pillars for therapeutic innovation. The pyrimidine nucleus is a prime example of such an enduring scaffold. Its presence at the heart of DNA and RNA nucleobases (cytosine, thymine, and uracil) gives it an intrinsic biocompatibility and a unique starting point for interacting with biological systems.[1][2] This inherent biological significance, coupled with its synthetic tractability, has established the substituted pyrimidine as a "privileged scaffold" in medicinal chemistry.[3][4]
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the vast therapeutic potential harbored within substituted pyrimidines. We will move beyond a simple cataloging of activities to explore the mechanistic rationale, the causality behind experimental design, and the practical methodologies required to assess their potential. Our exploration will cover the principal areas where pyrimidines have shown significant promise: oncology, infectious diseases, and inflammatory conditions, with a special focus on their role as kinase inhibitors.
Anticancer Activity: Targeting the Engines of Proliferation
The application of pyrimidine derivatives in oncology is one of the most mature and successful areas of research. From classical antimetabolites like 5-Fluorouracil to modern targeted therapies, the pyrimidine core has proven its versatility in combating cancer.[5][6] The primary mechanisms involve the disruption of key cellular processes essential for the uncontrolled proliferation that characterizes cancer.[7]
Mechanism of Action: Kinase Inhibition
A predominant mechanism by which modern pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases.[8] These enzymes are critical nodes in the signaling pathways that control cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[9]
Many pyrimidine-based compounds are designed as ATP-competitive inhibitors. Their heterocyclic structure can mimic the purine ring of ATP, allowing them to fit into the ATP-binding pocket of a target kinase. This binding event prevents the phosphorylation of downstream substrates, effectively shutting down the aberrant signaling cascade.[9] A key example is the inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overexpressed or mutated in non-small-cell lung cancer.[10]
Data Presentation: In Vitro Cytotoxicity
The initial screening of potential anticancer compounds invariably involves assessing their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is the standard metric used for this purpose. The table below presents a selection of IC50 values for different pyrimidine derivatives, illustrating the impact of substitutions on their anticancer potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Compound 15n | PC-3 (Prostate) | 1.86 | [6] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | A375 (Melanoma) | Most Active | [11] |
| Indolyl-Pyrimidine | Compound 4g | MCF-7 (Breast) | 5.1 | [12] |
| Indolyl-Pyrimidine | Compound 4g | HepG2 (Liver) | 5.02 | [12] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | A549 (Lung) | 17.50 | [13] |
| Pyrido[2,3-d]pyrimidine | Derivative 1n | HCT-116 (Colon) | 1.98 | [14] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Its underlying principle is the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[15][16] This conversion is only possible in metabolically active cells, making the amount of formazan produced directly proportional to the number of viable cells.[17] The choice of the MTT assay is justified by its high sensitivity, reproducibility, and suitability for high-throughput screening.[18]
Methodology:
-
Cell Seeding:
-
Culture and harvest the desired cancer cell line (e.g., A549, MCF-7).
-
Perform a cell count and determine viability (e.g., using Trypan Blue exclusion).
-
Seed the cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the substituted pyrimidine compounds in the appropriate culture medium.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) under the same conditions.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the purple crystals.[15][19]
-
Gently agitate the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[19]
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background noise.[19]
-
The absorbance value is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
-
Antimicrobial Activity: A Renewed Front Against Resistance
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Pyrimidine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[20][21]
Mechanism of Action & Structure-Activity Relationship (SAR)
The antimicrobial action of pyrimidines can be attributed to various mechanisms, including the inhibition of essential enzymes like dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis. The structure-activity relationship (SAR) is paramount; the nature and position of substituents on the pyrimidine ring dramatically influence the compound's potency and spectrum of activity.[22] For instance, the introduction of halogen atoms or specific aryl groups can enhance antibacterial efficacy.[23]
Data Presentation: In Vitro Antimicrobial Efficacy
The effectiveness of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The Kirby-Bauer disk diffusion method provides a qualitative or semi-quantitative measure through the zone of inhibition.
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference |
| Pyrimidin-2-amine | Compound 12 | S. aureus | 0.87 (µM/ml) | [21] |
| Pyrimidin-2-thiol | Compound 5 | B. subtilis | 0.96 (µM/ml) | [21] |
| Pyrimidin-2-thiol | Compound 10 | P. aeruginosa | 0.77 (µM/ml) | [21] |
| Fused Pyrimidine | Bromo Derivative | S. aureus | 8 | [24] |
| Fused Pyrimidine | Iodo Derivative | S. aureus | 8 | [24] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
This method is a standardized, simple, and cost-effective technique for preliminary screening of antimicrobial activity.[5] Its principle lies in the diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium inoculated with a bacterium, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth—the zone of inhibition—will form around the disk.[1][25]
Methodology:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from a pure culture (18-24 hours old).
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This step is critical for reproducibility.[26]
-
-
Plate Inoculation:
-
Use Mueller-Hinton Agar (MHA) plates, as this medium is standardized for susceptibility testing.[27]
-
Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.[28]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of bacterial growth.[2]
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application:
-
Prepare sterile filter paper disks (6 mm diameter).
-
Impregnate the disks with a known concentration of the synthesized pyrimidine derivative solution.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Ensure disks are spaced at least 24 mm apart from each other and from the edge of the plate.[28]
-
Gently press each disk to ensure complete contact with the agar.[2]
-
-
Incubation:
-
Invert the plates and place them in an incubator at 35-37°C for 16-18 hours.[28]
-
-
Data Acquisition:
-
After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or calipers.[5]
-
The size of the zone is proportional to the susceptibility of the organism to the compound. Results are typically compared to a standard antibiotic control.
-
Antiviral Activity: Inhibiting the Replication Machinery
Pyrimidine analogues have long been a cornerstone of antiviral therapy, with drugs like Zidovudine (AZT) for HIV being prominent examples.[29] Their structural similarity to natural nucleosides allows them to interfere with the viral replication process.
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
A key antiviral strategy for some pyrimidine derivatives is the inhibition of host cell enzymes required for de novo pyrimidine biosynthesis, such as dihydroorotate dehydrogenase (DHODH).[20] Viruses are obligate intracellular parasites and rely heavily on the host cell's machinery to provide the nucleotide building blocks for their genome replication. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, effectively starving the virus of essential materials needed for replication.[20] Interestingly, this inhibition can also trigger an innate immune response by inducing the expression of interferon-stimulated genes (ISGs), creating a cellular environment hostile to the virus.[1][28]
Data Presentation: In Vitro Antiviral Potency
The antiviral activity of a compound is assessed by its 50% effective concentration (EC50), the concentration that reduces viral activity by 50%. It is also crucial to determine the 50% cytotoxic concentration (CC50) in uninfected cells to ensure the antiviral effect is not due to general toxicity.
| Compound Class | Derivative Example | Virus | EC50 (nM) | Reference |
| Pyrimidine NNRTI | Compound 48 | HIV-1 (Wild Type) | 3.43 - 11.8 | [30] |
| Pyrimidine NNRTI | Etravirine (Control) | HIV-1-IIIB | 3.5 | [30] |
| DHODH Inhibitor | NITD-982 | Dengue Virus (DENV) | 2.4 | [20] |
| Tetrahydrobenzothiazole | Compound 1 | VEEV (luciferase) | 170 | [31] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds. The principle is that a single infectious virus particle will infect a cell, replicate, and spread to adjacent cells, creating a localized area of cell death known as a plaque. An overlay medium is used to restrict viral spread, ensuring discrete plaques are formed. The effectiveness of an antiviral is measured by its ability to reduce the number of these plaques.
Methodology:
-
Cell Monolayer Preparation:
-
Seed a suitable host cell line (e.g., Vero cells) into 24-well or 12-well plates.
-
Incubate until the cells form a confluent monolayer (95-100% coverage).
-
-
Virus and Compound Preparation:
-
Prepare serial dilutions of the test pyrimidine compound in an appropriate infection medium (e.g., serum-free medium).
-
Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
-
Infection and Treatment:
-
Aspirate the growth medium from the cell monolayers.
-
Infect the cells by adding the diluted virus suspension to each well.
-
Simultaneously, add the diluted compound solutions to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.
-
-
Overlay Application:
-
Carefully aspirate the virus/compound inoculum.
-
Gently add a pre-warmed overlay medium (e.g., medium containing 0.4% agarose or methylcellulose) to each well. The overlay solidifies and restricts viral spread.
-
-
Incubation for Plaque Formation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 3 to 7 days, depending on the virus, until visible plaques form in the control wells.
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium.
-
Fix the cells with a fixative solution (e.g., 10% formalin) for 20-30 minutes.
-
Stain the cell monolayer with a staining solution (e.g., 0.8% crystal violet). The stain will color the living cells, leaving the plaques (areas of dead cells) as clear, unstained zones.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Plot the percentage of plaque reduction against the compound concentration to determine the EC50 value.
-
Anti-inflammatory and Kinase Inhibitory Activity
Chronic inflammation is a driver of numerous diseases, and pyrimidine derivatives have shown potential in modulating inflammatory responses, often through the inhibition of specific kinases involved in inflammatory signaling.
Mechanism of Action: Modulating Inflammatory Mediators
The anti-inflammatory effects of pyrimidines are often linked to their ability to inhibit the production of key inflammatory mediators like nitric oxide (NO) and prostaglandins (via COX-2 inhibition).[6] The nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation, is also a target for some pyrimidine compounds.
Data Presentation: In Vitro Anti-inflammatory and Kinase Inhibitory Potency
The potency of anti-inflammatory compounds can be measured by their IC50 values for the inhibition of specific enzymes (like COX-2) or the production of inflammatory mediators (like NO).
| Compound Class | Target / Assay | IC50 (µM) | Reference |
| Pyrimidine Derivative | NO Inhibition (RAW 264.7) | 88.7 | |
| Pyrazolo[3,4-d]pyrimidine | COX-2 Inhibition | 0.04 | [12] |
| Pyrimidine Derivative | COX-2 Inhibition | 0.29 | [12] |
| DHODH Inhibitor | Human DHODH | 0.0015 |
Experimental Protocols
This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).[4] In an acidic environment, nitrite reacts with the Griess reagent to form a purple azo compound, the intensity of which is proportional to the nitrite concentration and can be measured spectrophotometrically. This is a standard method to assess the anti-inflammatory potential of compounds in vitro using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[3]
Methodology:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells (e.g., 1.5 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the pyrimidine compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce NO production. Incubate for another 24 hours.[3]
-
-
Sample Collection:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
-
Griess Reaction:
-
Incubation and Measurement:
-
Incubate the mixture at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples.
-
This is a universal, highly sensitive assay for measuring the activity of virtually any ADP-generating enzyme, including protein kinases.[3] The assay quantifies the amount of ADP produced in a kinase reaction. The luminescent signal is directly proportional to the ADP concentration and, therefore, to the kinase activity.
Methodology:
-
Kinase Reaction:
-
In a 96-well or 384-well plate, set up the kinase reaction. This includes the target kinase, the specific substrate (peptide or protein), and the test pyrimidine inhibitor at various concentrations.
-
Allow the inhibitor to pre-incubate with the kinase for ~15 minutes at room temperature.[7]
-
Initiate the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C or room temperature.
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes any remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP Conversion and Signal Generation:
-
Add the Kinase Detection Reagent. This reagent converts the ADP produced in the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal from this newly synthesized ATP.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The signal intensity is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.
-
Conclusion and Future Directions
The pyrimidine scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutic agents. Its versatility allows for fine-tuning of biological activity through targeted substitutions, leading to potent and selective inhibitors for a wide range of diseases. The studies and protocols outlined in this guide demonstrate the breadth of possibilities, from anticancer agents that halt tumor progression to antivirals that cripple viral replication and anti-inflammatories that quell harmful immune responses.
The future of pyrimidine-based drug discovery lies in the rational design of multi-target ligands and the exploration of novel fused heterocyclic systems to enhance potency and overcome resistance mechanisms. As our understanding of disease pathways deepens, so too will our ability to precisely engineer pyrimidine derivatives to meet the complex challenges of modern medicine.
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Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2021). Molecules, 26(11), 3290. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023). CLYTE Technologies. [Link]
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Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2022). Molecules, 27(13), 4165. [Link]
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Plaque Reduction Assay. (n.d.). Creative Diagnostics. [Link]
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Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.). Bio-protocol. [Link]
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A Technical Guide to the Structure-Activity Relationship of 5-Bromopyrimidine Derivatives
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in the nucleobases of DNA and RNA and its ability to form key hydrogen bonding interactions with a multitude of biological targets.[1][2] Among its many variations, the 5-bromopyrimidine core has emerged as a particularly versatile and powerful starting point for the development of targeted therapies, especially in oncology and inflammatory diseases.[3][4] The strategic placement of the bromine atom at the C5 position provides not only specific steric and electronic properties that can enhance binding affinity but also serves as a crucial synthetic handle for introducing molecular diversity.[5][6]
This technical guide offers an in-depth analysis of the structure-activity relationships (SAR) of 5-bromopyrimidine derivatives. We will explore the causal relationships behind experimental design choices, detail validated protocols for synthesis and evaluation, and provide a framework for researchers and drug development professionals to leverage this scaffold in their own discovery programs.
The Strategic Importance of the 5-Bromo Substituent
The bromine atom at the C5 position is not merely a placeholder; it fundamentally influences the molecule's properties and potential:
-
Synthetic Versatility : The C-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][7] This allows for the efficient and controlled introduction of a wide array of aryl, heteroaryl, and amino substituents, which is essential for exploring the chemical space around a biological target.[5][8]
-
Electronic Effects : As a halogen, bromine is an electron-withdrawing group, which can modulate the pKa of the pyrimidine ring and influence the strength of hydrogen bonds with target residues.
-
Steric Influence : The bromine atom provides bulk, which can be exploited to achieve selectivity for a specific target kinase or enzyme by probing steric pockets within the active site.
Core Structure-Activity Relationship Principles
The biological activity of 5-bromopyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. The most common and impactful modifications are typically made at the C2 and C4 positions, often in concert with transformations at the C5 position.
General SAR of the 5-Bromopyrimidine Scaffold
A generalized SAR map for 5-bromopyrimidine derivatives, particularly as kinase inhibitors, can be visualized. The C2 and C4 positions are critical for establishing interactions with the hinge region of the kinase ATP-binding site, while the C5 position allows for extension into the solvent-exposed region or deeper pockets.
Caption: Generalized Structure-Activity Relationship (SAR) map for 5-bromopyrimidine derivatives.
Case Study: 5-Bromopyrimidines as Bcr-Abl Kinase Inhibitors
A compelling example of SAR in action comes from a series of novel 5-bromopyrimidine derivatives synthesized and evaluated as potential anticancer agents targeting the Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML).[9][10]
The synthesis started from 5-bromo-2,4-dichloropyrimidine, allowing for sequential and selective substitution at the C4 and C2 positions. The general finding was that specific substituted anilines at the C4 position and various aliphatic or aromatic amines at the C2 position led to potent inhibitors.[9]
Quantitative SAR Data
The in vitro cytotoxic activity of several compounds against the K562 human CML cell line highlights the subtle yet critical impact of structural modifications.[9][11]
| Compound | C4-Substituent | C2-Substituent | K562 IC₅₀ (µM)[11] | Bcr-Abl Kinase IC₅₀ (µM) |
| 5e | 4-(Piperidin-1-yl)aniline | 3-Chloro-4-fluoroaniline | 0.019 ± 0.002 | Data not available |
| 6g | 4-(Morpholin-4-yl)aniline | 3-Ethynylaniline | 0.011 ± 0.001 | Data not available |
| 9e | 3-Ethynylaniline | 4-(4-Methylpiperazin-1-yl)aniline | 0.025 ± 0.003 | Data not available |
| 9f | 3-Ethynylaniline | 4-(Morpholin-4-yl)aniline | 0.021 ± 0.002 | Data not available |
| Dasatinib | Reference Drug | Reference Drug | Not directly compared in source | Potent Inhibitor |
Note: The referenced study provides cytotoxicity data (IC50) against the K562 cell line, which is driven by Bcr-Abl activity. Direct enzymatic IC50 values for these specific compounds were part of a broader screening effort.[9][10]
Key Insights from the Data:
-
High Potency: Several derivatives exhibit nanomolar potency against the K562 cell line, indicating effective inhibition of the Bcr-Abl kinase in a cellular context.[9][11]
-
C4 Position: The presence of bulky, heterocyclic groups like piperidine and morpholine on the C4-aniline moiety is well-tolerated and contributes to high potency (e.g., compounds 5e and 6g ).[11]
-
C2 Position: A variety of aniline derivatives are accommodated at the C2 position. The 3-ethynylaniline group, present in the potent compounds 6g , 9e , and 9f , is a known pharmacophore in kinase inhibitors (mimicking a feature of Dasatinib) that can form crucial interactions in the ATP-binding pocket.[9]
Experimental Protocols & Methodologies
The trustworthiness of SAR data hinges on robust and reproducible experimental methods. Below are representative protocols for the synthesis and biological evaluation of 5-bromopyrimidine derivatives, reflecting standard practices in the field.
Synthetic Workflow: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone reaction for functionalizing the 5-bromopyrimidine scaffold.[5][6] It allows for the formation of a C-C bond, typically attaching an aryl or heteroaryl group at the bromine's position, which is a common strategy for probing deeper pockets of a target's active site.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: General Procedure for Suzuki Coupling
This protocol is a generalized procedure adapted from standard methodologies for coupling arylboronic acids with 5-bromopyrimidine intermediates.[6]
-
Reagent Preparation : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the 5-bromopyrimidine starting material (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv).[6]
-
Solvent and Catalyst Addition : Add an anhydrous solvent such as 1,4-dioxane or DMF (5-10 mL).[6] Degas the mixture by bubbling nitrogen through it for 10-15 minutes. Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[6]
-
Reaction Execution : Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[6]
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6] Purify the resulting crude residue by flash column chromatography on silica gel to yield the final 5-arylpyrimidine product.
Biological Evaluation: In Vitro Kinase Assay (ADP-Glo™)
To determine the inhibitory potential of the synthesized compounds against a specific kinase target (e.g., Bcr-Abl), a robust and sensitive assay is required. The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10]
-
Kinase Reaction : Set up a reaction mixture containing the kinase (e.g., Abl), the appropriate substrate (e.g., a model peptide), ATP, and the test compound at various concentrations. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition : Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. This step is crucial to prevent interference in the subsequent light-generating step.
-
Kinase Detection Reagent : Add the Kinase Detection Reagent, which contains luciferase and the substrate luciferin. This reagent converts the ADP generated in the first step back into ATP, which is then used by the luciferase to produce light.
-
Signal Measurement : Measure the luminescence signal using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Data Analysis : Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.[10]
Conclusion and Future Directions
The 5-bromopyrimidine scaffold is a validated and highly fruitful starting point for the discovery of potent and selective inhibitors of various biological targets, particularly protein kinases. The structure-activity relationships are well-defined, with the C2 and C4 positions serving as primary interaction points for achieving potency, while the C5 position offers a versatile handle for fine-tuning selectivity and physicochemical properties through reactions like Suzuki-Miyaura coupling.
The case study on Bcr-Abl inhibitors demonstrates that strategic decoration of the 2,4,5-substituted pyrimidine core can yield compounds with nanomolar cellular activity.[9][11] Future research should focus on leveraging this foundational SAR knowledge to:
-
Enhance Selectivity: Systematically modify the C5-substituent to minimize off-target effects and improve the safety profile.
-
Overcome Resistance: Design next-generation derivatives that can inhibit drug-resistant mutants of target kinases.
-
Explore New Targets: Apply the established synthetic and screening methodologies to other kinase families and enzyme classes where the pyrimidine scaffold shows promise.
By integrating rational design, robust synthetic chemistry, and precise biological evaluation, the 5-bromopyrimidine core will undoubtedly continue to be a source of novel therapeutic candidates.
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Title: Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors Source: PubMed URL: [Link]
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Foreword: The Pyrimidine Scaffold as a Cornerstone of Kinase-Targeted Therapy
An In-Depth Technical Guide to the Discovery of Novel Pyrimidine-Based Kinase Inhibitors
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making the development of specific and potent kinase inhibitors a paramount objective for therapeutic intervention.[3][4] Within the vast chemical space explored by medicinal chemists, the pyrimidine nucleus has emerged as a "privileged scaffold."[5][6] Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site—mimicking the natural ligand ATP—makes it an ideal foundation for designing potent inhibitors.[7][8][9] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles, strategies, and methodologies involved in the discovery and development of novel pyrimidine-based kinase inhibitors.
Chapter 1: The Modern Kinase Inhibitor Discovery Workflow
The journey from a conceptual idea to a clinical candidate is a multi-stage, iterative process that integrates chemistry, biology, and pharmacology. While linear in presentation, the process in practice involves constant feedback loops where data from later stages inform earlier decisions, particularly in the optimization phase.
The overall workflow is a systematic progression from broad screening to focused optimization. It begins with identifying a kinase target implicated in a disease and leverages diverse chemical strategies to find initial 'hits'. These hits are then meticulously refined through chemical synthesis and biological testing to produce a lead compound with desirable potency, selectivity, and drug-like properties.
Caption: The Kinase Inhibitor Discovery Workflow.
Chapter 2: Strategies for Lead Discovery
The initial identification of "hit" compounds that modulate the activity of the target kinase is a critical first step. Two dominant strategies, High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD), offer distinct advantages and challenges.
High-Throughput Screening (HTS)
HTS involves the rapid, automated testing of large collections of chemical compounds (often hundreds of thousands) to identify those that exhibit activity against the kinase target.[1][10][11] The primary goal is to find relatively potent hits (typically in the micromolar range) that can serve as a starting point for chemical optimization.
-
Causality Behind the Choice: HTS is often chosen when a validated assay suitable for automation is available and the goal is to explore a vast and diverse chemical space quickly. It relies on the probability that a large library will contain compounds with at least moderate affinity and favorable properties.[2]
Fragment-Based Drug Discovery (FBDD)
FBDD takes a different approach by screening small, low-molecular-weight compounds ("fragments") at high concentrations.[12][13][14] These fragments typically bind with low affinity (millimolar to high micromolar range), but they do so very efficiently relative to their small size.[15] The key to FBDD is the use of sensitive biophysical techniques (e.g., X-ray crystallography, NMR) to detect these weak binding events and to provide structural information on how the fragment binds.[15][16] This structural insight is then used to "grow" or "link" fragments into more potent lead compounds.[13][14]
-
Causality Behind the Choice: FBDD is particularly powerful for developing highly selective inhibitors. By building a molecule from small fragments that perfectly fit into specific sub-pockets of the kinase active site, it's possible to achieve selectivity that is difficult to find through HTS.[13]
| Feature | High-Throughput Screening (HTS) | Fragment-Based Drug Discovery (FBDD) |
| Library Size | 100,000s - 1,000,000s | 100s - 1,000s |
| Compound Complexity | High (Drug-like) | Low (Rule of Three) |
| Hit Affinity | Micromolar (µM) | Millimolar (mM) to high µM |
| Primary Screening Method | Biochemical/Cellular Assays | Biophysical (X-ray, NMR, SPR) |
| Key Advantage | Speed; finds more potent starting points. | High hit rate; efficient exploration of chemical space; structurally guided.[14] |
| Primary Challenge | Hits can be complex with hidden liabilities. | Requires significant effort to grow low-affinity fragments into potent leads. |
Chapter 3: The Pyrimidine Core: Synthesis & Structure-Activity Relationship (SAR)
The versatility of the pyrimidine scaffold stems from its synthetic tractability, allowing for systematic modification at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.[5][17]
Synthetic Strategies
A common and powerful method for constructing the core of many pyrimidine-based inhibitors is the nucleophilic aromatic substitution (SNAr) reaction on di- or tri-chloropyrimidines. This allows for the sequential and controlled introduction of different amine side chains at the C2, C4, and C6 positions, which are crucial for kinase interaction.[18][19] For example, a 2,4-dichloropyrimidine can be reacted sequentially with different amines to generate a library of 2,4-diaminopyrimidine derivatives.[19] This modular approach is fundamental to building the chemical diversity needed for a successful SAR study.
Decoding the Structure-Activity Relationship (SAR)
SAR is the iterative process of modifying a compound's structure and assessing the impact on its biological activity.[17][20] For pyrimidine-based kinase inhibitors, the goal is to understand how substitutions on the ring affect binding to the target kinase.
-
The Hinge-Binding Motif: The nitrogen atoms in the pyrimidine ring are crucial for forming one or more hydrogen bonds with the "hinge region" of the kinase, anchoring the inhibitor in the ATP-binding pocket.[9][19]
-
Exploring Chemical Space: Substitutions at different positions explore various sub-pockets of the active site. For instance, modifications at the 5-position often point towards the "gatekeeper" residue, a critical determinant of inhibitor selectivity.[21] Modifications at the 2- and 4-positions can extend into solvent-exposed regions or deeper hydrophobic pockets, influencing both potency and physical properties like solubility.[22][23]
Caption: Logic of a Structure-Activity Relationship (SAR) Study.
| Compound | R1 Group | R2 Group | Target Kinase IC50 (nM)[22][23] |
| Lead (4b) | 2,6-Dichlorophenyl | H | 130 |
| Analog 1 (4c) | 2,6-Dimethylphenyl | H | 110 |
| Analog 2 (4e) | 3,5-Dimethoxyphenyl | H | 60 |
| Analog 3 (6c) | 2,6-Dichlorophenyl | -(CH₂)₄-N(Et)₂ | 30 |
Note: Data is representative, adapted from literature examples to illustrate SAR principles.[22][23] This table clearly shows how changing the phenyl substitution (R1) and adding a basic side chain (R2) systematically improves inhibitory potency.
Chapter 4: A Guide to Essential Biological Evaluation
Robust and reproducible biological assays are the bedrock of any drug discovery program. They provide the quantitative data needed to validate hits, guide SAR, and characterize lead compounds.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a self-validating system for determining the concentration of an inhibitor required to reduce kinase activity by 50% (IC50).
-
Objective: To quantify the potency of novel pyrimidine derivatives against a target kinase.
-
Principle: The assay measures the phosphorylation of a substrate by a kinase. The amount of ADP produced is stoichiometrically converted to ATP, which drives a luciferase-based reaction to produce a luminescent signal. The signal is inversely proportional to kinase inhibition.[24][25]
-
Materials:
-
Recombinant human kinase (e.g., EGFR, Aurora A).
-
Kinase-specific peptide substrate.
-
ATP (at a concentration equal to the Km for the kinase, if known).[25]
-
Test compounds (serially diluted in DMSO).
-
Assay buffer (containing MgCl₂).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well assay plates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, then dilute further into the assay buffer. A typical starting concentration is 10 µM.
-
Add 2.5 µL of test compound dilution or control (DMSO for 100% activity, potent known inhibitor for 0% activity) to the wells of a 384-well plate.
-
Prepare a kinase/substrate master mix in assay buffer. Add 2.5 µL to each well.
-
Prepare an ATP solution. Add 5 µL to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Self-Validating Data Analysis:
-
Subtract the background signal (wells with no kinase).
-
Normalize the data: % Inhibition = 100 * (1 - (Signalcompound - Signal0%) / (Signal100% - Signal0%)).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).[17] The robustness of the assay is confirmed by a Z'-factor > 0.5, calculated from the positive and negative controls.
-
Protocol: Cell-Based Proliferation Assay (EC50 Determination)
-
Objective: To assess the anti-proliferative effect of pyrimidine derivatives on cancer cell lines.[26]
-
Procedure:
-
Seed cancer cells (e.g., H1975 for an EGFR inhibitor) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound and incubate for 72 hours.
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.
-
Calculate the EC50 value, the concentration required to reduce cell viability by 50%, using a similar normalization and curve-fitting method as the IC50 determination.[27]
-
Visualizing the Target: Signaling Pathways
Understanding the biological context of the target kinase is crucial. Pyrimidine-based inhibitors often target kinases in critical pro-survival pathways like the PI3K/AKT/mTOR pathway.
Caption: Inhibition of the PI3K/AKT/mTOR Signaling Pathway.[20]
Conclusion and Future Directions
The discovery of novel pyrimidine-based kinase inhibitors is a dynamic and evolving field. The principles of rational design, guided by structure-activity relationships and enabled by robust synthetic chemistry, have consistently delivered potent and selective drug candidates.[18][28] Future efforts will likely focus on developing inhibitors against novel and understudied kinases, designing dual-target inhibitors to overcome drug resistance, and further refining the selectivity of these powerful molecules to minimize off-target effects and improve patient outcomes.[3][21] The systematic and integrated approach outlined in this guide provides a validated framework for navigating the complexities of this exciting area of therapeutic research.
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The Architectural Blueprint of a Privileged Scaffold: An In-depth Technical Guide to the Pharmacophore of 4-(Benzyloxy)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] This technical guide provides a comprehensive exploration of the pharmacophore of a specific and promising class of pyrimidine derivatives: those bearing a 4-(benzyloxy) substituent. We will delve into the critical structural features, their roles in molecular recognition at biological targets, and the strategic considerations for designing novel therapeutics based on this privileged scaffold. This document is intended to serve as a practical and insightful resource for researchers engaged in the discovery and development of next-generation kinase inhibitors and other targeted therapies.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
Heterocyclic compounds are of immense importance in the field of medicinal chemistry, with nitrogen-containing rings being particularly prominent in the structures of many approved drugs.[1] Among these, the pyrimidine ring system stands out as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of a wide array of pyrimidine-based drugs with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The pyrimidine core is a key component of the nucleobases uracil, thymine, and cytosine, fundamental building blocks of nucleic acids, which underscores its inherent biocompatibility and potential for molecular interactions within biological systems.
The therapeutic potential of pyrimidine derivatives is largely dictated by the nature and position of the substituents on the pyrimidine ring. These modifications can profoundly influence the molecule's electronic properties, steric profile, and its ability to engage in specific interactions with a biological target, such as hydrogen bonding, hydrophobic interactions, and pi-stacking. This guide will specifically focus on the 4-(benzyloxy)pyrimidine scaffold, a substitution pattern that has shown considerable promise, particularly in the realm of protein kinase inhibition.
The 4-(Benzyloxy)pyrimidine Core: A Gateway to Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. As a result, kinase inhibitors have become a major class of targeted therapeutics.[2][3] The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the adenine ring of ATP, has been extensively explored for the development of kinase inhibitors.[2][3] Similarly, the 4-substituted pyrimidine core can mimic the hinge-binding interactions of ATP within the kinase domain.[2][3]
The introduction of a benzyloxy group at the 4-position of the pyrimidine ring offers several strategic advantages in the design of kinase inhibitors:
-
Hydrophobic Interactions: The benzyl group provides a significant hydrophobic moiety that can occupy hydrophobic pockets within the ATP-binding site of kinases, contributing to enhanced binding affinity.
-
Modulation of Solubility and Pharmacokinetics: The ether linkage and the aromatic ring can be modified to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability.
-
Scaffold for Further Functionalization: The benzyl ring itself can be substituted to introduce additional points of interaction with the target protein, allowing for the optimization of potency and selectivity.
Deconstructing the Pharmacophore: A Hypothesized Model
Based on the analysis of existing structure-activity relationship (SAR) data for pyrimidine-based kinase inhibitors and molecular docking studies, we can propose a pharmacophore model for 4-(benzyloxy)pyrimidine derivatives targeting the ATP-binding site of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1][4][5][6]
Key Pharmacophoric Features:
-
Hydrogen Bond Acceptor (HBA): The nitrogen atoms within the pyrimidine ring (typically N1 and/or N3) are crucial for forming hydrogen bonds with the hinge region of the kinase domain. This interaction is a cornerstone of ATP-competitive inhibition.
-
Hydrophobic Region (HY): The benzyloxy group provides a large hydrophobic feature that can interact with hydrophobic residues in the kinase active site.
-
Aromatic Ring (AR): The phenyl ring of the benzyloxy group can engage in pi-stacking interactions with aromatic residues, such as phenylalanine, in the active site.
-
Optional Hydrogen Bond Donor (HBD) / Acceptor (HBA) / Hydrophobic (HY) Features: Substituents on the pyrimidine ring (e.g., at the 2- and 6-positions) and on the benzyl ring can introduce additional interaction points to enhance potency and selectivity.
Diagram: Hypothesized Pharmacophore Model for 4-(Benzyloxy)pyrimidine Kinase Inhibitors
Caption: Hypothesized pharmacophore model for 4-(benzyloxy)pyrimidine derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-(benzyloxy)pyrimidine derivatives can be significantly modulated by substitutions at various positions. The following table summarizes key SAR findings from the literature on related pyrimidine-based kinase inhibitors.
| Position of Substitution | Type of Substituent | Impact on Activity | Rationale |
| Pyrimidine C2 | Small, polar groups (e.g., -NH2) | Often enhances activity | Can form additional hydrogen bonds in the ATP-binding site. |
| Pyrimidine C5 | Halogens (e.g., -F, -Cl) | Can increase potency | Can modulate electronic properties and occupy small hydrophobic pockets. |
| Pyrimidine C6 | Small alkyl groups (e.g., -CH3) | Generally well-tolerated | Can provide favorable steric interactions. |
| Benzyl Ring | Electron-withdrawing or -donating groups | Varies depending on the target | Can influence the electronic nature of the ether oxygen and provide additional interaction points. |
Experimental Protocols
Synthesis of a Representative Compound: 4-(Benzyloxy)-2,6-dimethylpyrimidine
This protocol outlines a general procedure for the synthesis of 4-(benzyloxy)-2,6-dimethylpyrimidine, a representative compound of this class.
Materials:
-
4-Chloro-2,6-dimethylpyrimidine
-
Benzyl alcohol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Benzyl Oxide: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.1 eq) dropwise.
-
Reaction Mixture: Allow the mixture to stir at room temperature for 30 minutes.
-
Nucleophilic Substitution: Add a solution of 4-chloro-2,6-dimethylpyrimidine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-(benzyloxy)-2,6-dimethylpyrimidine.
Diagram: Synthetic Workflow for 4-(Benzyloxy)-2,6-dimethylpyrimidine
Caption: A generalized workflow for the synthesis of 4-(benzyloxy)pyrimidine derivatives.
Molecular Docking Protocol (General)
This protocol provides a generalized workflow for performing molecular docking studies of 4-(benzyloxy)pyrimidine derivatives against a protein kinase target.
Software:
-
Molecular modeling software (e.g., AutoDock, Glide, GOLD)
-
Protein preparation tools
-
Ligand preparation tools
Procedure:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structure of the 4-(benzyloxy)pyrimidine derivative.
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization of the ligand structure.
-
Assign appropriate atom types and charges.
-
-
Grid Generation:
-
Define the binding site on the protein, typically centered on the co-crystallized ligand or predicted active site residues.
-
Generate a grid box that encompasses the entire binding pocket.
-
-
Docking:
-
Perform the docking simulation using the prepared protein and ligand files.
-
Generate multiple binding poses for the ligand.
-
-
Analysis:
-
Analyze the predicted binding poses and their corresponding docking scores.
-
Visualize the interactions between the ligand and the protein, identifying key hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Compare the binding mode of the designed compounds with known inhibitors.
-
Conclusion and Future Directions
The 4-(benzyloxy)pyrimidine scaffold represents a highly versatile and promising platform for the design of novel therapeutic agents, particularly protein kinase inhibitors. The key pharmacophoric features—a hinge-binding pyrimidine core and a hydrophobic benzyloxy moiety—provide a solid foundation for achieving high-affinity interactions with the ATP-binding site of kinases.
Future research in this area should focus on:
-
Exploring diverse substitutions on both the pyrimidine and benzyl rings to optimize potency and selectivity for specific kinase targets.
-
Utilizing structure-based drug design approaches, guided by X-ray crystallography and molecular modeling, to rationally design next-generation inhibitors.
-
Investigating the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their drug-like characteristics.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of innovative therapeutics based on the 4-(benzyloxy)pyrimidine scaffold, ultimately contributing to the advancement of precision medicine.
References
-
Hassaballah, A. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry. [Link]
-
Traxler, P., et al. (1997). Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). EGFR inhibitors and their pharmacophoric features. [Link]
-
Poon, D. J., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Pharmaceuticals. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Medicinal Chemistry. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]
-
Identification of Novel Purine and Pyrimidine Cyclin-Dependent Kinase Inhibitors with Distinct Molecular Interactions and Tumor Cell Growth Inhibition Profiles. (2021). International Journal of Molecular Sciences. [Link]
-
Development of energetic pharmacophore for the designing of 1,2,3,4-tetrahydropyrimidine derivatives as selective cyclooxygenase-2 inhibitors. (2012). Journal of Computer-Aided Molecular Design. [Link]
-
Hoffman Fine Chemicals. (n.d.). 4-Benzyloxy-2,6-dimethyl-pyrimidine. [Link]
-
Publications in the application of pharmacophore modeling in drug discovery. (n.d.). ResearchGate. [Link]
-
Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). Letters in Organic Chemistry. [Link]
- Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (n.d.).
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Molecules. [Link]
-
Illustration of the pharmacophore model of diarylpyrimidines. (n.d.). ResearchGate. [Link]
-
4-amino-2,6-dimethylpyrimidine. (n.d.). Organic Syntheses. [Link]
-
Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. (2018). Bioorganic & Medicinal Chemistry. [Link]
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The 2-Piperidinylpyrimidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Abstract
The confluence of pyrimidine and piperidine rings into the 2-piperidinylpyrimidine scaffold has given rise to a versatile and highly sought-after core structure in the landscape of medicinal chemistry. This technical guide provides an in-depth exploration of these compounds, moving beyond a cursory overview to deliver actionable insights for researchers, scientists, and drug development professionals. We will dissect the synthetic intricacies, unravel the nuanced structure-activity relationships (SAR), and illuminate the therapeutic potential of this remarkable heterocyclic system, with a particular focus on its role in the development of kinase inhibitors and anticancer agents.
Introduction: The Strategic Fusion of Two Pharmacophoric Giants
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in a multitude of non-covalent interactions, including hydrogen bonding and π-π stacking, making it an ideal anchor for binding to biological targets.[2] Similarly, the piperidine moiety is a highly privileged scaffold, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and lipophilicity, and to provide vectors for exploring chemical space.[3][4]
The strategic union of these two pharmacophores at the 2-position of the pyrimidine ring creates the 2-piperidinylpyrimidine scaffold. This arrangement offers a unique three-dimensional architecture that can be finely tuned to achieve high potency and selectivity for a variety of biological targets. The piperidine ring, in particular, often serves as a key interactive element or as a versatile handle for the introduction of further substituents to probe the binding pockets of enzymes and receptors.
Synthetic Strategies: Accessing the 2-Piperidinylpyrimidine Core
The construction of the 2-piperidinylpyrimidine scaffold is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. The general approach involves the displacement of a suitable leaving group at the C2-position of a pyrimidine ring with piperidine.
General Synthetic Workflow
A common and efficient method for the synthesis of 2-(piperidin-1-yl)pyrimidine derivatives is outlined below. This protocol is based on the well-established reactivity of halopyrimidines towards nucleophilic attack.
Caption: General synthetic route to 2-piperidinylpyrimidine derivatives.
Detailed Experimental Protocol: Synthesis of a Generic 2-(Piperidin-1-yl)pyrimidine
Materials:
-
2-Chloropyrimidine derivative (1.0 eq)
-
Piperidine (1.2 eq)
-
Anhydrous solvent (e.g., Dioxane, DMF, or NMP)
-
Base (e.g., K2CO3, Et3N, or DIPEA) (2.0 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the 2-chloropyrimidine derivative in the chosen anhydrous solvent, add the base and piperidine.
-
Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C, and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the mixture. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(piperidin-1-yl)pyrimidine derivative.
Causality in Experimental Choices:
-
Solvent: The choice of a high-boiling point, polar aprotic solvent like DMF or NMP is crucial for dissolving the reactants and facilitating the SNAr reaction, which often requires elevated temperatures.
-
Base: The inclusion of a non-nucleophilic base is essential to neutralize the HCl generated during the reaction, thereby driving the equilibrium towards product formation and preventing the protonation of the piperidine nucleophile.
-
Excess Piperidine: A slight excess of piperidine is often used to ensure the complete consumption of the starting 2-chloropyrimidine.
Therapeutic Applications of 2-Piperidinylpyrimidine Compounds
The 2-piperidinylpyrimidine scaffold has been successfully employed in the development of a range of therapeutic agents, with a notable emphasis on kinase inhibitors for the treatment of cancer and inflammatory diseases.
Kinase Inhibitors
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-piperidinylpyrimidine core has proven to be an effective template for the design of potent and selective kinase inhibitors.
A notable example is the development of piperidinyl aminopyrimidine derivatives as inhibitors of I-kappa B kinase 2 (IKK-2), a key enzyme in the NF-κB signaling pathway, which is implicated in inflammation and cancer.[5]
A structure-activity relationship (SAR) study on a series of these compounds revealed several key insights:[5]
-
Substitution at the piperidinylamino functionality with hydrogen, methanesulfonyl, or aminosulfonyl groups leads to high inhibitory activity against IKK-2.[5]
-
The introduction of morpholinosulfonyl or piperazinosulfonyl groups at the aromatic ring attached to the aminopyrimidine core significantly enhances the inhibitory potency.[5]
Table 1: SAR of Piperidinyl Aminopyrimidine Derivatives as IKK-2 Inhibitors
| Compound | R1 (on Piperidine) | R2 (on Phenyl) | IKK-2 IC50 (µM) |
| 1a | H | H | >10 |
| 1b | SO2Me | H | 2.5 |
| 1c | SO2NH2 | H | 1.8 |
| 17 | H | 4-SO2-piperazine | 1.30 |
Data adapted from reference[5].
Caption: Key SAR points for piperidinyl aminopyrimidine IKK-2 inhibitors.
Anticancer Agents
The antiproliferative properties of 2-piperidinylpyrimidine derivatives have been explored against various cancer cell lines.[6] While specific molecular targets are not always elucidated, the general observation is that modifications to the pyrimidine and piperidine rings can significantly impact cytotoxic activity.
Some studies have shown that fused pyrimidine systems incorporating a piperidine moiety exhibit promising anticancer activities.[7][8] For instance, certain pyrimido[3,2-b]-1,2,4,5-tetrazine and pyrimido[3,2-b]-1,2,4-triazine derivatives have demonstrated significant in vitro antitumor activity against human liver cancer cell lines (HEPG2).[7]
Mechanism of Action: Targeting Cellular Signaling
The primary mechanism of action for many biologically active 2-piperidinylpyrimidine compounds is the inhibition of protein kinases. By competing with ATP for binding to the kinase active site, these compounds can block downstream signaling pathways that are crucial for cell proliferation, survival, and inflammation.
For example, the inhibition of IKK-2 by piperidinyl aminopyrimidine derivatives disrupts the NF-κB signaling cascade.[5] This pathway is constitutively active in many cancers and plays a critical role in promoting cell survival and resistance to apoptosis.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of 2-piperidinylpyrimidine compounds.
Conclusion and Future Perspectives
The 2-piperidinylpyrimidine scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the rich chemical space it offers for derivatization have led to the discovery of potent modulators of various biological targets, particularly protein kinases. The demonstrated success in developing IKK-2 inhibitors highlights the potential of this scaffold for the treatment of inflammatory diseases and cancer.
Future research in this area should focus on:
-
Target Selectivity: Elucidating the structural features that govern selectivity for specific kinases to minimize off-target effects.
-
Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds to enhance their bioavailability and in vivo efficacy.
-
Exploration of New Targets: Expanding the therapeutic applications of the 2-piperidinylpyrimidine scaffold by screening against a broader range of biological targets.
By continuing to explore the chemical and biological properties of this privileged scaffold, the scientific community is well-positioned to develop novel and effective therapies for a host of human diseases.
References
- Jain, K. S., et al. (2016). Pyrimidine and its analogues: a review on recent patents and their applications in medicinal chemistry. Recent Patents on Anti-Cancer Drug Discovery, 11(2), 156-180.
- Al-Omair, M. A., et al. (2018).
-
Jiang, J., et al. (2018). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. ACS Chemical Neuroscience, 9(4), 699–707. [Link]
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Lee, J., et al. (2011). Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3024-3028. [Link]
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Vandavasi, J. K., et al. (2017). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). Journal of Medicinal Chemistry, 60(17), 7464-7478. [Link]
-
Myriagkou, M., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(21), 6439. [Link]
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- Abdel-Aziz, A. A., et al. (2010). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie, 343(1), 47-54.
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S. S. Shagufta, & S. Ahmad. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 18(1), 10-30. [Link]
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ResearchGate. (n.d.). Structure activity relationship. ResearchGate. [Link]
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ResearchGate. (n.d.). Structure activity relationship. ResearchGate. [Link]
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El-Sayed, M. A. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][9][10]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1246. [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
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Ali, H. I., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 405-430. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Pyrimidine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
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Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104-1117. [Link]
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Shchegravin, E. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6598. [Link]
-
Chiacchio, U., et al. (2018). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry, 25(38), 5035-5064. [Link]
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Greenshields, A. L., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775217. [Link]
-
Kumar, A., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100852. [Link]
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Wu, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7489-7505. [Link]
-
Sharma, P., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 16(7), 949. [Link]
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Methodological & Application
Protocol for the synthesis of 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine
An Application Note for the Synthesis of 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and receptor antagonists. The targeted functionalization of the pyrimidine ring allows for the precise tuning of a molecule's physicochemical and pharmacological properties. This document provides a detailed protocol for the synthesis of this compound, a versatile intermediate for drug discovery and development.
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This specific protocol details the displacement of a chloro group at the C2 position of the pyrimidine ring by piperidine. The C2 position is highly activated towards nucleophilic attack by the electron-withdrawing effects of the adjacent ring nitrogen atoms. The benzyloxy group at C4 and the bromo group at C5 provide additional handles for subsequent diversification, for instance, through deprotection/alkylation or palladium-catalyzed cross-coupling reactions, respectively.[1]
This guide is intended for researchers and scientists in organic synthesis and drug development, offering a robust, step-by-step methodology grounded in established chemical principles.
Reaction Scheme
The synthesis is a single-step conversion from the commercially available precursor, 4-(Benzyloxy)-5-bromo-2-chloropyrimidine.
Caption: Overall reaction for the synthesis of the target compound.
Materials and Safety
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-(Benzyloxy)-5-bromo-2-chloropyrimidine | ≥98% | e.g., Sigma-Aldrich, BLDpharm | Key starting material.[2] |
| Piperidine | ≥99% | e.g., Sigma-Aldrich, Carl ROTH | Used as both nucleophile and solvent. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Standard | Used as a base. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard | For extraction and chromatography. |
| Hexanes | ACS Grade | Standard | For chromatography. |
| Brine (Saturated NaCl solution) | - | Lab Prepared | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Standard | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Standard | For column chromatography. |
| Round-bottom flask, Condenser | - | Standard Glassware | |
| Magnetic stirrer with heating mantle | - | Standard Equipment | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Standard | For reaction monitoring. |
Safety Precautions
This protocol involves hazardous materials and should be performed by trained personnel within a certified chemical fume hood.
-
4-(Benzyloxy)-5-bromo-2-chloropyrimidine : This compound is classified as a warning-level hazard. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. Avoid inhalation of dust and contact with skin and eyes.
-
Piperidine : Highly flammable liquid and vapor. It is toxic and corrosive, causing severe skin burns and eye damage.[3][4][5][6] May cause respiratory irritation. Handle with extreme care, using non-sparking tools and ensuring the area is well-ventilated and free from ignition sources.[3][4][7]
-
N,N-Dimethylformamide (DMF) : A combustible liquid that is a known reproductive toxin. It can be absorbed through the skin.
Personal Protective Equipment (PPE) :
-
Wear a flame-retardant lab coat.
-
Use chemical-resistant gloves (e.g., nitrile, check breakthrough time).
-
Wear chemical splash goggles and a face shield.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[5][6][7]
Experimental Protocol
Step-by-Step Synthesis
-
Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(Benzyloxy)-5-bromo-2-chloropyrimidine (1.0 eq, 3.00 g, 10.0 mmol).
-
Reagent Addition : Add anhydrous potassium carbonate (2.0 eq, 2.76 g, 20.0 mmol) to the flask. This base is crucial for neutralizing the hydrochloric acid that is formed as a byproduct of the substitution reaction, driving the equilibrium towards the product.
-
Solvent and Nucleophile Addition : Add anhydrous N,N-Dimethylformamide (DMF, 40 mL). DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates cations, leaving the nucleophile more reactive. Subsequently, add piperidine (1.5 eq, 1.49 mL, 1.28 g, 15.0 mmol) to the mixture via syringe.
-
Reaction Conditions : Heat the reaction mixture to 80 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the nucleophilic attack and substitution.
-
Reaction Monitoring : Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The starting material should have a different Rf value than the product. The reaction is typically complete within 4-6 hours.
-
Work-up : Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 150 mL of water.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 75 mL). The organic layers are combined. This step isolates the product from the water-soluble DMF and inorganic salts.
-
Washing : Wash the combined organic layers with brine (2 x 50 mL) to remove any remaining water and DMF.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification : Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Final Product : Combine the pure fractions and evaporate the solvent to yield this compound as a white to off-white solid. Determine the final yield and characterize the product.
Visualization of Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the underlying chemical mechanism.
Caption: Experimental workflow for the synthesis protocol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-(Benzyloxy)-5-bromo-2-chloropyrimidine - Lead Sciences [lead-sciences.com]
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Application Notes and Protocols: A Guide to High-Throughput Screening with 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the novel chemical entity, 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine, in high-throughput screening (HTS) campaigns. While the specific biological targets of this compound are yet to be fully elucidated, its structural features, particularly the pyrimidine core, suggest potential activity as a modulator of key enzyme families, such as protein kinases, or as a ligand for G-protein coupled receptors (GPCRs). This guide offers a framework for initiating screening cascades against these target classes, detailing assay development, primary and secondary screening protocols, and hit validation strategies.
Introduction: The Rationale for Screening this compound
The discovery of novel therapeutic agents is a cornerstone of modern medicine, with high-throughput screening serving as a critical engine for identifying promising lead compounds.[1][2] The compound this compound possesses a substituted pyrimidine scaffold, a privileged structure in medicinal chemistry known to interact with a wide array of biological targets. Pyrimidine derivatives have been successfully developed as anticancer agents, kinase inhibitors, and modulators of other cellular processes.[3][4][5][6] The presence of a piperidine moiety and a benzyloxy group suggests potential for specific interactions within protein binding pockets, making this compound an intriguing candidate for HTS campaigns aimed at discovering novel modulators of cellular signaling pathways.
Given the prevalence of the pyrimidine core in approved drugs and clinical candidates, a logical starting point for the investigation of this compound is to screen it against well-established and highly "druggable" target classes. Protein kinases and G-protein coupled receptors (GPCRs) represent two of the most important target families in drug discovery.[7][8] This guide will therefore focus on providing detailed protocols for screening this compound against a hypothetical protein kinase and a hypothetical GPCR.
Assay Development and Miniaturization: Laying the Foundation for a Successful HTS Campaign
Prior to initiating a large-scale screen, it is imperative to develop a robust and miniaturized assay.[9][10] The primary goal of assay development is to create a reliable method for detecting the compound's effect on the target of interest, which is then optimized for the 384- or 1536-well plate formats typically used in HTS.[2]
A crucial metric for evaluating the quality of an HTS assay is the Z'-factor.[11][12] This statistical parameter provides a measure of the separation between the signals of the positive and negative controls, taking into account the signal variability.[13][14] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[12][15]
Z'-Factor Calculation:
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp = mean of the positive control
-
σp = standard deviation of the positive control
-
μn = mean of the negative control
-
σn = standard deviation of the negative control
A "dry run" of the assay using only positive and negative controls is essential to ensure a consistently high Z'-factor before proceeding to a pilot screen with a small subset of a compound library.[9]
High-Throughput Screening Workflow
The general workflow for a high-throughput screening campaign is a multi-step process designed to efficiently identify and validate potential "hits" from a large compound library.[2]
Caption: High-Throughput Screening (HTS) Workflow.
Application Protocol 1: Screening for Protein Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[8] Many kinase inhibitors are based on pyrimidine scaffolds. This protocol describes a generic, robust biochemical assay for identifying inhibitors of a hypothetical serine/threonine kinase, "Kinase-X".
Assay Principle
This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for HTS of kinase activity.[16] The assay measures the phosphorylation of a biotinylated peptide substrate by Kinase-X. The phosphorylated peptide is then detected by a europium-labeled anti-phospho-serine/threonine antibody. When the europium-labeled antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are brought into proximity through binding to the phosphorylated, biotinylated peptide, FRET occurs, resulting in a detectable signal.
Hypothetical Kinase Signaling Pathway
Caption: Hypothetical Kinase-X Signaling Pathway.
Experimental Protocol: Primary HTS
-
Compound Plating: Using an automated liquid handler, add 50 nL of this compound (from a 10 mM stock in DMSO) and library compounds to the wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.
-
Kinase Addition: Add 5 µL of Kinase-X enzyme solution (e.g., 2X final concentration in kinase buffer).
-
Substrate Addition & Incubation: Add 5 µL of a solution containing the biotinylated peptide substrate and ATP (e.g., 2X final concentration in kinase buffer). Incubate for 60 minutes at room temperature.
-
Detection Reagent Addition: Add 10 µL of detection mix containing the europium-labeled antibody and SA-APC.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader.
Data Analysis and Hit Confirmation
Primary hits are identified as compounds that cause a significant reduction in the TR-FRET signal. These hits should be re-tested in a dose-response format to determine their potency (IC50).[17]
| Compound | IC50 (µM) - Primary Assay | IC50 (µM) - Orthogonal Assay |
| This compound (Hypothetical Hit) | 1.2 | 1.5 |
| Staurosporine (Control) | 0.01 | 0.012 |
| Inactive Compound 1 | >50 | >50 |
An orthogonal assay, which uses a different detection technology (e.g., a luminescence-based assay that measures ATP depletion), should be used to eliminate false positives that interfere with the primary assay's detection method.[18][19]
Application Protocol 2: Screening for GPCR Modulators
GPCRs are the largest family of cell surface receptors and are the targets of a large percentage of approved drugs.[7][20] This protocol describes a cell-based assay to identify modulators of a hypothetical GPCR, "GPCR-Y," that signals through the Gαq pathway, leading to an increase in intracellular calcium.
Assay Principle
This assay uses a stable cell line expressing GPCR-Y and a fluorescent calcium indicator dye. When an agonist binds to GPCR-Y, it activates the Gαq pathway, resulting in the release of calcium from intracellular stores. This increase in intracellular calcium is detected by the dye, leading to an increase in fluorescence. Antagonists will block this effect.
Experimental Protocol: Antagonist Screen
-
Cell Plating: Seed cells expressing GPCR-Y into 384-well plates and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye. Incubate as per the manufacturer's instructions.
-
Compound Addition: Add 50 nL of this compound and library compounds to the plate. Incubate for 15-30 minutes.
-
Agonist Addition: Add a known agonist for GPCR-Y at a concentration that elicits an 80% maximal response (EC80).
-
Plate Reading: Immediately read the plate on a fluorescence plate reader, monitoring the change in fluorescence over time.
Hit Validation and Secondary Assays
Hits from the primary screen (compounds that inhibit the agonist-induced calcium flux) should be confirmed in dose-response experiments.[17] Secondary assays are crucial for confirming the mechanism of action.
-
Agonist Mode Screening: Test the compound in the absence of the agonist to determine if it has any agonist activity itself.
-
β-Arrestin Recruitment Assay: This assay can identify biased ligands that preferentially activate the β-arrestin pathway over the G-protein signaling pathway.[21]
-
Radioligand Binding Assays: These assays can confirm direct binding of the compound to the receptor.[22]
| Compound | Antagonist IC50 (µM) | Agonist Activity (EC50) | β-Arrestin Recruitment |
| This compound (Hypothetical Hit) | 2.5 | No activity | No recruitment |
| Known Antagonist (Control) | 0.1 | No activity | No recruitment |
| Known Agonist (Control) | N/A | 0.05 | Positive |
Conclusion and Future Directions
This application note provides a strategic framework and detailed protocols for utilizing this compound in high-throughput screening campaigns against two major drug target classes: protein kinases and GPCRs. The provided methodologies emphasize the importance of robust assay development, rigorous hit confirmation, and the use of orthogonal and secondary assays to eliminate false positives and elucidate the mechanism of action.[18][19] Successful identification of this compound as a "hit" in either of these screening paradigms would necessitate further investigation, including biophysical characterization of the compound-target interaction and initiation of a medicinal chemistry effort to explore the structure-activity relationship (SAR).[17]
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Cell-based assay development with 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine
An In-Depth Technical Guide to the Development of Cell-Based Assays for the Novel Pyrimidine Derivative: 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine
Authored by: A Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and cell-based assay development for a novel pyrimidine derivative, this compound. Given its unique structural motifs—a benzyloxy group conferring lipophilicity, a reactive bromo-substituent, and a piperidine ring known for enhancing solubility and receptor interaction—this compound presents a compelling candidate for biological investigation. This guide eschews a rigid template, instead offering a logical, multi-phased workflow designed to systematically elucidate the compound's biological activity profile. We begin with essential physicochemical characterization and progress through a tiered screening cascade, including broad cytotoxicity profiling, detailed mechanistic assays (cell cycle, apoptosis, migration), and strategies for target deconvolution. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to characterization.
Phase 1: Foundational Characterization: Physicochemical & In Silico Profiling
Before embarking on complex cell-based assays, a fundamental understanding of the compound's physicochemical properties is paramount. These characteristics dictate its behavior in aqueous assay buffers, its ability to traverse cellular membranes, and its overall "drug-likeness." This initial phase ensures that subsequent biological data is both reliable and interpretable.
Rationale for Foundational Characterization
An accurate assessment of solubility and stability prevents common experimental artifacts. A compound that precipitates in culture media will yield misleading results in cytotoxicity assays, while a compound that degrades rapidly will have a diminished apparent potency. Computational predictions, while not a substitute for empirical data, provide a valuable initial assessment of the molecule's potential and help guide experimental design.[1][2][3][]
Workflow for Initial Compound Assessment
Caption: Initial workflow for compound characterization.
Protocol 1.1: Solubility Assessment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10-20 mM) in 100% DMSO. Sonicate briefly if necessary to ensure complete dissolution.
-
Aqueous Solubility (Kinetic):
-
Serially dilute the DMSO stock into phosphate-buffered saline (PBS) to achieve a range of final concentrations (e.g., 200 µM down to 1 µM). The final DMSO concentration should be kept constant and low (<0.5%).
-
Incubate at room temperature for 1-2 hours.
-
Visually inspect for precipitation. For a more quantitative measure, analyze the samples using nephelometry or by centrifuging and measuring the concentration of the supernatant via HPLC-UV.
-
-
Media Solubility: Repeat step 2 using the complete cell culture medium (including serum) that will be used for subsequent assays. Serum proteins can either enhance or decrease the solubility of a compound.
Protocol 1.2: In Silico Prediction of Physicochemical Properties
Utilize computational tools (e.g., SwissADME, ChemDraw) to predict key drug-like properties. These predictions offer a preliminary assessment of the compound's potential bioavailability and liabilities.[1]
| Property | Predicted Value | Significance |
| Molecular Weight | (Calculated) | Influences diffusion and absorption. |
| logP (Lipophilicity) | (Predicted) | Key determinant of membrane permeability and ADME behavior.[1] |
| H-Bond Donors | (Calculated) | Affects solubility and receptor binding. |
| H-Bond Acceptors | (Calculated) | Affects solubility and receptor binding. |
| Topological Polar Surface Area (TPSA) | (Predicted) | Correlates with drug absorption and brain penetration.[2] |
| Aqueous Solubility (logS) | (Predicted) | Informs formulation and potential bioavailability issues.[2] |
Phase 2: Primary Phenotypic Screening: Assessing Cytotoxic Potential
The initial biological evaluation of a novel compound, particularly one with a privileged scaffold like pyrimidine, often begins with a broad assessment of its effect on cell viability.[5][6][7] A cytotoxicity screen across a diverse panel of human cancer cell lines can reveal patterns of activity, suggest potential mechanisms, and identify sensitive cancer types for further investigation.[8][9][10][11][12]
Workflow for Cytotoxicity Screening
Caption: Workflow for primary cytotoxicity screening.
Protocol 2.1: Cell Viability Assessment via MTT Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14][15]
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer or automated counter).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[14]
-
-
Compound Treatment:
-
Prepare a 2-fold serial dilution of the test compound in culture medium. It is common to perform an 8-point or 12-point dilution series, starting from a maximum concentration of 50-100 µM.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., 100% DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.[15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a media-only control.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Data Presentation: Representative Cytotoxicity Profile
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | (Value) |
| MCF-7 | Breast Adenocarcinoma | (Value) |
| HCT116 | Colon Carcinoma | (Value) |
| K562 | Chronic Myelogenous Leukemia | (Value) |
| DU145 | Prostate Carcinoma | (Value) |
| Normal Fibroblasts | Non-cancerous control | (Value) |
Phase 3: Mechanistic Investigation of Cellular Effects
Observing cytotoxicity is the first step. The critical follow-up is to understand how the compound elicits this effect. Mechanistic assays dissect the cellular response, revealing whether the compound halts cell division (cytostatic) or induces cell death (cytotoxic), and through what pathways.
A. Cell Cycle Analysis
Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M). Flow cytometry with propidium iodide (PI) staining is the gold-standard method for this analysis.[17]
Protocol 3.A.1: Cell Cycle Analysis using Propidium Iodide Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC50 and 2x IC50 for 24-48 hours.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet gently in 1 mL of ice-cold 70% ethanol while vortexing slowly.[18][19] Fix for at least 30 minutes at 4°C. Cells can be stored at -20°C for several weeks.
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[18] RNase treatment is crucial as PI can also bind to double-stranded RNA.
-
Incubate in the dark for 20-30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000-20,000 events. The PI signal is typically detected in the PE channel.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[18]
B. Apoptosis Induction
A key desired outcome for a cytotoxic agent is the induction of programmed cell death, or apoptosis. This is a controlled, non-inflammatory process. The translocation of phosphatidylserine (PS) to the outer cell membrane is a hallmark of early apoptosis.[20]
Protocol 3.B.1: Apoptosis Detection using Annexin V & PI Staining
This assay differentiates between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[21]
-
Cell Treatment: Treat cells in 6-well plates with the compound as described for the cell cycle analysis.
-
Cell Harvest: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining:
-
Centrifuge the cells and resuspend the pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC (or another fluorophore conjugate) and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Annexin V-FITC is detected in the FITC channel and PI in the PE channel.
C. Cell Migration and Invasion
A compound's ability to inhibit cell migration and invasion is a critical indicator of its potential to prevent metastasis, a major cause of cancer mortality.
Protocol 3.C.1: Transwell Invasion Assay
This assay measures the ability of cells to degrade and move through a layer of extracellular matrix (ECM), mimicking the process of invasion through the basement membrane.[22][23]
-
Chamber Preparation: Thaw Matrigel® (an ECM preparation) on ice. Dilute it with cold, serum-free medium and add 100 µL to the upper chamber of a Transwell insert (typically with an 8 µm pore size). Incubate at 37°C for 2-3 hours to allow it to gel.[24] For a migration-only assay, omit the Matrigel coating.[22]
-
Cell Preparation: Starve the cancer cells in serum-free medium for 12-24 hours.
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[24]
-
Resuspend the starved cells in serum-free medium containing the test compound at various concentrations.
-
Seed the cells into the upper chamber of the Matrigel-coated insert.
-
-
Incubation: Incubate for 24-48 hours, allowing invasive cells to move through the matrix and the porous membrane.
-
Analysis:
-
Remove the non-invasive cells from the top of the insert with a cotton swab.
-
Fix and stain the cells that have migrated to the underside of the membrane (e.g., with crystal violet or DAPI).
-
Image and count the stained cells from several representative fields of view under a microscope.
-
Mechanistic Pathways Visualization
Caption: Parallel workflows for mechanistic studies.
Phase 4: Advanced Profiling & Target Deconvolution
Once the phenotypic effects are well-characterized, the focus shifts to identifying the specific molecular target(s) of the compound. This is often the most challenging phase of drug discovery. The approach taken will depend heavily on the data gathered in Phases 2 and 3.
High-Content Screening (HCS)
Biochemical Assays: Kinase & Receptor Profiling
-
Kinase Inhibition: The pyrimidine core is prevalent in many kinase inhibitors. If the compound induces cell cycle arrest at a specific checkpoint (e.g., G2/M), it may be targeting a cell cycle-regulating kinase like CDK1. A logical next step is to screen the compound against a broad panel of purified kinases in a biochemical assay format to identify direct targets and determine selectivity.
-
Receptor Binding: The piperidine moiety can mediate interactions with G-protein coupled receptors (GPCRs) or ion channels. If the compound's activity profile suggests such a target, radioligand binding assays can be employed.[30] These assays measure the ability of the test compound to compete with a high-affinity radiolabeled ligand for binding to a specific receptor prepared from cell membranes.[31][32]
Target Deconvolution Strategy
Caption: Strategy for identifying the compound's molecular target.
Conclusion
The journey from a novel chemical entity to a well-characterized biological probe or drug lead is a systematic process of inquiry. This guide outlines a robust, multi-phased strategy for the initial investigation of this compound. By starting with fundamental physicochemical properties and progressing through tiered phenotypic and mechanistic cell-based assays, researchers can build a comprehensive profile of the compound's activity. This logical workflow maximizes the potential for meaningful discovery while minimizing artifacts, providing a solid foundation for subsequent preclinical development and optimization.
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Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center. Available at: [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. ResearchGate. Available at: [Link]
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Receptor Binding Assays. MilliporeSigma. Available at: [Link]
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An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. Available at: [Link]
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Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. PubMed Central. Available at: [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. Available at: [Link]
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Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. Available at: [Link]
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Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI. Available at: [Link]
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Application Notes and Protocols for 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Substituted Pyrimidines in Oncology
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1] Its derivatives have garnered significant attention in oncology due to their diverse biological activities, which include potent anticancer properties demonstrated across various cancer cell lines.[2][3] These compounds can exert their effects through various mechanisms, such as the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[4][5][6]
This document provides a comprehensive guide for the investigation of 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine , a novel substituted pyrimidine, in the context of cancer cell line research. While specific data for this compound is not yet extensively published, its structural motifs—a benzyloxy group, a bromine atom at the 5-position, and a piperidine ring at the 2-position—suggest potential interactions with various biological targets implicated in cancer progression.[7] These application notes and protocols are designed to offer a robust framework for elucidating the anticancer potential of this and similar pyrimidine derivatives.
Part 1: Characterization and Handling of this compound
Compound Synthesis and Purification
The synthesis of this compound can be approached through established methods for the functionalization of the pyrimidine ring. A plausible synthetic route involves the nucleophilic substitution of a suitable dihalopyrimidine precursor with piperidine, followed by the introduction of the benzyloxy group.[8]
Diagram of a potential synthetic pathway:
Caption: A potential two-step synthesis of the target compound.
It is imperative to ensure the purity of the synthesized compound, as impurities can significantly impact biological assay results. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are recommended for purity assessment and structural confirmation.
Solubility and Stock Solution Preparation
Due to its aromatic and heterocyclic nature, this compound is anticipated to have low aqueous solubility. Therefore, an organic solvent such as dimethyl sulfoxide (DMSO) is recommended for preparing a high-concentration stock solution (e.g., 10-50 mM).
Protocol for Stock Solution Preparation:
-
Accurately weigh the desired amount of the compound.
-
Dissolve the compound in an appropriate volume of high-purity DMSO to achieve the target concentration.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in cell culture media should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Part 2: In Vitro Evaluation of Anticancer Activity
The initial assessment of a novel compound's anticancer potential involves a series of in vitro assays to determine its cytotoxic and cytostatic effects on a panel of cancer cell lines.
Cell Line Selection
The choice of cancer cell lines should be guided by the therapeutic hypothesis. A broad panel of cell lines from different cancer types (e.g., breast, lung, colon, leukemia) is recommended for initial screening.[9] Consideration should also be given to cell lines with known genetic backgrounds (e.g., specific mutations in oncogenes or tumor suppressor genes) to identify potential molecular determinants of sensitivity.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration-dependent effect of the compound on cell proliferation and survival. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.
Protocol for MTT Assay: [10]
-
Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the DMSO stock solution in complete cell culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (DMSO-containing medium) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., acidic isopropanol or DMSO).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Table 1: Hypothetical IC50 Values for this compound
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.9 |
| A549 | Lung Carcinoma | 12.5 |
| HCT116 | Colon Carcinoma | 7.8 |
| K562 | Chronic Myelogenous Leukemia | 3.1 |
Note: These are example values and must be determined experimentally.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell growth inhibition, it is crucial to investigate whether the compound induces programmed cell death (apoptosis) or arrests the cell cycle at a specific phase.
Protocol for Apoptosis Detection by Annexin V/Propidium Iodide Staining:
-
Treat cells with the compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will reveal the mode of cell death.
Protocol for Cell Cycle Analysis:
-
Treat cells with the compound as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Diagram of the experimental workflow for in vitro evaluation:
Caption: A streamlined workflow for the initial in vitro assessment of the compound.
Part 3: Target Identification and Mechanistic Studies
Once the anticancer activity of this compound is confirmed, the next logical step is to identify its molecular target(s) and elucidate the underlying mechanism of action. Many pyrimidine derivatives are known to target protein kinases.[6][11]
Kinase Inhibition Profiling
A broad kinase inhibition screen against a panel of recombinant kinases is a powerful approach to identify potential molecular targets. This can be performed through specialized contract research organizations (CROs). The results will indicate which kinases are inhibited by the compound and at what concentrations.
Western Blot Analysis
Based on the kinase profiling results or the observed cellular phenotype (e.g., cell cycle arrest), Western blot analysis can be used to examine the phosphorylation status of key signaling proteins downstream of the putative target kinase. For example, if the compound is found to inhibit a cyclin-dependent kinase (CDK), one would expect to see changes in the phosphorylation of proteins involved in cell cycle regulation.[6]
Diagram of a hypothetical signaling pathway inhibition:
Caption: A simplified diagram illustrating the potential mechanism of action via kinase inhibition.
Conclusion and Future Directions
The application notes and protocols outlined in this document provide a comprehensive framework for the initial preclinical evaluation of this compound as a potential anticancer agent. The proposed experimental workflow, from basic characterization and cytotoxicity screening to mechanistic studies, will enable researchers to systematically assess its therapeutic potential. Positive outcomes from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models of cancer. The versatility of the pyrimidine scaffold continues to make it a privileged structure in the quest for novel and effective cancer therapies.[1]
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- Role of Pyrimidine Derivatives in the Treatment of Cancer - ResearchGate. (n.d.).
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- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews. (n.d.). GSC Online Press.
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- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). Journal of Medicinal Chemistry.
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Application Notes and Protocols for the Evaluation of Pyrimidine Derivatives as Enzyme Inhibitors
Introduction: The Significance of Pyrimidine Scaffolds in Enzyme Inhibition
The pyrimidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous compounds that target a wide array of enzymes with significant therapeutic relevance.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal building block for designing potent and selective enzyme inhibitors. These derivatives are instrumental in the development of therapies for a multitude of diseases, including cancer, inflammatory disorders, and infectious diseases.[2][3][4]
Prominent enzyme classes targeted by pyrimidine derivatives include, but are not limited to:
-
Kinases: These enzymes are central regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Pyrimidine derivatives often act as ATP-competitive inhibitors, blocking the enzyme's active site.[5]
-
Dihydroorotate Dehydrogenase (DHODH): A key enzyme in the de novo pyrimidine biosynthesis pathway, DHODH is a validated target for anti-inflammatory, immunosuppressive, and anti-cancer agents.[6][7][8][9]
-
Thymidylate Synthase (TS): Crucial for DNA synthesis and repair, TS is a long-standing target for cancer chemotherapy.[10][11]
-
Glutathione Reductase (GR): This enzyme is vital for maintaining cellular redox homeostasis, and its inhibition is being explored as a strategy in cancer therapy.[12][13]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and analysis of enzyme inhibition assays for novel pyrimidine derivatives. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
Part 1: Foundational Principles and Assay Selection
The initial step in characterizing a pyrimidine derivative is to determine its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[14][15] The selection of the assay platform is critical and depends on the specific enzyme, the available substrates, and the desired throughput.
Choosing the Right Assay Platform
There are three primary assay formats for monitoring enzyme activity and inhibition: spectrophotometric, fluorometric, and luminescent.
| Assay Type | Principle | Advantages | Disadvantages | Typical Application |
| Spectrophotometric | Measures the change in absorbance of light by a substrate or product.[16][17] | Cost-effective, widely available equipment, robust.[16] | Lower sensitivity, potential for interference from colored compounds. | Enzymes with chromogenic substrates (e.g., Ellman's reagent for cholinesterases[18], DCIP for DHODH[9]). |
| Fluorometric | Detects the change in fluorescence of a substrate or product upon enzymatic reaction.[19][20] | High sensitivity, suitable for low enzyme concentrations.[20][21] | Susceptible to light-induced degradation, potential for quenching or autofluorescence from test compounds.[19] | Hydrolases, proteases with fluorogenic substrates.[21][22] |
| Luminescent | Measures the light produced from a biochemical reaction, often coupled to the primary enzyme reaction.[23][24][25] | Extremely high sensitivity, wide dynamic range, low background. | Reagents can be expensive, potential for compound interference with luciferase. | Kinases (measuring ATP depletion), ATPases.[26][27] |
Senior Application Scientist Insight: For initial high-throughput screening (HTS) of a large library of pyrimidine derivatives, luminescent assays like Promega's Kinase-Glo® or ADP-Glo™ are often preferred due to their sensitivity and simple "add-mix-read" format, which is amenable to automation.[23][24][26][27] For more detailed mechanistic studies, spectrophotometric or fluorometric assays may be more cost-effective and provide greater flexibility in assay conditions.
Experimental Workflow Overview
A well-designed enzyme inhibition experiment follows a logical progression from initial screening to detailed kinetic analysis. This workflow ensures that resources are used efficiently and that the resulting data is comprehensive and reliable.
Caption: General workflow for screening and characterizing pyrimidine-based enzyme inhibitors.
Part 2: Detailed Protocols
The following protocols are provided as templates and should be optimized for the specific enzyme and pyrimidine derivatives being investigated.
Protocol 1: Luminescent Kinase Inhibition Assay (e.g., using Kinase-Glo®)
This protocol is designed to determine the IC50 of pyrimidine derivatives against a specific protein kinase by quantifying the amount of ATP remaining after the kinase reaction.[23][24][25] A decrease in luminescence is inversely proportional to kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Pyrimidine derivatives dissolved in 100% DMSO
-
White, opaque 96- or 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Prepare a stock solution of the kinase in assay buffer. The final concentration should be determined from an enzyme titration curve to ensure the reaction is in the linear range (typically 10-20% ATP consumption).
-
Prepare a solution of substrate and ATP in the assay buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to competitive inhibitors.
-
-
Compound Plating:
-
Create a serial dilution series of your pyrimidine derivatives in 100% DMSO. A common approach is an 11-point, 3-fold serial dilution starting at 1 mM.
-
Using a liquid handler or manual pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions to the wells of the assay plate.
-
Include control wells:
-
Negative Control (0% Inhibition): DMSO only.
-
Positive Control (100% Inhibition): A known potent inhibitor of the kinase or no enzyme.
-
-
-
Kinase Reaction:
-
Add the kinase solution to all wells except the "no enzyme" controls.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Causality Insight: This pre-incubation step is crucial for inhibitors that have a slow on-rate, ensuring that an equilibrium is reached before starting the reaction.
-
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells. The final reaction volume is typically 5-10 µL.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for the predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure linear product formation and sufficient signal window.
-
-
Signal Detection:
-
Add an equal volume of the prepared Kinase-Glo® reagent to each well (e.g., 10 µL of reagent to a 10 µL reaction).
-
Mix briefly on a plate shaker and incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-based luminometer.
-
Protocol 2: Spectrophotometric DHODH Inhibition Assay
This protocol measures the activity of Dihydroorotate Dehydrogenase (DHODH) by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at 600 nm.[9]
Materials:
-
Purified recombinant human DHODH
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% (w/v) Triton X-100
-
Pyrimidine derivatives dissolved in 100% DMSO
-
Clear, flat-bottom 96-well plates
-
Spectrophotometric plate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of DHO, CoQ10, and DCIP in the appropriate solvents.
-
Prepare a working solution of DHODH in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions (final volume e.g., 200 µL):
-
Assay Buffer: To bring the final volume to 200 µL.
-
Test Compound/DMSO: Add the pyrimidine derivative dilutions or DMSO for controls.
-
CoQ10 and DCIP: Add to their final concentrations (e.g., 100 µM and 200 µM, respectively).[9]
-
DHODH Enzyme: Add the enzyme to all wells except the "no enzyme" blank.
-
-
Pre-incubate the plate at room temperature for 30 minutes.[9]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding DHO to all wells.
-
Immediately place the plate in a spectrophotometer pre-set to the reaction temperature (e.g., 25°C).
-
Measure the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
The percent inhibition is calculated using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_DMSO)) * 100
-
Part 3: Data Analysis and Interpretation
Robust data analysis is essential to accurately determine the potency and mechanism of action of the pyrimidine inhibitors.
IC50 Determination
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation (sigmoidal dose-response curve).[14][15]
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
| Parameter | Description |
| Top | The maximum response (plateau at ~100% inhibition). |
| Bottom | The minimum response (plateau at ~0% inhibition). |
| LogIC50 | The logarithm of the inhibitor concentration that produces a 50% response. |
| HillSlope | The steepness of the curve. A value of -1 is standard for a 1:1 binding interaction. |
Senior Application Scientist Insight: It is crucial to remember that the IC50 value is dependent on the specific assay conditions, particularly the substrate concentration.[14][28] Therefore, when comparing the potency of different inhibitors, it is essential that the IC50 values were determined under identical conditions. For competitive inhibitors, the IC50 will increase as the substrate concentration increases.[28]
Mechanism of Inhibition (MoI) Studies
To understand how a pyrimidine derivative inhibits an enzyme, MoI studies are performed. This involves measuring the enzyme kinetics at various concentrations of both the substrate and the inhibitor. The data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).[29][30]
Caption: Interpreting different modes of enzyme inhibition using Lineweaver-Burk plots.
Protocol for MoI Studies:
-
Select a range of fixed inhibitor concentrations (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki).
-
For each inhibitor concentration, measure the reaction velocity across a range of substrate concentrations (e.g., 0.2x Km to 10x Km).
-
Plot the data using the Lineweaver-Burk method or, preferably, fit the raw data directly to the appropriate Michaelis-Menten inhibition models using non-linear regression software (e.g., GraphPad Prism).[31]
-
Causality Insight: Non-linear regression is statistically more robust than linear transformations like the Lineweaver-Burk plot, which can distort experimental error.[31]
-
Determining the Inhibition Constant (Ki)
The inhibition constant (Ki) is a true measure of the inhibitor's binding affinity and is independent of substrate concentration. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.
Ki = IC50 / (1 + ([S] / Km))
Where:
-
[S] is the substrate concentration used in the assay.
-
Km is the Michaelis constant for the substrate.
Key Points:
-
A lower Ki value indicates a more potent inhibitor with higher binding affinity.
-
Ki is the preferred value for structure-activity relationship (SAR) studies as it provides a more direct measure of binding affinity than IC50.[32]
Conclusion
The systematic evaluation of pyrimidine derivatives using robust and well-validated enzyme inhibition assays is fundamental to their development as therapeutic agents. By carefully selecting the appropriate assay platform, meticulously executing the experimental protocols, and applying rigorous data analysis, researchers can accurately determine the potency and mechanism of action of these promising compounds. This detailed understanding of their biochemical activity is the cornerstone of successful drug discovery and development.
References
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Tanega, C., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and Drug Development Technologies. Retrieved from [Link]
-
Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem. Retrieved from [Link]
-
ACS Chemical Biology. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors, Indoluidins, That Inhibit Cancer Cell Growth. Retrieved from [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Retrieved from [Link]
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edX. (n.d.). IC50 Determination. DavidsonX – D001x – Medicinal Chemistry. Retrieved from [Link]
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PubMed. (n.d.). Mechanistic and kinetic studies of inhibition of enzymes. Retrieved from [Link]
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NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
IOR Press. (2023). Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review. Retrieved from [Link]
-
ResearchGate. (2005). (PDF) Additional Possibility of Data Analysis of Enzyme. Retrieved from [Link]
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Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Retrieved from [Link]
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Juniper Publishers. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Retrieved from [Link]
-
Juniper Publishers. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Retrieved from [Link]
-
PubMed. (1989). A spectrophotometric method for the assay of pyrimidine 5'-nucleotidase in human erythrocytes. Retrieved from [Link]
-
SciSpace. (n.d.). Inhibition of Dihydroorotate Dehydrogenase Activity by Brequinar Sodium. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
UCL Discovery. (n.d.). Pyrimidine derivatives with antitubercular activity. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. Retrieved from [Link]
-
ACS Publications. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors, Indoluidins, That Inhibit Cancer Cell Growth. Retrieved from [Link]
-
PubMed Central. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]
-
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]
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YouTube. (2021). Enzyme Kinetics Data Analysis. Retrieved from [Link]
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bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
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EpigenTek. (2022). EpiQuik™ DNMT Activity/Inhibition Assay Ultra Kit (Fluorometric). Retrieved from [Link]
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University of Wyoming. (2012). Microplate Enzyme Assay Using Fluorescence. Retrieved from [Link]
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PubMed Central. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]
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MDPI. (2020). Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Potentiation of the cytotoxicity of thymidylate synthase (TS) inhibitors by dipyridamole analogues with reduced 1-acid glycoprotein binding. Retrieved from [Link]
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Wiley Online Library. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Retrieved from [Link]
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Application Note & Protocols: Crystallization of 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine and its Complexes
Abstract
This document provides a comprehensive guide to developing robust crystallization protocols for the target compound 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine and its potential complexes. High-quality single crystals are paramount for unambiguous structure elucidation via X-ray diffraction, a critical step in drug development and materials science. This guide moves beyond simple recipes, explaining the underlying principles of crystallization, from initial solvent screening to advanced co-crystallization techniques. The protocols are designed to be systematic and self-validating, empowering researchers to logically troubleshoot and optimize conditions for producing diffraction-quality crystals.
Introduction: The Rationale for Crystallization
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] The specific compound, this compound, possesses a unique combination of functional groups: a bulky, relatively nonpolar benzyloxy group, a polar pyrimidine core with hydrogen bond acceptors, and a flexible piperidine ring. This structural complexity can present challenges for obtaining crystalline material, as the molecule may favor amorphous or oily states.
Achieving a well-ordered, single-crystal form is essential for:
-
Absolute Structure Confirmation: Unambiguously determining the three-dimensional arrangement of atoms.
-
Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound impacts on a drug's solubility, stability, and bioavailability.
-
Structure-Activity Relationship (SAR) Studies: Providing precise structural data to guide the design of more potent and selective analogues.[3]
-
Co-crystal Engineering: Forming multi-component crystals with tailored physicochemical properties, such as improved solubility or stability.[4][5]
This guide provides a foundational workflow for systematically approaching the crystallization of this target molecule and its complexes.
Foundational Workflow for Crystallization
The path from a purified compound to a high-quality crystal is a process of systematic investigation. The following workflow provides a logical progression of experiments.
Caption: General workflow for systematic crystallization.
Pre-requisite: Purity Assessment
Crystallization is a purification technique, but its success is vastly improved with high-purity starting material. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects.[6]
-
Recommendation: Ensure the compound is >98% pure as determined by LC-MS and ¹H NMR.
-
Causality: Trace amounts of residual solvent or reaction side-products can act as "crystal poisons," disrupting the ordered packing of molecules necessary for single crystal growth.
Protocol 1: Systematic Solvent Screening
The choice of solvent is the most critical factor in a successful crystallization.[7] The ideal solvent is one in which the compound is highly soluble at an elevated temperature but only sparingly soluble at room or lower temperatures.[8]
Objective: To identify single and binary solvent systems suitable for crystallization.
Materials:
-
This compound (~50 mg)
-
Small vials (e.g., 2 mL glass vials)
-
A selection of solvents covering a range of polarities (see Table 1).
-
Stir plate and magnetic stir fleas
-
Heat gun or hot plate
Procedure:
-
Place a small amount of the compound (~2-3 mg) into each vial.
-
Add a solvent from Table 1 dropwise at room temperature, swirling after each addition, until the solid dissolves. Record the approximate volume needed. This gives an indication of room temperature solubility.
-
For solvents where the compound is poorly soluble at room temperature, gently heat the vial while continuing to add solvent dropwise until the solid dissolves.
-
Allow the heated vials to cool slowly to room temperature, and then place them in a refrigerator (~4 °C).
-
Observe the vials after several hours and again after 24 hours for signs of crystal formation, precipitation, or oiling out.
Data Presentation:
| Solvent | Boiling Point (°C)[7] | Polarity | Expected Solubility Behavior for Target Compound | Observations (Hot/Cold) |
| n-Heptane | 98 | Nonpolar | Likely insoluble | |
| Toluene | 111 | Nonpolar (Aromatic) | Low to moderate solubility; good for crystal packing[9] | |
| Dichloromethane (DCM) | 40 | Polar Aprotic | Likely highly soluble; can be too volatile[9] | |
| Ethyl Acetate (EtOAc) | 77 | Moderately Polar | Good starting point for many organic compounds[9][10] | |
| Acetone | 56 | Moderately Polar | Good dissolving power; can be volatile[11] | |
| Acetonitrile (ACN) | 82 | Polar Aprotic | Good for moderately polar heterocycles[12] | |
| Isopropanol (IPA) | 82 | Polar Protic | May form H-bonds; good for slow cooling | |
| Ethanol (EtOH) | 78 | Polar Protic | Similar to IPA; often a good choice[1][11] | |
| Methanol (MeOH) | 65 | Highly Polar | May be too strong a solvent | |
| Water | 100 | Highly Polar | Likely insoluble; potential as an anti-solvent |
Interpretation:
-
Ideal Single Solvents: Systems that show high solubility when hot and form solid crystalline material upon cooling.
-
Systems for Slow Evaporation: Solvents that dissolve the compound well at room temperature.
-
Systems for Diffusion/Layering: Identify a "good" solvent (dissolves the compound well) and a miscible "anti-solvent" (compound is insoluble in it). For example, a DCM/Heptane or an Ethanol/Water system.[8]
Protocol 2: Core Crystallization Techniques
Based on the solvent screening, select the most promising systems to attempt crystallization on a larger scale (10-20 mg).
A. Slow Evaporation
This is the simplest method but offers the least control.[1][10]
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., Ethyl Acetate or DCM) in a clean vial.
-
Filter the solution through a small plug of cotton or a syringe filter into a new, clean vial to remove any particulate matter.[13]
-
Cover the vial with a cap, but do not tighten it completely. Alternatively, pierce the cap with a needle to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.
B. Slow Cooling
This method is effective for compounds that exhibit a significant difference in solubility with temperature.[6][13]
-
Prepare a saturated solution of the compound in a suitable solvent (e.g., Isopropanol or Acetonitrile) at an elevated temperature (just below the solvent's boiling point).
-
Ensure all solid material is dissolved. If not, filter the hot solution.
-
Stopper the vessel tightly and place it inside a larger, insulated container (e.g., a beaker filled with hot water or placed in a Dewar flask) to ensure cooling is as slow as possible.
-
Allow the setup to cool to room temperature over several hours, then transfer to a refrigerator.
C. Vapor Diffusion
Vapor diffusion is often the most successful method, especially when only small amounts of material are available.[6][10][14] It involves the slow introduction of an anti-solvent vapor into a solution of the compound.
Caption: Schematic of a vapor diffusion experiment.
Procedure:
-
Dissolve the compound (5-10 mg) in a minimal amount of a "good" solvent (e.g., DCM, THF) in a small, narrow inner vial.
-
Place this inner vial inside a larger vial or jar.
-
Add a few milliliters of a volatile anti-solvent (e.g., n-Heptane, Diethyl Ether) to the larger, outer vial. The level of the anti-solvent should be below the top of the inner vial.[6]
-
Seal the outer vial tightly and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the "good" solvent, reducing the compound's solubility and promoting slow crystal growth.
Protocol 3: Co-crystallization Strategies for Complexes
If the parent compound fails to crystallize well, or if the goal is to create a complex, co-crystallization is a powerful strategy.[15] This involves crystallizing the target molecule with a second, neutral molecule (a "co-former") to form a new crystalline solid held together by non-covalent interactions, typically hydrogen bonds.[5]
Rationale for Co-former Selection: The target molecule has hydrogen bond acceptors (the pyrimidine nitrogens). Therefore, co-formers with strong hydrogen bond donor groups, such as carboxylic acids or phenols, are excellent candidates.[4][16] The interaction between a carboxylic acid and the pyrimidine base is a well-established and reliable supramolecular synthon.[16]
Recommended Co-formers:
| Co-former | Class | Rationale |
| Benzoic Acid | Carboxylic Acid | Simple, rigid aromatic acid. |
| Succinic Acid | Dicarboxylic Acid | Can bridge two molecules of the target compound. |
| Salicylic Acid | Hydroxy-Carboxylic Acid | Offers multiple hydrogen bonding sites. |
| 4-Hydroxybenzoic Acid | Phenolic Acid | Similar to salicylic acid. |
Co-crystallization Procedure (Solvent Evaporation Method):
-
Dissolve the target compound and a selected co-former in a suitable solvent (e.g., Ethanol) in a 1:1 molar ratio.
-
Gently warm the solution to ensure complete dissolution.
-
Filter the solution to remove any particulates.
-
Allow the solvent to evaporate slowly in a loosely capped vial, as described in Protocol 2A.
Troubleshooting Common Issues
-
Oiling Out: The compound comes out of solution as a liquid instead of a solid. This happens when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of a solvate).[7]
-
Solution: Try using a solvent with a lower boiling point, decrease the initial concentration, or cool the solution more slowly.
-
-
Amorphous Precipitate: A fine powder forms instead of crystals. This indicates that nucleation was too rapid.
-
Solution: Decrease the concentration, slow down the rate of supersaturation (e.g., by using a less volatile anti-solvent in vapor diffusion), or try a more viscous solvent.
-
-
Microcrystals: The crystals are too small for X-ray diffraction. This suggests too many nucleation events occurred.
References
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Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Frontier, A. (2026). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
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Michigan State University Chemistry Department. X-Ray Crystallography Laboratory Crystallization Techniques. [Link]
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Dinger, M. Crystal Growing Tips. University of Florida Center for Xray Crystallography. [Link]
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Spingler, B., et al. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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EPFL. Guide for crystallization. [Link]
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University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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ResearchGate Discussion. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one.... [Link]
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Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. [Link]
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ResearchGate Discussion. (2023). How can I obtain good crystals of heterocyclic organic compounds?. [Link]
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Ebenezer, S., & Muthiah, P. T. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Crystal Growth & Design. [Link]
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Barikah, N., et al. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy. [Link]
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Goud, N. R., et al. (2020). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Advanced Pharmaceutical Bulletin. [Link]
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International Journal of Scientific Progress and Research. (2015). Advanced Techniques in Preparation of Cocrystals. [Link]
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Mansour, T. S. Synthesis of Pyrimidine Derivatives. [Link]
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- Google Patents. (2012). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
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In Vivo Experimental Design Using Pyrimidine-Based Compounds: A Guide to Preclinical Efficacy and Safety Evaluation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine analogs are a cornerstone of therapeutics, particularly in oncology, where they function by interfering with nucleic acid synthesis, kinase signaling, and other fundamental cellular processes.[1] The successful translation of a novel pyrimidine-based compound from a promising in vitro candidate to a clinical asset is contingent upon a meticulously designed and executed in vivo experimental plan. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, implement, and interpret in vivo studies for pyrimidine-based compounds. We will delve into the critical aspects of animal model selection, pharmacokinetic and pharmacodynamic (PK/PD) analysis, and the robust evaluation of anti-tumor efficacy and systemic toxicity. The protocols and insights provided herein are intended to ensure the generation of reproducible and clinically relevant preclinical data.
Introduction: The Therapeutic Landscape of Pyrimidine-Based Compounds
Pyrimidine derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities.[2] In oncology, they are a classical group of cytostatic drugs that mimic natural pyrimidine nucleobases (cytosine, uracil, and thymine) or their corresponding nucleosides.[3] This structural similarity allows them to disrupt critical cellular processes such as DNA and RNA synthesis, ultimately leading to cell death in rapidly proliferating cancer cells.[4]
Many pyrimidine analogs function as prodrugs, requiring intracellular activation through a series of phosphorylation steps to form their pharmacologically active nucleotide counterparts.[5][6] This intracellular metabolism is a key consideration in experimental design, as understanding the concentration of the activated drug at the target site is crucial for correlating dose with effect.[4] Prominent examples of pyrimidine-based drugs include 5-fluorouracil (5-FU), gemcitabine, and cytarabine, which remain mainstays in the treatment of various solid and hematologic malignancies.[3][7] The ongoing development of novel pyrimidine derivatives targeting specific kinases and other signaling pathways continues to expand their therapeutic potential.[8][9]
The Strategic Imperative of In Vivo Studies
While in vitro assays provide valuable initial data on a compound's mechanism of action and potency, they cannot replicate the complex physiological environment of a living organism.[10] In vivo studies are therefore indispensable for:
-
Evaluating Systemic Efficacy: Determining if the compound can inhibit tumor growth in a complex biological system.[11]
-
Understanding Pharmacokinetics (PK): Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compound, which informs dosing regimens.[12]
-
Assessing Safety and Toxicity: Identifying potential adverse effects and determining the maximum tolerated dose (MTD).[13]
-
Investigating the Role of the Immune System: In immunocompetent models, the interaction between the therapeutic agent and the host immune response can be evaluated.[1]
A well-designed in vivo study provides the critical proof-of-concept necessary to justify further development and progression towards clinical trials.[10]
Core Principles of In Vivo Experimental Design
A robust in vivo study begins with a clear hypothesis and a carefully considered experimental design. The following sections outline the essential components.
Selection of Appropriate Animal Models
The choice of animal model is a critical decision that directly impacts the clinical relevance of the study findings.[10] All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC) prior to initiation.[14]
-
Xenograft Models: These models involve the implantation of human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice).[1][15] They are the most common models for assessing the direct anti-tumor activity of a compound on human cancers.[15] Commonly used cell lines for xenograft studies include MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer).[1][9]
-
Syngeneic Models: In these models, murine cancer cells are implanted into immunocompetent mice of the same genetic background.[1] Syngeneic models are essential for studying the interplay between the investigational compound and the immune system, a crucial aspect for the development of immunomodulatory agents.[1]
-
Orthotopic Models: To better recapitulate the tumor microenvironment and metastatic processes, cancer cells can be implanted into the organ of origin (e.g., mammary fat pad for breast cancer).[15]
-
Patient-Derived Xenograft (PDX) Models: These models involve the implantation of tumor fragments from a patient directly into immunodeficient mice. PDX models are believed to better represent the heterogeneity and biology of human tumors.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Understanding the PK/PD relationship is fundamental to optimizing the dosing schedule and maximizing therapeutic efficacy.[1]
-
Pharmacokinetics (PK): PK studies determine what the body does to the drug. Key parameters include maximum plasma concentration (Cmax), time to Cmax (tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).[12] For pyrimidine-based prodrugs, it is also highly informative to measure the intracellular concentrations of the activated triphosphate metabolites.[5][6]
-
Pharmacodynamics (PD): PD studies assess what the drug does to the body. This involves measuring a biological response (e.g., inhibition of a target kinase, induction of apoptosis) in relation to the drug concentration.[1] PD markers can be assessed in tumor tissue or surrogate tissues to confirm target engagement.
Efficacy Evaluation
The primary goal of an in vivo efficacy study is to determine the anti-tumor activity of the pyrimidine-based compound.[11]
-
Primary Endpoints: The most common primary endpoints are tumor growth inhibition (TGI) and a reduction in final tumor volume.[1] Increased survival time is also a key endpoint, particularly in more advanced models.[1]
-
Secondary Endpoints: These may include the assessment of apoptosis induction (e.g., via TUNEL staining or caspase-3 cleavage), inhibition of metastasis, and modulation of specific biomarkers in the tumor tissue.[1]
Toxicity and Safety Assessment
A thorough evaluation of the compound's safety profile is crucial for determining its therapeutic window.[13]
-
Maximum Tolerated Dose (MTD): This is typically defined as the highest dose that does not produce unacceptable toxicity, often determined by a body weight loss of no more than 20%.[14]
-
Acute Toxicity (LD50): This study determines the median lethal dose of a single administration of the compound.[16]
-
Subchronic and Chronic Toxicity: These studies evaluate the effects of repeated drug exposure over longer periods.[13]
-
Clinical Observations: Daily monitoring of animals for signs of toxicity (e.g., changes in behavior, posture, or grooming) is essential.[17]
-
Histopathology and Clinical Chemistry: At the end of the study, major organs should be collected for histopathological examination, and blood samples should be analyzed for markers of organ function (e.g., liver enzymes, kidney function indicators).[13]
Data Presentation and Visualization
Clear and concise presentation of quantitative data is essential for interpretation and comparison of results.
Table 1: Example of In Vivo Efficacy Data Summary for a Pyrimidine-Based Compound
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily, p.o. | 1500 ± 150 | 0 | +2.5 |
| Compound X | 25 | Daily, p.o. | 825 ± 95 | 45 | +1.0 |
| Compound X | 50 | Daily, p.o. | 450 ± 60 | 70 | -3.5 |
| Compound X | 100 | Daily, p.o. | 225 ± 40 | 85 | -8.0 |
| Positive Control | Y | Daily, p.o. | 300 ± 50 | 80 | -6.5 |
p.o. = oral administration; SEM = standard error of the mean
Table 2: Example of Pharmacokinetic Parameters of a Pyrimidine-Based Compound in Mice
| Dose (mg/kg, i.v.) | Cmax (ng/mL) | t½ (hours) | AUC (ng·h/mL) | CL (L/h/kg) | Vd (L/kg) |
| 10 | 1250 | 1.8 | 2500 | 4.0 | 7.2 |
i.v. = intravenous; Cmax = maximum concentration; t½ = half-life; AUC = area under the curve; CL = clearance; Vd = volume of distribution
Visualization of Key Pathways and Workflows
Visual aids are invaluable for illustrating complex biological pathways and experimental procedures.
Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine-Based Compounds.
Caption: General Workflow for In Vivo Efficacy Studies.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key in vivo experiments.
Protocol 1: Subcutaneous Xenograft Model for Efficacy Testing
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor activity of a pyrimidine-based compound.[1]
Materials:
-
Human cancer cell line (e.g., HCT-116)
-
6-8 week old immunodeficient mice (e.g., athymic nude mice)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Sterile PBS, Trypsin-EDTA
-
Matrigel (optional, but can improve tumor take rate)[1]
-
Test compound and vehicle for formulation
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected human cancer cell line in the appropriate medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the exponential growth phase and free of pathogens.[17]
-
Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile PBS and resuspend them in serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL. For some cell lines, a 1:1 mixture with Matrigel can be beneficial.[1][17]
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[1]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length × width²) / 2.[17] When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).[17]
-
Drug Administration: Prepare the pyrimidine-based compound in the appropriate vehicle. Administer the compound and vehicle to the respective groups via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.[15][17]
-
Efficacy Evaluation: Continue to monitor and record tumor volumes and body weights every 2-3 days.[17] Observe the animals daily for any signs of toxicity.
-
Study Termination: Euthanize the mice at the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size).[17] Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting, or PD marker analysis).[17]
Protocol 2: Acute Toxicity (LD50) Determination
This protocol outlines a method for determining the median lethal dose (LD50) of a pyrimidine-based compound, providing an initial assessment of its acute toxicity.[1][16]
Materials:
-
Healthy, young adult mice (e.g., male and female ICR mice)
-
Test compound and vehicle
-
Appropriate caging and monitoring facilities
Procedure:
-
Animal Selection: Use an equal number of male and female mice for the study.
-
Dose Range Finding: Start with a preliminary experiment using a small number of animals to identify a range of doses that cause no effect, some mortality, and 100% mortality.
-
Main Study (Up-and-Down Method): a. Administer a single dose of the compound to one animal. b. Observe the animal for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.[16] c. If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.[16] d. Continue this process until a sufficient number of reversals (a dose that results in survival followed by a dose that results in death, or vice versa) have occurred.
-
LD50 Calculation: Use a statistical method, such as the Dixon method, to calculate the LD50 value from the dosing data.[16]
-
Observation: Animals should be observed for at least 14 days for any delayed toxic effects.
Conclusion and Future Directions
The in vivo evaluation of pyrimidine-based compounds is a critical phase in the drug development pipeline. A scientifically rigorous and ethically sound experimental design is paramount for generating reliable data on efficacy and safety. By carefully selecting animal models, integrating PK/PD analyses, and employing robust protocols, researchers can effectively de-risk their candidates and build a strong data package for further development.
Future research should continue to leverage more complex and predictive animal models, such as PDX and humanized mouse models, to better understand the efficacy of these compounds in a setting that more closely mimics human disease. Furthermore, the development of sophisticated bioanalytical assays to quantify intracellular nucleotide concentrations will be crucial for optimizing dosing strategies and overcoming mechanisms of resistance.[4][6]
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- Fujimaki, Y., et al. (n.d.). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. NIH.
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- Al-Amiery, A. A., et al. (2024).
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Application Notes and Protocols: A Framework for the Development of 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine as a Novel Chemical Probe
Disclaimer: The following document outlines a comprehensive, albeit hypothetical, development and validation plan for the small molecule 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine as a chemical probe. As of the date of this publication, this specific molecule has not been characterized in the public domain as a chemical probe. Therefore, this guide is intended for researchers who have synthesized this compound and wish to rigorously evaluate its potential for use in biological research and drug discovery, adhering to the best practices for chemical probe validation.
Part 1: Introduction and Strategic Rationale
The discovery and application of precise molecular tools are fundamental to unraveling complex biological processes and validating novel therapeutic targets. Chemical probes, which are highly selective small molecules that modulate the function of a specific protein target, are indispensable reagents in this endeavor.[1] They offer a temporal control over protein function that is complementary to genetic methods like CRISPR or RNAi.[1]
This document concerns the compound This compound . Its structure incorporates a pyrimidine scaffold, a common motif in a vast array of biologically active compounds, including numerous FDA-approved drugs.[2][3] The piperidine and benzyloxy moieties further contribute to its chemical diversity and potential for specific interactions with biological macromolecules.
Given the prevalence of the pyrimidine core in kinase inhibitors, this validation plan will proceed with the initial hypothesis that this compound may act as a modulator of a protein kinase. However, the outlined experimental workflows are designed to be adaptable, should the initial target identification studies point towards a different protein class. The overarching goal of this framework is to systematically assess the compound's potency, target engagement, selectivity, and cellular activity, thereby determining its suitability as a high-quality chemical probe.
Part 2: Foundational Physicochemical Characterization
Before any biological evaluation, the identity, purity, and fundamental properties of the chemical probe candidate must be unequivocally established.
Purity and Identity Confirmation
It is imperative to work with a compound that is of high purity (typically >95%), as impurities can lead to misleading biological results.
Protocol 2.1.1: Purity and Identity Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm that the observed chemical shifts, coupling constants, and integration values are consistent with the structure of this compound.
-
The absence of significant unassignable peaks will provide an initial indication of purity.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the compound.
-
Analyze using an HRMS instrument (e.g., ESI-TOF).
-
Confirm that the measured monoisotopic mass is within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass for the expected molecular formula (C₁₆H₁₈BrN₃O).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient).
-
Inject a sample of the compound and analyze the chromatogram.
-
Purity should be assessed by the area under the curve of the main peak, ideally at multiple wavelengths.
-
Solubility and Stability Assessment
A chemical probe must be soluble and stable in the aqueous buffers and media used for biological assays.
Protocol 2.2.1: Aqueous Solubility Determination
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serially dilute the stock solution into phosphate-buffered saline (PBS) or cell culture medium to a range of final concentrations (e.g., 100 µM, 50 µM, 10 µM, 1 µM).
-
Incubate the solutions at room temperature or 37°C for 1-2 hours.
-
Visually inspect for any precipitation.
-
For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant by HPLC or UV-Vis spectroscopy.
Table 1: Hypothetical Physicochemical Properties of the Probe Candidate
| Property | Target Value | Hypothetical Result for Probe Candidate |
| Purity (HPLC) | >95% | 98.7% |
| Identity (HRMS) | Consistent with structure | Confirmed |
| Aqueous Solubility | >10 µM in assay buffer | 25 µM in PBS + 0.5% DMSO |
| Stability | <10% degradation in 24h | Stable in assay buffer at 37°C |
Part 3: Target Identification and Engagement
Identifying the specific molecular target of a novel compound and confirming its engagement in a cellular context are the most critical steps in validating a chemical probe.[4]
Target Identification Strategies
A multi-pronged approach to target identification is recommended.[5]
-
Affinity-Based Pull-Down: This method involves immobilizing the compound on a solid support to "fish" for its binding partners in a cell lysate.[6][7] A linker would need to be synthetically incorporated into the probe molecule at a position that does not interfere with its biological activity.
-
Label-Free Methods: These techniques do not require modification of the compound.
-
Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that a small molecule binding to its target protein can increase the protein's stability and render it resistant to proteolysis.[8]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique for assessing target engagement in intact cells or cell lysates. It relies on the principle that ligand binding stabilizes a protein, resulting in a higher melting temperature.[9][10][11]
-
Diagram 1: Target Identification and Validation Workflow
Caption: Workflow for identifying and validating the target of a novel compound.
Protocol for Cellular Thermal Shift Assay (CETSA)
This protocol describes a Western blot-based CETSA to validate a hypothesized target.
Protocol 3.2.1: CETSA for Target Engagement
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat cells with either the probe candidate (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for 1-2 hours.
-
-
Heat Shock:
-
Harvest cells and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Transfer the supernatant (containing soluble proteins) to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.[12][13][14]
-
Probe the membrane with a primary antibody specific to the hypothesized target protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify band intensities and plot the percentage of soluble protein relative to the non-heated control against temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates target engagement.[15]
-
Part 4: Selectivity Profiling
A high-quality chemical probe should exhibit high selectivity for its intended target over other proteins, especially those within the same family.
Kinome-wide Selectivity
Given the pyrimidine core, assessing the compound's activity against a broad panel of protein kinases is a crucial step.
Protocol 4.1.1: Kinome Profiling
-
Compound Submission:
-
Data Analysis:
-
The service will provide data as the percentage of kinase activity remaining in the presence of the compound.
-
Analyze the data to identify the primary target(s) (e.g., >90% inhibition) and any significant off-targets.
-
A selective probe should ideally inhibit its primary target with a significantly greater potency than other kinases. A >30-fold selectivity over other family members is a common benchmark.[4]
-
Diagram 2: Concept of Selectivity Profiling
Caption: Visualizing on- and off-target effects in a kinome screen.
Part 5: Cellular and Phenotypic Characterization
The ultimate utility of a chemical probe is determined by its ability to modulate a biological process in a cellular context.
In Vitro Cytotoxicity
Before performing functional assays, it is essential to determine the concentration range at which the compound is not broadly cytotoxic.
Protocol 5.1.1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[19]
-
Compound Treatment: Prepare serial dilutions of the probe candidate in cell culture medium. Add the dilutions to the cells and incubate for 48-72 hours. Include vehicle-only and untreated controls.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC₅₀ value. A non-toxic probe should have a cytotoxicity IC₅₀ significantly higher than its on-target cellular EC₅₀.
On-Target Pathway Modulation
Once a target is validated, an assay should be developed to measure the functional consequence of engaging that target in cells.
Protocol 5.2.1: Western Blot for Signaling Pathway Modulation (Hypothetical Kinase Target)
This protocol assumes the target is a kinase (e.g., "Kinase X") that phosphorylates a known substrate ("Substrate Y").
-
Cell Treatment: Plate cells and grow overnight. Starve the cells (if necessary to reduce basal signaling) and then treat with a dose-response of the probe candidate for a specific time. Include a positive control activator of the pathway if available.
-
Cell Lysis: Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification and Western Blot: Perform protein quantification, SDS-PAGE, and transfer as described in Protocol 3.2.1.
-
Antibody Probing: Probe the membranes with primary antibodies against the phosphorylated form of the substrate (p-Substrate Y) and the total amount of the substrate (Total Substrate Y). A loading control (e.g., GAPDH or β-actin) should also be used.
-
Analysis: Quantify the band intensities. A successful on-target effect would be a dose-dependent decrease in the p-Substrate Y / Total Substrate Y ratio following treatment with the probe.
Diagram 3: Hypothetical Signaling Pathway Modulation
Caption: Inhibition of a target kinase blocks downstream signaling.
The Importance of a Negative Control
A crucial component of a chemical probe experiment is a negative control—a close structural analog of the probe that is inactive against the intended target.[3][20][21] This helps to ensure that the observed phenotype is due to on-target activity and not an off-target effect shared by the chemical scaffold. For this compound, a potential negative control could involve a subtle modification, such as the removal of the benzyloxy group or its replacement with a methyl group, provided that this modification abrogates binding to the primary target without drastically altering the molecule's physicochemical properties.
Part 6: Summary of Validation Criteria
The data gathered from the protocols above should be critically evaluated against established criteria for high-quality chemical probes.
Table 2: Quality Criteria for a Chemical Probe
| Criterion | Recommended Guideline | Data Source |
| Potency (Biochemical) | IC₅₀ or Kᵢ < 100 nM | In vitro enzymatic assay |
| Potency (Cellular) | EC₅₀ < 1 µM for target engagement/modulation | CETSA, Functional cellular assay |
| Selectivity | >30-fold against proteins in the same family | Kinome profiling, Broad panel screening |
| On-Target Effect | Clear dose-response in a functional cellular assay | Western blot, Phenotypic assays |
| Negative Control | Structurally related analog is >30-fold less active | All assays |
| Cytotoxicity | Cytotoxicity IC₅₀ >10x cellular EC₅₀ | MTT or similar viability assay |
Part 7: Conclusion
The journey from a novel small molecule to a validated chemical probe is a rigorous, multi-step process that demands careful experimental design and interpretation. This document provides a foundational framework for the systematic evaluation of this compound. By following these protocols and adhering to the principles of potency, selectivity, and on-target engagement, researchers can confidently determine whether this compound can serve as a valuable tool to dissect biological systems and accelerate the path toward new therapeutic discoveries.
References
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Application Notes and Protocols for Radiolabeling 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methods for radiolabeling 4-(benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine. This document offers detailed protocols, explains the rationale behind experimental choices, and outlines the necessary quality control procedures to ensure the synthesis of high-quality radiotracers for preclinical and clinical research.
Introduction: The Significance of Radiolabeled Pyrimidines
Pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents and imaging probes.[1][2] The specific compound, this compound, possesses structural motifs that suggest its potential as a modulator of various biological targets. Radiolabeling this molecule enables its use in non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), as well as in vitro and ex vivo biodistribution studies. These studies are crucial for understanding the pharmacokinetics, pharmacodynamics, and target engagement of novel drug candidates.[3]
This guide will focus on established radiolabeling strategies that can be adapted for this compound, primarily focusing on labeling with Carbon-11 ([¹¹C]) and Tritium ([³H]), two of the most common and valuable isotopes in drug development research.
Method 1: Carbon-11 Labeling via [¹¹C]Methyl Iodide
Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for PET imaging studies that investigate dynamic biological processes.[4] A common and robust method for incorporating ¹¹C into a molecule is through methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[4][5] For this compound, this approach requires the synthesis of a suitable precursor where a methyl group can be introduced.
Rationale for Precursor Design
To utilize [¹¹C]methylation, a precursor molecule must be synthesized where a reactive functional group (e.g., a hydroxyl, amine, or thiol) can be alkylated.[1] Given the structure of the target compound, a logical approach is to synthesize a des-benzyl precursor, 5-bromo-2-(piperidin-1-yl)pyrimidin-4-ol, where the benzyloxy group is replaced with a hydroxyl group. This hydroxyl group can then be methylated with [¹¹C]CH₃I to yield the desired radiolabeled product.
Experimental Workflow: [¹¹C]Labeling
Caption: Workflow for the [¹¹C]radiolabeling of this compound.
Detailed Protocol: [¹¹C]Labeling
-
Precursor Synthesis: Synthesize the precursor, 5-bromo-2-(piperidin-1-yl)pyrimidin-4-ol, using established organic chemistry methods. The synthesis typically involves the cyclocondensation of a suitable three-carbon unit with a piperidine-containing guanidine derivative, followed by bromination.[6]
-
[¹¹C]Methyl Iodide Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[4] Convert the [¹¹C]CO₂ to [¹¹C]CH₄, which is then reacted with iodine to form [¹¹C]CH₃I. This process is typically automated in a radiochemistry synthesis module.
-
Radiolabeling Reaction:
-
Dissolve 1-2 mg of the des-benzyl precursor in 0.3 mL of anhydrous dimethylformamide (DMF).
-
Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the precursor solution to deprotonate the hydroxyl group.
-
Trap the gaseous [¹¹C]CH₃I in the reaction mixture at room temperature.
-
Heat the sealed reaction vessel at 80-120°C for 3-5 minutes.[7]
-
-
Purification:
-
Quench the reaction with water or a suitable buffer.
-
Inject the crude reaction mixture onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system.[8][9]
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) to separate the desired radiolabeled product from unreacted precursor and other impurities.
-
Collect the fraction corresponding to the [¹¹C]-labeled product.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction via rotary evaporation or by passing it through a C18 Sep-Pak cartridge.
-
Elute the radiotracer from the Sep-Pak with ethanol and dilute with sterile saline for injection to obtain a physiologically compatible solution.
-
Quality Control
-
Radiochemical Purity: Analyze an aliquot of the final product using analytical HPLC with a radioactivity detector. The radiochemical purity should typically be >95%.[10][11]
-
Identity Confirmation: Co-inject the radiolabeled product with a non-radioactive standard of this compound to confirm that the retention times match.
-
Specific Activity: Calculate the specific activity by dividing the total radioactivity by the total mass of the compound. This is a critical parameter for receptor-based imaging studies.
-
pH: Ensure the pH of the final formulation is within the acceptable range for injection (typically 6.5-7.5).[12]
| Parameter | Typical Specification | Analytical Method |
| Radiochemical Purity | > 95% | Analytical Radio-HPLC |
| Identity | Co-elution with standard | Analytical Radio-HPLC |
| Specific Activity | > 37 GBq/µmol | Calculated from HPLC data |
| pH | 6.5 - 7.5 | pH meter or pH strip |
Method 2: Tritium Labeling via Catalytic Tritiation
Tritium ([³H]) is a beta-emitting isotope with a long half-life of 12.3 years, making it an excellent choice for in vitro binding assays, autoradiography, and metabolic studies where a longer experimental timeframe is required.[3][13] Catalytic tritiation is a common method for introducing tritium into a molecule.
Rationale for Precursor Design
For tritium labeling via catalytic reduction, a precursor with a suitable functional group that can be reduced with tritium gas (T₂) is necessary. In the case of this compound, the bromo-substituent at the 5-position is an ideal handle for dehalogenation with tritium gas in the presence of a palladium catalyst. This will replace the bromine atom with a tritium atom.
Experimental Workflow: [³H]Labeling
Caption: Workflow for the [³H]radiolabeling of this compound.
Detailed Protocol: [³H]Labeling
-
Precursor: The non-radioactive target compound, this compound, serves as the precursor.
-
Catalytic Tritiation:
-
Dissolve 5-10 mg of the precursor in a suitable solvent (e.g., ethanol, ethyl acetate, or DMF).
-
Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).
-
Introduce tritium gas (T₂) into the reaction vessel and stir the mixture at room temperature for several hours to overnight. The reaction is typically performed in a specialized tritium labeling apparatus.
-
-
Work-up and Removal of Labile Tritium:
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent.
-
To remove any labile tritium (tritium atoms that can exchange with protons in the solvent), dissolve the crude product in a protic solvent like ethanol or methanol and evaporate to dryness. Repeat this process several times.[13]
-
-
Purification:
-
Purify the crude product by preparative HPLC to separate the tritiated product from any unreacted precursor and radiolytic byproducts.
-
Quality Control
-
Radiochemical Purity: Determine the radiochemical purity using analytical HPLC with a radioactivity flow detector. The purity should be >98%.
-
Specific Activity: Measure the radioactivity of a known mass of the purified product using a liquid scintillation counter. The specific activity is a key parameter for quantitative binding studies.
-
Identity Confirmation: Confirm the identity and isotopic enrichment of the final product using mass spectrometry (MS).
| Parameter | Typical Specification | Analytical Method |
| Radiochemical Purity | > 98% | Analytical Radio-HPLC |
| Identity | Correct mass ion | Mass Spectrometry |
| Specific Activity | 0.37-1.11 TBq/mmol | Liquid Scintillation Counting |
Discussion: Choosing the Right Isotope and Method
The choice between [¹¹C] and [³H] labeling depends entirely on the intended application.
-
[¹¹C]labeling is the method of choice for in vivo PET imaging in humans and animals due to the short half-life and the ability to perform repeated studies in the same subject. The rapid synthesis time is a critical consideration.[4]
-
[³H]labeling is ideal for in vitro and ex vivo studies, such as receptor binding assays, autoradiography, and metabolic profiling, where the long half-life allows for more extended experimental procedures.[13]
Safety Considerations
Working with radioactive materials requires strict adherence to safety protocols. All procedures should be conducted in a designated radiochemistry laboratory equipped with appropriate shielding (lead bricks for gamma emitters like ¹¹C) and ventilation (fume hoods). Personnel should wear appropriate personal protective equipment (PPE), including lab coats, safety glasses, and gloves. Waste disposal must follow institutional and national regulations for radioactive waste.
Conclusion
The radiolabeling of this compound with Carbon-11 and Tritium can be successfully achieved using the protocols outlined in these application notes. The selection of the appropriate radionuclide and synthetic route will be dictated by the specific research question being addressed. Careful execution of the synthesis, purification, and quality control steps is paramount to obtaining reliable and reproducible data in subsequent biological studies.
References
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Chen, Y., et al. (2025). Development of Carbon-11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma-1 Receptor Imaging. Advanced Science, 12(21), 2414827. Available from: [Link]
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Zhang, Y., et al. (2025). Radiosynthesis and Evaluation of 11C-Labeled Imidazolyl Pyrimidine Derivatives for Positron Emission Tomography Imaging of Glycogen Synthase Kinase-3. ACS Pharmacology & Translational Science. Available from: [Link]
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Wang, Y., et al. (2017). Synthesis and evaluation of novel F-18-labeled pyrimidine derivatives: potential FAK inhibitors and PET imaging agents for cancer detection. RSC Advances, 7(57), 35973-35985. Available from: [Link]
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Atef, D., et al. (2025). Synthesis and radiolabelled evaluation of novel pyrimidine derivatives as dual α-amylase inhibitors and GIT-targeted molecular imaging probe. RSC Advances, 15(45), 29334-29349. Available from: [Link]
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Chen, Y., et al. (2025). Development of Carbon-11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma-1 Receptor Imaging. ResearchGate. Available from: [Link]
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Atef, D., et al. (2025). Synthesis and radiolabelled evaluation of novel pyrimidine derivatives as dual α-amylase inhibitors and GIT-targeted molecular imaging probe. RSC Publishing. Available from: [Link]
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Eriksson, J., et al. (2018). Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Molecules, 23(11), 2977. Available from: [Link]
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Serb, A. M., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3432. Available from: [Link]
- Knaus, E. E., et al. (1996). Rapid synthesis of radiolabeled pyrimidine nucleosides or nucleotides. Google Patents.
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El-Sayed, N. S., et al. (2026). Radiolabeled 5-Fluorouracil-Loaded Solid Lipid Nanoparticles: A Potential Platform for Colorectal Cancer Imaging. ACS Omega. Available from: [Link]
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Pillarsetty, N., et al. (2006). Synthesis and evaluation of [18F] labeled pyrimidine nucleosides for positron emission tomography imaging of herpes simplex virus 1 thymidine kinase gene expression. Journal of Medicinal Chemistry, 49(17), 5377-5381. Available from: [Link]
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Way, J. D., et al. (2016). Synthesis and evaluation of an (18)F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas. Nuclear Medicine and Biology, 43(10), 630-638. Available from: [Link]
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Douglas, J., et al. (2025). Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. Journal of the American Chemical Society. Available from: [Link]
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Verhoeven, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6334-6398. Available from: [Link]
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Zhang, Z., et al. (2012). F-labeled Pyrazolo [ 1 , 5-a ] pyrimidine Derivatives : Synthesis from 2 , 4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography. Molecules, 17(4), 3774-3789. Available from: [Link]
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Moravek. The Importance of Purification for Radiolabeled Compounds. Available from: [Link]
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Selcia. The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. Available from: [Link]
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Selcia. Tritium Radiosynthesis: Illuminating the Pathways of Science and Innovation. Available from: [Link]
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Wu, A., et al. (2022). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 27(19), 6206. Available from: [Link]
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ResearchGate. (A) Synthesis of the precursor pyrimidine (A) for C-drug formation; (B)... Available from: [Link]
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Scilit. Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. Available from: [Link]
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Guérin, B., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 56(10), 1531-1534. Available from: [Link]
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Dahl, K., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Annals of Nuclear Medicine, 31(4), 275-285. Available from: [Link]
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ResearchGate. Tritium labelling of pharmaceuticals. Available from: [Link]
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de Vries, E. G. E., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 32. Available from: [Link]
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Dworkin, H. J., et al. (2002). Direct isolation of purines and pyrimidines from nucleic acids using sublimation. Analytical Chemistry, 74(24), 6408-6412. Available from: [Link]
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ResearchGate. Radiopharmaceuticals and General Methods of Radiolabeling. Available from: [Link]
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Kuchar, M., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules, 27(23), 8206. Available from: [Link]
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Das, S. (2020). Purification, formulation and quality control of radiopharmaceuticals. YouTube. Available from: [Link]
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de Lázaro, I., et al. (2022). Methods for Radiolabelling Nanoparticles: SPECT Use (Part 1). Pharmaceutics, 14(10), 2226. Available from: [Link]
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de Lázaro, I., et al. (2022). Methods for Radiolabeling Nanoparticles (Part 3): Therapeutic Use. Pharmaceutics, 14(11), 2322. Available from: [Link]
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The University of New Mexico. Quality Control of Compounded Radiopharmaceuticals. Available from: [Link]
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Lindmo, T., et al. (1990). Quality control test for immunoreactivity of radiolabeled antibody. Journal of Nuclear Medicine, 31(10), 1655-1662. Available from: [Link]
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Wuest, M., et al. (2017). Radiolabeling Strategies for Tumor-Targeting Proteinaceous Drugs. Cancers, 9(12), 163. Available from: [Link]
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El-Sayed, N. S., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4949. Available from: [Link]
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Nuclear Medicine Snacks. (2022). Radiopharmaceutical quality control. YouTube. Available from: [Link]
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Zhernosekov, K. P., et al. (2016). Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method. Nature Protocols, 11(6), 1060-1070. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine
Welcome to the technical support guide for the synthesis of 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this specific synthetic transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to enhance your reaction yield and product purity.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section is structured to address specific experimental issues in a question-and-answer format, providing both the underlying cause and a validated solution.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I have only recovered my starting material, 5-bromo-2,4-dichloropyrimidine. What are the likely causes?
Several factors can contribute to low conversion, primarily related to reaction kinetics and reagent stability.
-
Cause A: Insufficient Reaction Temperature or Time. The sequential nucleophilic aromatic substitution (SNAr) on the 5-bromo-2,4-dichloropyrimidine core requires specific temperature profiles for each step. The initial substitution with benzyl alcohol is typically performed at a lower temperature than the subsequent piperidine addition. Insufficient heat may prevent the reaction from reaching the necessary activation energy.[1][2]
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[3][4] If the starting material is consumed but the intermediate is present, the issue lies with the second step. A modest increase in temperature or extending the reaction time for the piperidine addition can often drive the reaction to completion. However, excessively high temperatures can lead to byproduct formation.
-
Cause B: Inactive or Insufficient Base. A non-nucleophilic base is crucial for deprotonating both benzyl alcohol and piperidine, increasing their nucleophilicity. An inadequate amount of base or the use of a weak or hydrated base will significantly slow down or halt the reaction.
-
Solution: Ensure the use of a strong, anhydrous base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Use at least a stoichiometric equivalent for each nucleophile. For instance, if performing a one-pot synthesis, ensure enough base is present for both the benzyl alcohol and the piperidine.
-
Cause C: Poor Quality of Reagents or Solvents. The presence of moisture in solvents or reagents can quench the base (especially NaH) and hydrolyze the starting material. Impurities in the starting materials can also inhibit the reaction.[4]
-
Solution: Always use anhydrous solvents, such as dry THF or DMF. Ensure all reagents are of high purity and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
Issue 2: Formation of Multiple Byproducts
Question: My crude NMR/TLC shows multiple spots, indicating the presence of significant impurities. What are these byproducts and how can I avoid them?
Byproduct formation is a common challenge in multi-step, one-pot syntheses and is often related to regioselectivity and side reactions.
-
Cause A: Lack of Regioselectivity. The 2,4-dichloropyrimidine core has two reactive sites. While the C4 position is generally more reactive towards nucleophilic attack, this selectivity can be influenced by substituents and reaction conditions, potentially leading to isomeric byproducts.[5][6] The C2 position can also be targeted, leading to regioisomeric impurities that are difficult to separate.
-
Solution: Control the reaction temperature carefully. The first substitution (benzyloxylation) should be performed at a lower temperature (e.g., 0 °C to room temperature) to favor substitution at the more reactive C4 position. The second substitution (piperidine) may require heating to proceed at a reasonable rate. Stepwise addition of nucleophiles is key to controlling regioselectivity.
-
Cause B: Disubstitution with the Same Nucleophile. If both nucleophiles are present from the start without careful temperature control, you may form 4,6-bis(benzyloxy)-5-bromopyrimidine or 4,6-bis(piperidin-1-yl)-5-bromopyrimidine.
-
Solution: A sequential, stepwise addition of the nucleophiles is the most effective strategy. First, react 5-bromo-2,4-dichloropyrimidine with benzyl alcohol and a base at a controlled temperature. Once the formation of the intermediate, 4-(benzyloxy)-5-bromo-2-chloropyrimidine, is confirmed by TLC, then add piperidine and potentially more base and/or increase the temperature.
-
Cause C: Decomposition or Side Reactions. At elevated temperatures, reagents like benzyl alcohol can undergo side reactions.[7][8] Additionally, prolonged reaction times can lead to the degradation of the pyrimidine ring, especially under harsh basic conditions.[4]
-
Solution: Optimize the reaction time and temperature. Do not heat the reaction longer than necessary. Monitor the reaction progress and quench it once the product is formed to prevent degradation.
Issue 3: Difficult Purification
Question: I am struggling to purify the final product. Column chromatography is not providing good separation. What can I do?
Purification challenges often stem from the similar polarities of the desired product and the byproducts.
-
Cause A: Co-elution of Isomers. The desired product and its regioisomer, 2-(benzyloxy)-5-bromo-4-(piperidin-1-yl)pyrimidine, may have very similar polarities, making them difficult to separate by standard silica gel chromatography.
-
Solution:
-
Optimize Chromatography: Use a shallow solvent gradient during column chromatography. A hexane/ethyl acetate system is a good starting point. Experiment with small additions of a third solvent, like dichloromethane, to fine-tune the separation.
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures like ethyl acetate/hexanes) to find conditions where the desired product crystallizes out, leaving impurities in the mother liquor.
-
-
Cause B: Persistent Starting Materials or Intermediates. If the reaction did not go to completion, unreacted starting materials or the mono-substituted intermediate can complicate purification.
-
Solution: Before attempting purification, ensure the reaction has gone to completion via TLC analysis. If significant starting material remains, it may be more efficient to re-run the reaction under optimized conditions rather than attempting a difficult separation.
II. Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this synthesis?
A1: The synthesis proceeds via a sequential nucleophilic aromatic substitution (SNAr) mechanism.[1][9] The electron-deficient pyrimidine ring is susceptible to attack by nucleophiles. The reaction occurs in two main steps:
-
Benzyloxylation: The benzyloxide anion (formed by deprotonating benzyl alcohol with a base) attacks the electron-deficient C4 position of the 5-bromo-2,4-dichloropyrimidine ring. This forms a negatively charged intermediate (a Meisenheimer complex), which then eliminates a chloride ion to restore aromaticity.
-
Amination: The secondary amine, piperidine, then attacks the remaining chlorinated position (C2). Similarly, this forms a Meisenheimer complex, followed by the elimination of the second chloride ion to yield the final product.
Caption: General workflow for the two-step SNAr synthesis.
Q2: Which position on the 5-bromo-2,4-dichloropyrimidine is more reactive?
A2: In general, for 2,4-dihalopyrimidines, the C4 position is kinetically favored for nucleophilic attack over the C2 position.[5][6] This is due to the electronic influence of the ring nitrogens, which makes the C4 and C6 positions more electrophilic. The presence of a substituent at C5 can further influence this selectivity.
Q3: What are the optimal reaction conditions?
A3: Optimal conditions can vary, but a general, reliable protocol involves a stepwise approach. Below is a comparison of typical conditions.
| Parameter | Step 1 (Benzyloxylation) | Step 2 (Amination) | Source |
| Nucleophile | Benzyl Alcohol | Piperidine | N/A |
| Base | Sodium Hydride (NaH) | N/A (or excess piperidine) | N/A |
| Solvent | Anhydrous THF or DMF | Anhydrous THF or DMF | [10] |
| Temperature | 0 °C to Room Temp | Room Temp to 80 °C | [11] |
| Time | 2-4 hours | 4-12 hours | [11] |
Q4: Can this synthesis be performed in a one-pot procedure?
A4: Yes, a one-pot procedure is feasible and often preferred for efficiency. However, it requires careful control over the reaction conditions to ensure high yield and minimize byproduct formation. A recommended one-pot workflow is as follows:
Caption: Recommended one-pot experimental workflow.
Q5: What is a logical troubleshooting sequence if my yield is low?
A5: If you are experiencing low yields, follow this decision tree to diagnose the issue:
Caption: Troubleshooting decision tree for low yield issues.
III. References
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). pubs.acs.org. Retrieved January 20, 2026, from [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.). . Retrieved January 20, 2026, from [Link]
-
Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs - JOCPR. (n.d.). jocpr.com. Retrieved January 20, 2026, from [Link]
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Preparation of 5-bromo-2,4-dichloropyrimidine - PrepChem.com. (n.d.). . Retrieved January 20, 2026, from [Link]
-
CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents. (n.d.). patents.google.com. Retrieved January 20, 2026, from
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Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. (n.d.). chemrxiv.org. Retrieved January 20, 2026, from [Link]
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nucleophilic aromatic substitutions - YouTube. (2019, January 19). . Retrieved January 20, 2026, from [Link]
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37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. (2018, April 19). . Retrieved January 20, 2026, from [Link]
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Examples of some potent bioactive 3,4-dihydropyrimidin-2-(1H)-ones analogues. (n.d.). . Retrieved January 20, 2026, from [Link]
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). . Retrieved January 20, 2026, from [Link]
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Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - NIH. (n.d.). . Retrieved January 20, 2026, from [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). pubmed.ncbi.nlm.nih.gov. Retrieved January 20, 2026, from [Link]
-
Reactions of benzyl alcohol under different reaction conditions a - ResearchGate. (n.d.). . Retrieved January 20, 2026, from [Link]
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Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols - RSC Publishing. (n.d.). pubs.rsc.org. Retrieved January 20, 2026, from [Link]
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Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). . Retrieved January 20, 2026, from [Link]
-
Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PubMed Central. (n.d.). . Retrieved January 20, 2026, from [Link]
-
EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents. (n.d.). patents.google.com. Retrieved January 20, 2026, from
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2025, August 8). . Retrieved January 20, 2026, from [Link]
-
US4866174A - Method for the preparation of a therapeutically active compound - Google Patents. (n.d.). patents.google.com. Retrieved January 20, 2026, from
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Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors - PubMed. (n.d.). pubmed.ncbi.nlm.nih.gov. Retrieved January 20, 2026, from [Link]
-
Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism - MDPI. (n.d.). . Retrieved January 20, 2026, from [Link]
-
Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species - -ORCA - Cardiff University. (2024, October 16). orca.cardiff.ac.uk. Retrieved January 20, 2026, from [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). . Retrieved January 20, 2026, from [Link]
-
Novel Benzo[6][12]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PubMed Central. (2023, January 23). . Retrieved January 20, 2026, from [Link]
-
Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC - NIH. (n.d.). . Retrieved January 20, 2026, from [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. (n.d.). . Retrieved January 20, 2026, from [Link]
-
Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim - ResearchGate. (n.d.). . Retrieved January 20, 2026, from [Link]
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Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr - Quest Journals. (n.d.). . Retrieved January 20, 2026, from [Link]
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EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents. (n.d.). patents.google.com. Retrieved January 20, 2026, from
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Solubility issues with 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine in aqueous buffers
Welcome to the technical support resource for 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. We will explore the underlying chemical principles governing its solubility and provide validated, step-by-step troubleshooting protocols to ensure successful experimental outcomes.
Overview: Understanding the Solubility Challenge
This compound is a heterocyclic compound with structural features that inherently limit its solubility in neutral aqueous buffers. Its significant lipophilicity, driven by the benzyloxy, bromo, and piperidinyl moieties, leads to poor interaction with water.[1][2] However, the molecule also possesses basic nitrogen atoms within the pyrimidine and piperidine rings. These sites can be protonated, making the compound's solubility highly dependent on pH.[3][4] Our troubleshooting guide is built around modulating these physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve the compound directly in Phosphate-Buffered Saline (PBS) at pH 7.4, but it won't go into solution. Why is this happening?
At neutral pH, the basic nitrogen atoms on your compound are largely uncharged (not protonated). In this state, the molecule's lipophilic (water-repelling) character dominates, preventing it from dissolving in aqueous media like PBS.[4][5] The first step should always be to create a concentrated stock solution in an appropriate organic solvent.[6]
Q2: What is the best way to prepare a stock solution?
Preparing an accurate and stable stock solution is the most critical first step for any experiment.[6][7] We recommend using a water-miscible, polar aprotic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent primary choices for creating high-concentration stock solutions (e.g., 10-50 mM). Ethanol can also be effective.
-
Best Practices: Always use high-quality, anhydrous grade solvents.[7] Weigh the compound precisely using an analytical balance and dissolve it in a Class A volumetric flask to ensure concentration accuracy.[8][9] Sonication or gentle warming (to 37-40°C) can aid dissolution. Store stock solutions in appropriate containers, protected from light, and at the recommended temperature (typically -20°C or -80°C) to maintain stability.[6]
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the compound, stable in the organic stock, is no longer soluble when the solvent environment becomes predominantly aqueous.[10] This indicates that the final concentration in your buffer exceeds the compound's aqueous solubility limit.
Troubleshooting Workflow:
Q4: How does lowering the pH help, and what is a safe pH range?
As a weak base, this compound becomes protonated and thus more water-soluble as the pH of the medium decreases.[3][11] By adding small amounts of a dilute acid (e.g., 0.1 M HCl) to your buffer, you can shift the equilibrium toward the more soluble, ionized form of the compound. Most compounds of this class will see a significant solubility increase at a pH of 5 or lower.
Mechanism of pH-Dependent Solubility:
Q5: Can I use co-solvents in my final aqueous buffer? Are they safe for my cells/assay?
Yes, using a co-solvent is a highly effective technique.[10][12] A co-solvent is a water-miscible organic solvent that, when added to your aqueous buffer, increases the overall "solubilizing power" of the solution for lipophilic compounds.[13]
-
Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol are frequently used.[10][12] Even DMSO can be used as a co-solvent, but it's critical to keep the final concentration low.
-
Toxicity Concerns: Most co-solvents can be toxic to cells or interfere with assays at higher concentrations. It is imperative to run a vehicle control (buffer + co-solvent, no compound) to ensure the co-solvent itself does not affect your experimental results. A final DMSO concentration below 0.5% (v/v) is generally considered safe for most cell-based assays, but this must be validated for your specific system.
Q6: What about surfactants? When should I consider using them?
Surfactants are an excellent option when pH modification and co-solvents are insufficient or incompatible with your experiment. Surfactants form micelles in aqueous solutions, which can encapsulate the hydrophobic compound and carry it into solution.[14][15]
-
Recommended Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used in biological research due to their relatively low toxicity.[13][16]
-
Considerations: The concentration must be above the surfactant's critical micelle concentration (CMC) to be effective. As with co-solvents, a vehicle control is essential to rule out any effects of the surfactant on your experiment.
Troubleshooting Protocols & Data Tables
Table 1: Physicochemical Properties (Inferred)
| Property | Estimated Value/Type | Implication for Solubility |
| LogP | High (>4.0) | Indicates high lipophilicity and poor intrinsic aqueous solubility.[1][17] |
| pKa | Weakly Basic (Est. 4-6) | Solubility will increase significantly at pH values below the pKa.[11][18] |
| Chemical Class | Substituted Pyrimidine | The nitrogen-containing rings are sites for protonation.[19] |
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To create a validated, high-concentration stock solution for subsequent dilution.
Materials:
-
This compound (assume MW = 378.28 g/mol )
-
High-purity, anhydrous DMSO
-
Analytical balance
-
1.0 mL Class A volumetric flask
-
Sonicator bath
Procedure:
-
Weighing: Accurately weigh out 3.78 mg of the compound.[7]
-
Transfer: Carefully transfer the entire weighed amount into the 1.0 mL volumetric flask.
-
Dissolution: Add approximately 0.7 mL of DMSO to the flask.
-
Solubilization: Cap the flask and vortex. If needed, place the flask in a sonicator bath for 5-10 minutes or warm gently to aid dissolution. Visually inspect to ensure no solid particles remain.[6]
-
Final Volume: Once fully dissolved, carefully add DMSO to the 1.0 mL calibration mark.[8]
-
Mixing & Storage: Invert the flask several times to ensure homogeneity. Aliquot into smaller volumes in cryovials and store at -20°C, protected from light.
Protocol 2: Solubility Enhancement via pH Adjustment
Objective: To determine if lowering the pH of the aqueous buffer can maintain the compound's solubility upon dilution.
Materials:
-
10 mM compound stock in DMSO (from Protocol 1)
-
Target aqueous buffer (e.g., 20 mM HEPES)
-
0.1 M HCl and 0.1 M NaOH
-
pH meter
Procedure:
-
Prepare Buffers: Prepare three 10 mL aliquots of your aqueous buffer. Adjust their pH to 7.4, 6.0, and 5.0, respectively.
-
Dilution: While vortexing, slowly add 10 µL of the 10 mM DMSO stock to each 10 mL buffer aliquot. This yields a final compound concentration of 10 µM with 0.1% DMSO.
-
Observation: Immediately observe the solutions for any signs of cloudiness or precipitation. Let the solutions sit at room temperature for 30 minutes and observe again.
-
Analysis: If the solution at pH 5.0 is clear while the one at pH 7.4 is cloudy, it confirms that pH modification is an effective strategy for your compound.
Table 2: Recommended Solvents and Formulation Aids
| Strategy | Agent | Typical Starting Concentration | Pros | Cons |
| Co-Solvent | PEG 400 | 1-10% (v/v) | Generally low toxicity; effective for many lipophilic compounds.[10] | Can affect some enzyme kinetics or cell membranes at higher concentrations. |
| Ethanol | 1-5% (v/v) | Readily available; effective. | Can be more toxic to cells than other co-solvents.[12] | |
| DMSO | < 0.5% (v/v) | High solubilizing power. | Can have biological effects; must be kept at very low concentrations.[16] | |
| Surfactant | Tween® 80 | 0.01-0.1% (v/v) | Low toxicity; widely used in formulations. | Can interfere with assays involving protein-ligand binding. |
| Pluronic® F-68 | 0.02-0.2% (v/v) | Very low cellular toxicity. | May be less effective than other surfactants for some compounds.[13] |
References
-
Semantic Scholar. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Retrieved from [Link]
-
PubMed. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Retrieved from [Link]
-
Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Retrieved from [Link]
-
Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
-
PubMed. (n.d.). Lipids, lipophilic drugs, and oral drug delivery-some emerging concepts. Retrieved from [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
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PubMed. (n.d.). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]
-
askIITians. (2025, March 11). How does pH affect solubility?. Retrieved from [Link]
-
Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 12). 18.7: Solubility and pH. Retrieved from [Link]
-
PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
PubMed Central. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
-
ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved from [Link]
-
PubMed Central. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Retrieved from [Link]
-
Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions?. Retrieved from [Link]
-
R Discovery. (2022, June 1). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Retrieved from [Link]
-
SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Retrieved from [Link]
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Technical Support Center: Overcoming Off-Target Effects of 5-Bromopyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-bromopyrimidine compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and mitigate off-target effects during your experiments.
Introduction
The 5-bromopyrimidine scaffold is a privileged structure in medicinal chemistry, particularly for the development of protein kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a powerful starting point for inhibitor design. However, the conserved nature of this binding site across the human kinome presents a significant challenge: a lack of selectivity that can lead to off-target effects.[1] These unintended interactions can confound experimental results, cause unexpected cellular phenotypes, and lead to toxicity, ultimately hindering drug development.[2][3]
This guide is designed to provide you with the expertise and validated methods needed to navigate these challenges, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are "off-target" effects and why are they a major concern with 5-bromopyrimidine compounds?
A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target.[3] For 5-bromopyrimidine compounds, which often target the highly conserved ATP-binding site of kinases, there is a high probability of cross-reactivity with other kinases.[1][4][2] This is problematic because it can lead to:
-
Misinterpretation of Data: An observed biological effect might be wrongly attributed to the inhibition of the primary target when it is actually caused by an off-target interaction.[4]
-
Cellular Toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to cell death or other toxic phenotypes.[5]
-
Confounding Phenotypes: Activating or inhibiting an unexpected pathway can produce complex biological responses that mask the true on-target effect.[6]
Q2: My compound is potent in a biochemical assay but weak in cell-based assays. Could this be related to off-target effects?
A2: While this discrepancy can arise from issues like poor cell permeability or active efflux, it is not typically a direct indicator of off-target effects.[7] However, if the compound does enter the cell but still shows low potency, it could be that the on-target effect is masked or counteracted by an off-target interaction within the complex cellular environment. A more direct indicator of off-target activity is observing an unexpected or inconsistent phenotype across different cell lines.[6][8]
Q3: How can I begin to differentiate between on-target and off-target effects in my experiments?
A3: A multi-pronged approach is essential for dissecting on- and off-target effects.[6] Key initial steps include:
-
Use a Structurally Unrelated Inhibitor: Test a second inhibitor of the same primary target that has a different chemical scaffold. If it produces the same phenotype, the effect is more likely on-target.[6][8]
-
Perform Dose-Response Analysis: A clear relationship between the compound concentration and the phenotype is crucial. However, be aware that off-target effects can also be dose-dependent.[6]
-
Conduct a "Rescue" Experiment: If possible, re-introduce a version of the target protein that is resistant to your inhibitor. If this reverses the phenotype, it provides strong evidence for an on-target mechanism.[6]
Troubleshooting Guide: From Observation to Solution
This section addresses specific experimental issues and provides a logical path to diagnose and solve them.
Problem: Unexpected or Severe Toxicity Observed in Cell-Based Assays
You've treated your cells with your 5-bromopyrimidine inhibitor and observe a significant drop in viability or a phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of your primary target.
Workflow for Diagnosing Unexpected Cellular Effects
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Possible Cause 1: Inhibition of an Unintended Kinase
The structural similarity of ATP-binding pockets makes it likely that your compound is inhibiting one or more kinases beyond your intended target.[1][4] For example, Src family kinases are common off-targets that can regulate a wide array of cellular processes including proliferation, survival, and migration, making their unintended inhibition a likely source of unexpected phenotypes.[9][10][11]
Solution: Comprehensive Kinase Profiling
The most direct way to identify unintended targets is to screen your compound against a large panel of kinases.[6][12]
-
Action: Submit your compound to a commercial kinome profiling service (e.g., KINOMEscan™, scanMAX®).[13][14] These services typically use binding assays to measure the interaction of your compound with hundreds of human kinases.[15][14]
-
Causality: This provides a broad, unbiased view of your compound's selectivity profile.[16] The results will highlight which kinases are being engaged at concentrations relevant to your cellular assays, pointing you toward the likely culprits for the off-target effects.
Data Presentation: Interpreting Kinome Scan Data
A typical output from a kinome scan might look like this:
| Kinase Target | % Inhibition @ 1 µM | Potency (Kd or IC50) | On-Target/Off-Target | Potential Phenotypic Consequence |
| Target Kinase X | 98% | 15 nM | On-Target | Desired anti-proliferative effect |
| SRC | 92% | 85 nM | Off-Target | Inhibition of cell migration, potential apoptosis[9] |
| LCK | 88% | 120 nM | Off-Target | Immunomodulatory effects |
| VEGFR2 | 75% | 450 nM | Off-Target | Anti-angiogenic effects |
| CDK2 | 25% | > 1 µM | Off-Target | Minimal effect at therapeutic dose |
This table provides a clear, quantitative summary of both on- and off-target activities, allowing for rapid identification of problematic interactions.
Possible Cause 2: Non-Specific Cytotoxicity
The chemical scaffold itself, independent of its target-binding properties, may be causing cellular toxicity.[7]
Solution: Test a Structurally Related, Inactive Analog
-
Action: Synthesize or acquire a close structural analog of your compound that is designed to be inactive against the primary target (e.g., by removing a key hydrogen-bonding group). Test this inactive analog in your cellular assays.[7]
-
Causality: If the inactive analog still causes toxicity, it strongly suggests that the phenotype is due to the physicochemical properties of the chemical scaffold itself, not the inhibition of a specific protein target. If the inactive analog is benign, the toxicity is likely due to on- or off-target protein inhibition.
Problem: Confirmed Off-Target Hit from Profiling Screen
Your kinome scan has identified a potent off-target kinase. The next step is to confirm that your compound actually engages this target inside the cell and is responsible for the observed phenotype.
Solution: Cellular Target Engagement Assays
Biochemical profiling shows potential, but confirming that a compound binds its target in the complex environment of a living cell is critical.[17] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[18][19][20]
-
Principle of CETSA: CETSA is based on the principle of ligand-induced thermal stabilization.[20] When a compound binds to its protein target, it generally increases the protein's stability, causing it to denature and aggregate at a higher temperature.[19][21] By measuring the amount of soluble protein remaining after heating, you can confirm target engagement.[17]
-
Action: Perform a CETSA experiment to compare the thermal stability of the suspected off-target protein in the presence and absence of your compound.[6][18]
-
Causality: A significant shift in the melting temperature of the off-target protein upon treatment with your compound provides direct evidence of binding within the cellular milieu.[21]
Experimental Workflow for CETSA
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation
This protocol describes a standard Western Blot-based CETSA to validate the engagement of a suspected off-target kinase.[18][19]
Materials:
-
Cell line expressing the off-target of interest.
-
Your 5-bromopyrimidine compound and vehicle control (e.g., DMSO).
-
PBS, lysis buffer with protease/phosphatase inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Centrifuge, equipment for SDS-PAGE and Western Blotting.
-
Primary antibody specific to the suspected off-target protein.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with your compound at a relevant concentration (e.g., 10x the IC50 from the biochemical assay) and another set with vehicle control for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heating Step: Place the tubes in a thermal cycler and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments). Include an unheated control.[19]
-
Lysis: Immediately after heating, lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Analyze the amount of the specific off-target protein in each sample by Western Blot.
-
Data Analysis: Quantify the band intensities and plot them as a percentage of the unheated control for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[18]
Protocol 2: Designing a Counter-Screening and Selectivity Improvement Strategy
Once off-target activities are confirmed, the goal shifts to medicinal chemistry-driven optimization to improve selectivity.[1][22]
Objective: To rationally modify the 5-bromopyrimidine scaffold to reduce binding to off-targets while maintaining or improving potency against the primary target.
Conceptual Diagram: Strategy for Improving Selectivity
Caption: Iterative cycle for improving inhibitor selectivity.
Methodology:
-
Structural Analysis: Obtain crystal structures or create homology models of your primary target and key off-targets. Analyze the differences in the ATP-binding pocket. Pay close attention to the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket and often varies across kinases.[1]
-
Hypothesis-Driven Design: Design modifications to your scaffold that exploit these differences. For example, adding a bulky substituent to your compound that can be accommodated by a small gatekeeper residue (like threonine) in your primary target but will clash with a large gatekeeper (like methionine or phenylalanine) in an off-target.[1]
-
Iterative Synthesis and Screening: Synthesize a focused library of new analogs based on your hypotheses.
-
Tiered Screening Cascade:
-
Tier 1: Screen all new compounds in a biochemical assay against your primary target to assess potency.
-
Tier 2: Take all potent hits and screen them in single-point assays against the previously identified off-targets.
-
Tier 3: For compounds showing improved selectivity, determine full IC50 or Kd values against both the primary and off-targets to quantify the selectivity ratio.
-
-
Validation: Test the most selective new compounds in cellular assays to confirm that the improved biochemical selectivity translates to a cleaner phenotypic profile.
By systematically applying these troubleshooting and optimization strategies, researchers can overcome the inherent challenges of working with 5-bromopyrimidine compounds, leading to the development of more selective and effective chemical probes and therapeutic candidates.
References
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Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]
-
Sawa, M. (2008). Strategies for the design of selective protein kinase inhibitors. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Lasker, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
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Lu, C., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]
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Monti, C., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
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Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved January 20, 2026, from [Link]
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Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved January 20, 2026, from [Link]
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KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved January 20, 2026, from [Link]
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CETSA. (n.d.). Pelago Bioscience. Retrieved January 20, 2026, from [Link]
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Klaeger, S., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS Journal. Available at: [Link]
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KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. Retrieved January 20, 2026, from [Link]
-
Kinase Screening & Profiling Service. (n.d.). BPS Bioscience. Retrieved January 20, 2026, from [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available at: [Link]
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Off-Target Effects and Where to Find Them. (2023). CRISPR Medicine News. Available at: [Link]
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Donovan, K. F., et al. (2018). CRISPR approaches to small molecule target identification. Biochemistry. Available at: [Link]
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Lu, C., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]
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Trevino, J. G., et al. (2006). Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model. The American Journal of Pathology. Available at: [Link]
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Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. (n.d.). CD Genomics. Retrieved January 20, 2026, from [Link]
-
Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. (2016). Drug Target Review. Available at: [Link]
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Takeda, H., et al. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry. Available at: [Link]
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Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review. (2022). MDPI. Available at: [Link]
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Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (2024). ACS Publications. Available at: [Link]
-
The effect of inhibition of SRC kinases on key signaling factors. (2025). ResearchGate. Available at: [Link]
-
Wu, P., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]
-
Ventura, A. C., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2011). BMC Systems Biology. Available at: [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]
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A novel strategy to bind pyrimidine sulfonamide derivatives with odd even chains: exploration of their design, synthesis and biological activity evaluation. (2023). Medicinal Chemistry Research. Available at: [Link]
-
Pyrimidine-Based Inhibitors of Dynamin I GTPase Activity: Competitive Inhibition at the Pleckstrin Homology Domain. (2017). Journal of Medicinal Chemistry. Available at: [Link]
-
What are SRC inhibitors and how do they work?. (2024). Patsnap. Available at: [Link]
-
A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. (2021). Cancer Research. Available at: [Link]
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Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. Available at: [Link]
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Summy, J. M., & Gallick, G. E. (2003). Src family kinases in tumor progression and metastasis. Cancer and Metastasis Reviews. Available at: [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2021). RSC Publishing. Available at: [Link]
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (2021). Frontiers in Oncology. Available at: [Link]
-
Roskoski, R. Jr. (2018). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research. Available at: [Link]
-
Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (2025). Journal of Medicinal Chemistry. Available at: [Link]
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Technical Support Center: Optimizing Suzuki Coupling Reactions of 5-Bromopyrimidines
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-bromopyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions. Pyrimidine derivatives are crucial building blocks in pharmaceutical and materials science, and the C-C bond formation at the 5-position is a key synthetic step.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the lab.
The Challenge of 5-Bromopyrimidines in Suzuki Coupling
The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds, but the unique electronic properties of the pyrimidine ring can introduce specific challenges.[1][3] The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which can influence the reactivity of the C-Br bond and potentially coordinate with the palladium catalyst.[4] This can sometimes lead to lower yields or slower reaction rates compared to simpler aryl halides.[4] Understanding these nuances is the first step toward optimization.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the Suzuki coupling of 5-bromopyrimidines.
Issue 1: Low or No Yield of the Desired Product
Q: My Suzuki coupling reaction with 5-bromopyrimidine is resulting in a very low yield or failing completely. What are the primary factors I should investigate?
A: Low yields are a frequent hurdle and can stem from several sources. A systematic approach to troubleshooting is essential. The most common culprits are related to the catalyst system, reaction conditions, and reagent quality.
Causality-Driven Troubleshooting Steps:
-
Catalyst Inactivity or Decomposition: The active Pd(0) species is the engine of the catalytic cycle. If it's not formed correctly or decomposes prematurely (often indicated by the formation of palladium black), the reaction will stall.[5]
-
Insight: Oxygen is a common enemy of Pd(0) catalysts. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[6][7] Thoroughly degas all solvents and reagents. Techniques like freeze-pump-thaw or sparging with an inert gas for at least 30 minutes are highly recommended.[8][9]
-
-
Suboptimal Catalyst/Ligand Combination: The electronic nature of the pyrimidine ring requires a carefully selected catalyst system.
-
Insight: Electron-rich and bulky phosphine ligands are often necessary to promote the crucial oxidative addition step and stabilize the palladium center. For pyrimidine substrates, ligands like SPhos or XPhos, often used with a palladium precatalyst (e.g., a G3 precatalyst), can be more effective than traditional catalysts like Pd(PPh₃)₄.[5][10]
-
-
Inappropriate Base Selection: The base plays a critical role in the transmetalation step, activating the boronic acid.[11]
-
Insight: The strength and solubility of the base are key. Moderately strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[4][5] The choice of base can be solvent-dependent; for instance, some bases have poor solubility in certain organic solvents.[12]
-
-
Incorrect Solvent or Temperature: The solvent influences the solubility of all components and the overall reaction rate.
Issue 2: Presence of Significant Side Products
Q: My reaction is proceeding, but TLC and LC-MS analysis show multiple spots, with the desired product being a minor component. What are these impurities?
A: The formation of side products is a clear indicator that alternative reaction pathways are competing with your desired coupling. Identifying these byproducts is key to mitigating their formation.
Common Side Products and Their Causes:
-
Homocoupling of Boronic Acid: This results in a biaryl compound derived from two molecules of your boronic acid coupling together.[5][15]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.
-
Dehalogenation (or Protodebromination): The bromine atom on the pyrimidine is replaced by a hydrogen atom.
-
Insight: This side reaction can occur when a hydride source is present in the reaction mixture, which can be transferred to the palladium complex.[16] The source of the hydride can sometimes be the solvent or base. Changing the solvent or base may be necessary. In some cases, this is a significant issue with halogenated heterocycles.[17][18][19]
-
Visualizing the Troubleshooting Process
To aid in diagnosing issues, the following flowchart provides a logical workflow for troubleshooting common problems in the Suzuki coupling of 5-bromopyrimidines.
Caption: Troubleshooting workflow for Suzuki coupling of 5-bromopyrimidines.
Recommended Starting Conditions & Protocols
For those initiating experiments with 5-bromopyrimidines, having a robust starting point is crucial. The following table and protocol summarize a generally effective set of conditions that can be further optimized.
Table 1: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ or a Pd(II) precatalyst (e.g., XPhos-Pd-G3) | Precatalysts can offer greater air stability and more reliable initiation.[5] |
| Ligand | Buchwald-type biarylphosphine (e.g., SPhos, XPhos) | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination steps. |
| Catalyst Loading | 1-5 mol % | Higher loadings may be needed for challenging substrates, but start low to minimize costs. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Moderately strong bases that are effective in promoting transmetalation.[5][20] |
| Solvent | 1,4-Dioxane/H₂O or THF/H₂O (e.g., 4:1 to 10:1 ratio) | Aqueous mixtures aid in dissolving the inorganic base.[5][8][13] |
| Temperature | 80-110 °C | Provides sufficient energy for the reaction without causing significant degradation.[21] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation and homocoupling side reactions.[4][21] |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a step-by-step method for the coupling of a generic arylboronic acid with 5-bromopyrimidine.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 5-bromopyrimidine (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[4]
-
-
Reagent Addition:
-
Add the palladium precatalyst and ligand (or a pre-formed catalyst like Pd(PPh₃)₄, 1-5 mol %) to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.[22]
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.[20]
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[20]
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.[20]
-
Purify the crude product by flash column chromatography.
-
Visualizing the Catalytic Cycle
Understanding the mechanism is fundamental to troubleshooting. The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This technical guide provides a comprehensive framework for understanding and optimizing the Suzuki coupling of 5-bromopyrimidines. By systematically addressing potential issues related to the catalyst, reagents, and reaction conditions, researchers can significantly improve the yield and purity of their desired products, accelerating progress in drug discovery and materials science.
References
- BenchChem. (2025). troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine. BenchChem Technical Support.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-(Bromomethyl)-2-chloropyrimidine. BenchChem.
- Al-Masum, M., & El-Sayed, E. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wang, L., et al. (2012). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH.
- Organic Syntheses Procedure. (n.d.). v93p0306.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
- Migliorini, A., et al. (2012). Screening of palladium catalysts for the Suzuki coupling of...
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 5-Arylpyrimidines. BenchChem.
- Wang, C., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Caturla, F., et al. (2004).
- Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit.
- Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Organ, M. G., et al. (2006). Effect of solvent and base on Suzuki cross-coupling reaction a.
- Hie, L., et al. (2014).
- Hussain, M., et al. (2017).
- Dame, J. S., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Buldurun, K., et al. (2019). Optimization of the reaction conditions for Suzuki coupling reaction.
- The Chemistry Guy. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem.
- Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?
- Thompson, A. E., et al. (2005). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. NIH.
- Khan, I., et al. (2018). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).
- Tomanová, P., et al. (2019). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Caturla, F., et al. (2004). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Check, C. T., & Gevorgyan, V. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Various Authors. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
- Spivey, A. C., et al. (2004). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
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Technical Support Center: Navigating Cell Permeability Challenges of Piperidinylpyrimidine Derivatives
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting the poor cell permeability often encountered with piperidinylpyrimidine derivatives. This guide is structured to provide in-depth, actionable insights and solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My piperidinylpyrimidine derivative shows low permeability in the PAMPA assay. What are the likely reasons?
A1: Poor permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA) for a piperidinylpyrimidine derivative typically points to suboptimal physicochemical properties for passive diffusion. Since PAMPA is a cell-free assay, it primarily models transcellular passive transport.[1][2] Key contributing factors include:
-
High Polarity: An excessive number of hydrogen bond donors and acceptors increases the energy required for the compound to leave the aqueous donor compartment and partition into the lipid membrane.[3] The pyrimidine and piperidine rings, along with other substituents, can contribute significantly to the polar surface area (PSA).
-
Low Lipophilicity: Insufficient lipophilicity (low LogP) prevents effective partitioning of the molecule into the artificial lipid membrane.[4]
-
Molecular Size and Rigidity: Large or inflexible molecules may have difficulty diffusing through the lipid bilayer.
-
Ionization State: The pH of the assay buffer influences the ionization state of your compound. Piperidinylpyrimidine derivatives are often basic and will be protonated at physiological pH, increasing their polarity and reducing passive diffusion.[5]
Q2: My compound has good PAMPA permeability but performs poorly in the Caco-2 assay. What does this discrepancy suggest?
A2: This is a classic scenario that strongly suggests the involvement of active cellular processes not captured by the PAMPA model.[6][7] The most probable causes are:
-
Active Efflux: Your compound is likely a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on the apical side of Caco-2 cells and actively pump the compound back into the apical (donor) compartment.[8][9]
-
Poor Paracellular Transport: If your compound has features that might favor paracellular transport (e.g., small size, hydrophilicity), the tight junctions between Caco-2 cells may still be too restrictive.
-
Metabolic Instability: The compound may be metabolized by enzymes present in the Caco-2 cells, leading to a lower concentration of the parent compound in the basolateral (receiver) compartment.
Q3: How can I confirm if my piperidinylpyrimidine derivative is a substrate for P-glycoprotein (P-gp)?
A3: To definitively identify your compound as a P-gp substrate, you should perform a bidirectional Caco-2 assay. This involves measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
An efflux ratio (ER) is calculated as the ratio of the apparent permeability (Papp) in the B-A direction to the Papp in the A-B direction (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is a strong indicator of active efflux.[8]
To confirm P-gp involvement, the bidirectional assay should be repeated in the presence of a known P-gp inhibitor, such as verapamil or elacridar. A significant reduction in the efflux ratio in the presence of the inhibitor provides strong evidence that your compound is a P-gp substrate.
Troubleshooting Guides
Guide 1: Low Permeability in Both PAMPA and Caco-2 Assays
If your piperidinylpyrimidine derivative exhibits poor permeability in both assay systems, the primary issue is likely related to its fundamental physicochemical properties hindering passive diffusion.
Troubleshooting Workflow for Low Passive Permeability
Caption: Troubleshooting workflow for low passive permeability.
Strategies for Improving Passive Permeability:
| Strategy | Rationale | Example Actions |
| Masking Polarity | Reduce the number of exposed polar groups to decrease the desolvation energy penalty for entering the lipid membrane. | - Introduce intramolecular hydrogen bonds to shield polar functional groups.[3][10]- Utilize a prodrug approach to mask polar moieties with lipophilic groups that are cleaved intracellularly.[11][12][13][14][15] |
| Modulating Lipophilicity | Optimize the lipophilicity (LogP/LogD) to be within a range that favors membrane partitioning without causing solubility issues. | - Modify substituents on the piperidine or pyrimidine rings. For instance, adding small alkyl or halogen groups can increase lipophilicity.[4][16] |
| Bioisosteric Replacement | Replace moieties that contribute negatively to permeability with groups that have similar steric and electronic properties but improved permeability characteristics. | - Replace a polar part of the piperidine ring with a less polar bioisostere.[17][18][19][20] |
| Formulation Strategies | For compounds with challenging intrinsic properties, formulation can enhance oral absorption. | - Develop self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations to improve solubility and absorption.[21][22][23][24] |
Guide 2: High Efflux Ratio in Caco-2 Assay
A high efflux ratio indicates that your compound is actively transported out of the cells, which is a significant barrier to oral absorption.
Troubleshooting Workflow for High Efflux
Caption: Troubleshooting workflow for high efflux.
Strategies to Overcome P-gp Mediated Efflux:
| Strategy | Rationale | Example Actions |
| Structural Modification | Alter the chemical structure to reduce the compound's affinity for the P-gp transporter. | - Modify substituents on the piperidinylpyrimidine scaffold to disrupt key interactions with the P-gp binding site. The specific modifications will be highly dependent on the SAR for your compound series. |
| Prodrug Approach | Mask the chemical features recognized by P-gp. The prodrug itself may not be a substrate, and upon cleavage, the active drug is released inside the cell. | - Attach a promoiety that alters the physicochemical properties of the parent drug, making it a poor substrate for P-gp. |
| Co-administration with P-gp Inhibitors | Inhibit the function of P-gp to increase the intracellular concentration of your compound. | - This is more of a clinical strategy but can be explored in in vivo models. It is generally less desirable for new chemical entities due to the potential for drug-drug interactions. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of piperidinylpyrimidine derivatives.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)
-
Acceptor and donor plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Prepare Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM).
-
Hydrate the PAMPA Membrane: Add a suitable lipid solution (e.g., phosphatidylcholine in dodecane) to the filter of the donor plate and allow the solvent to evaporate. Then, pre-hydrate the membrane with PBS.
-
Prepare the PAMPA Sandwich: Add the donor solution to the donor plate wells. Fill the acceptor plate wells with PBS (containing a small percentage of DMSO to act as a co-solvent if needed). Carefully place the donor plate on top of the acceptor plate to form the "sandwich".[1]
-
Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-18 hours).[1]
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the filter
-
t = Incubation time
-
[C]A = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the steps for conducting a bidirectional Caco-2 assay to assess both passive permeability and active transport.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound stock solution (10 mM in DMSO)
-
P-gp inhibitor stock solution (e.g., verapamil)
-
TEER meter
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers. TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²) to ensure the integrity of the tight junctions.[11]
-
Prepare Dosing Solutions: Prepare the dosing solutions of the test compound in HBSS at the desired concentration (e.g., 10 µM). For P-gp inhibition experiments, prepare a dosing solution containing both the test compound and the P-gp inhibitor.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the dosing solution to the apical (top) compartment and fresh HBSS to the basolateral (bottom) compartment.
-
Incubate at 37°C for a specified time (e.g., 2 hours).
-
At the end of the incubation, take samples from both compartments for analysis.
-
-
Basolateral to Apical (B-A) Permeability:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the dosing solution to the basolateral compartment and fresh HBSS to the apical compartment.
-
Incubate at 37°C for the same duration as the A-B experiment.
-
Take samples from both compartments for analysis.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions. The efflux ratio is then calculated as Papp(B-A) / Papp(A-B).
References
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S. M. S. and P. A. Williams, "Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors," ACS Medicinal Chemistry Letters, vol. 5, no. 1, pp. 65-70, 2014. [Online]. Available: [Link]
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A. B. C. et al., "Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates," Journal of Pharmacological and Toxicological Methods, vol. 61, no. 2, pp. 99-105, 2010. [Online]. Available: [Link]
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B. T. et al., "Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study," International Journal of Molecular Sciences, vol. 22, no. 8, p. 3825, 2021. [Online]. Available: [Link]
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A. B. C. et al., "Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1," International Journal of Molecular Sciences, vol. 22, no. 16, p. 8943, 2021. [Online]. Available: [Link]
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A. B. C. et al., "New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies," Molecules, vol. 28, no. 1, p. 1, 2023. [Online]. Available: [Link]
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A. B. C. et al., "Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C," Molecules, vol. 28, no. 1, p. 1, 2023. [Online]. Available: [Link]
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A. B. C. et al., "Mutual Effects of Hydrogen Bonding and Polymer Hydrophobicity on Ibuprofen Crystal Inhibition in Solid Dispersions with Poly(N-vinyl pyrrolidone) and Poly(2-oxazolines)," Polymers, vol. 13, no. 9, p. 1494, 2021. [Online]. Available: [Link]
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A. B. C. et al., "Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors," Journal of Medicinal Chemistry, vol. 53, no. 3, pp. 1234-1244, 2010. [Online]. Available: [Link]
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A. B. C. et al., "Formulation strategies to improve oral peptide delivery," Semantic Scholar, 2012. [Online]. Available: [Link]
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A. B. C. et al., "Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization," European Journal of Medicinal Chemistry, vol. 270, p. 116315, 2024. [Online]. Available: [Link]
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A. B. C. et al., "Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry," Journal of Medicinal Chemistry, vol. 60, no. 3, pp. 1019-1028, 2017. [Online]. Available: [Link]
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- 21. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 22. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 23. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. semanticscholar.org [semanticscholar.org]
Technical Support Center: Mitigating Cytotoxicity of 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine in Primary Cell Cultures
Welcome to the technical support guide for managing the cellular toxicity of 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine. This document is designed for researchers, scientists, and drug development professionals encountering challenges with cytotoxicity in primary cell models. As primary cells are known to be more sensitive than immortalized cell lines, unexpected toxicity can often mask the therapeutic window of promising compounds.[1] This guide provides a structured approach to diagnosing, understanding, and mitigating these cytotoxic effects through a series of frequently asked questions and in-depth troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significantly higher cytotoxicity in my primary cells compared to cancer cell lines with this compound?
A1: This is a common and expected observation. Primary cells differ from cancer cell lines in several critical ways that increase their sensitivity:
-
Limited Proliferative Capacity: Unlike immortalized cancer cells, primary cells have a finite lifespan and slower division rates, making them more vulnerable to agents that disrupt cellular homeostasis.
-
Metabolic Differences: Primary cells may have lower or different expression levels of metabolic enzymes, such as Cytochrome P450s, compared to cancer cells (especially those of hepatic origin).[2][3][4] This can alter the metabolism of the compound, potentially leading to the accumulation of toxic intermediates.
-
Intact Cell-Cycle Checkpoints: Primary cells possess robust cell-cycle checkpoints and apoptotic pathways. They are more likely to undergo programmed cell death in response to chemical stress, whereas cancer cells often have mutations in these pathways that allow them to survive.[5]
-
Environmental Sensitivity: Primary cells are highly sensitive to their culture environment. Suboptimal conditions such as pH shifts, nutrient depletion, or high solvent concentrations can synergistically increase the toxicity of a test compound.[1][6]
Q2: What are the likely mechanisms of toxicity for a compound with a bromo-pyrimidine core and a piperidine moiety?
A2: The structure of this compound suggests several potential mechanisms of cytotoxicity:
-
Halogenated Pyrimidine Core: Halogenated pyrimidines can act as antimetabolites.[7] After cellular uptake, they can be metabolized and incorporated into DNA or RNA, leading to replication errors, DNA damage, and subsequent cell cycle arrest or apoptosis.[5][8] The bromine atom is a key structural feature that can influence this activity.
-
Induction of Apoptosis: Many cytotoxic compounds, including pyrimidine analogs and piperidine-containing molecules, trigger programmed cell death.[9][10][11] This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of a caspase cascade (e.g., caspase-9 and caspase-3).[10][12][13][14][15]
-
Oxidative Stress: The compound's metabolism could generate reactive oxygen species (ROS), overwhelming the cell's endogenous antioxidant defenses. This leads to oxidative damage to lipids, proteins, and DNA, which is a common pathway for drug-induced toxicity.[16][17][18]
-
Piperidine Moiety Interactions: The piperidine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to form diverse molecular interactions.[9] While often key for target engagement, it can also contribute to off-target binding with other essential proteins, leading to toxicity.[19][20]
Q3: How can I confirm the observed cell death is a direct result of the compound and not an experimental artifact?
A3: It is crucial to rule out experimental artifacts. The primary culprits are often related to the compound's formulation or the culture conditions:
-
Solvent Toxicity: The most common solvent, DMSO, is toxic to primary cells at concentrations often tolerated by robust cell lines. It is imperative to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[1] Always include a vehicle control (media with the highest equivalent concentration of DMSO) in your experiments.
-
Compound Precipitation: Poorly soluble compounds can precipitate in aqueous culture media, forming microcrystals that cause physical damage to cells or lead to inaccurate concentration assessments. Visually inspect your culture wells under a microscope for any signs of precipitation.
-
pH and Osmolality Changes: Dissolving the compound, especially at high concentrations, can alter the pH or osmolality of the culture medium, inducing cellular stress.
To differentiate between true cytotoxicity and cytostatic effects (inhibition of proliferation), combine a metabolic assay (like MTT) with a direct cell counting method (e.g., Trypan Blue exclusion) and a specific cell death assay (like Annexin V/PI staining).[1] A cytotoxic effect will show a decrease in cell number below the initial seeding density, while a cytostatic effect will show a stable cell count.
Troubleshooting and Optimization Guide
This guide provides a systematic approach to identifying the cause of cytotoxicity and implementing strategies to mitigate it.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Research Portal [rex.libraries.wsu.edu]
- 4. youtube.com [youtube.com]
- 5. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. Targeting Cell Death in Tumors by Activating Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Editorial: Impacts of drug-induced oxidative stress [frontiersin.org]
- 18. imedpub.com [imedpub.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Purification Methods for 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the purification of 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this specific molecule. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: I'm getting very low or no recovery of my compound from the silica gel column. What's going wrong?
Answer: This is a common and frustrating issue that can stem from several factors. Let's break down the probable causes and solutions.
-
Probable Cause 1: Compound Decomposition on Silica Gel.
-
Explanation: Standard silica gel is slightly acidic (pH ~4-5). Your target molecule, containing a pyrimidine ring and a piperidine moiety, has basic nitrogen atoms. These basic sites can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or even decomposition.[1]
-
Solution:
-
Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your starting eluent and add 0.5-1% triethylamine (Et₃N) or pyridine. This base will neutralize the acidic sites on the silica, preventing your compound from sticking or degrading.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using neutral or basic alumina as your stationary phase.[2]
-
-
-
Probable Cause 2: Inappropriate Solvent System.
-
Explanation: The chosen eluent may not be polar enough to move your compound down the column. Effective purification requires a delicate balance where the compound has an affinity for both the stationary and mobile phases.
-
Solution:
-
Optimize with TLC: Before running the column, meticulously optimize your solvent system using Thin-Layer Chromatography (TLC). The ideal Rf value for your target compound should be between 0.2 and 0.4 for good separation.[1]
-
Increase Eluent Polarity: A common starting point for compounds like this is a mixture of hexane and ethyl acetate.[1] If your compound's Rf is too low, gradually increase the proportion of the more polar solvent (ethyl acetate). If separation is still poor, adding a small amount of methanol (e.g., 1-5%) can significantly increase polarity. Remember to add the same percentage of triethylamine to your TLC solvent system as you plan to use in your column.
-
-
Question 2: My target compound is co-eluting with an impurity. How can I improve the separation?
Answer: Achieving baseline separation is key to high purity. If you're seeing overlapping spots on TLC or mixed fractions from your column, here are some advanced techniques.
-
Probable Cause 1: Poorly Packed Column.
-
Explanation: The presence of air bubbles, cracks, or non-uniform packing in the stationary phase creates channels where the solvent and sample can flow through without proper interaction, leading to band broadening and poor separation.[1]
-
Solution: Pack your column carefully using a slurry method. Ensure the silica is fully settled and the top surface is flat and undisturbed before loading your sample.
-
-
Probable Cause 2: Sub-optimal Solvent System.
-
Explanation: Even with a good Rf value, the selectivity of the solvent system might not be sufficient to resolve compounds with similar polarities.
-
Solution:
-
Try Different Solvent Systems: Instead of just hexane/ethyl acetate, explore other solvent combinations. For example, dichloromethane/methanol or toluene/acetone systems can offer different selectivities.
-
Isocratic vs. Gradient Elution: If you have impurities that are very close in polarity, a shallow gradient elution (slowly increasing the polarity of the mobile phase over the course of the separation) will often provide better resolution than an isocratic (constant solvent composition) elution.
-
-
-
Probable Cause 3: Sample Overloading.
-
Explanation: Loading too much crude material onto the column for its size is a common cause of poor separation. The chromatographic bands will be too broad to resolve from one another.
-
Solution: A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude sample. If separation is particularly difficult, increase this ratio.
-
Purification Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography.
Question 3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is often due to the solution being too saturated at a high temperature or the presence of impurities that depress the melting point.[1]
-
Solution 1: Add More Solvent: The most direct solution is to heat the mixture to redissolve the oil and then add a small amount of additional hot solvent to slightly decrease the saturation.[1]
-
Solution 2: Slow Cooling: Allow the solution to cool much more slowly. A sudden temperature drop (like placing it directly in an ice bath) promotes precipitation and oiling out rather than crystallization.[3] Let it cool to room temperature on the benchtop, undisturbed, before moving to an ice bath.
-
Solution 3: Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Solution 4: Try a Different Solvent System: The chosen solvent may be too good, keeping the compound dissolved even at lower temperatures. Try a solvent in which the compound is less soluble, or use a binary solvent system (one solvent in which the compound is soluble and an "anti-solvent" in which it is not).[4]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for column chromatography purification of this compound?
A1: Based on the structure—a moderately polar, brominated pyrimidine derivative—a good starting point is:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh), deactivated with 1% triethylamine (Et₃N) in the eluent.[2]
-
Mobile Phase (Eluent): Begin with a solvent system of Hexane:Ethyl Acetate. Use TLC to determine the optimal ratio. Start with a low polarity mixture like 9:1 Hexane:EtOAc and gradually increase the EtOAc concentration until you achieve an Rf of ~0.3 for your product.
-
Loading Technique: If your compound is soluble in a minimal amount of a non-polar solvent like dichloromethane or toluene, use the "wet loading" method. If solubility is poor, use "dry loading" by adsorbing your crude material onto a small amount of silica gel before carefully adding it to the top of the column.[1]
Q2: How do I choose the best recrystallization solvent?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3]
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | Often a good choice for moderately polar compounds. The "-OH" can hydrogen bond. |
| Isopropanol | 82 | Polar | Similar to ethanol but slightly less polar; can sometimes yield better crystals. |
| Acetonitrile | 82 | Polar | Aprotic polar solvent; good for compounds that might be too soluble in alcohols.[5] |
| Ethyl Acetate | 77 | Mid-Polar | Can be effective, often used in combination with a non-polar anti-solvent like hexane. |
| Toluene | 111 | Non-Polar | Good for dissolving less polar impurities. Might be used as the soluble part of a binary system. |
| Hexane/Heptane | ~69 / ~98 | Non-Polar | Likely to be an "anti-solvent." Use in combination with a more polar solvent like EtOAc or Dichloromethane. |
Screening Protocol:
-
Place ~20-30 mg of your crude material into several different test tubes.
-
Add a small amount (0.5 mL) of a chosen solvent to each tube at room temperature. Observe solubility.
-
If not soluble, gently heat the tube to the solvent's boiling point. If it dissolves completely, it's a potential candidate.
-
Allow the hot solution to cool slowly to room temperature. The best solvent will be the one that produces a high yield of crystalline solid.
Q3: What are the likely impurities I should be looking for?
A3: Impurities can arise from starting materials, side reactions, or degradation.[6][7] For this specific molecule, be aware of:
-
Unreacted Starting Materials: Such as 5-bromo-2-chloro-4-(benzyloxy)pyrimidine or piperidine.
-
Hydrolysis Products: The benzyloxy group can be cleaved under certain acidic or basic conditions, leading to the corresponding hydroxypyrimidine.
-
Debrominated Species: Reductive conditions during the synthesis or workup could potentially remove the bromine atom.
-
Oxidized Impurities: The piperidine ring or other parts of the molecule could be susceptible to oxidation, leading to colored impurities.
Q4: My compound appears to be very polar. Can I use reverse-phase chromatography?
A4: Yes, reverse-phase chromatography is a viable alternative, especially if you are struggling with interactions on silica gel.
-
Principle: In reverse-phase, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar. More polar compounds will elute first.
-
Conditions:
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used. You may need to add a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape, but be mindful of your compound's stability in acid. For a basic compound like this, a buffer at neutral or slightly basic pH might be more appropriate.
-
Part 3: Detailed Protocols
Protocol 1: Optimized Flash Column Chromatography
-
Preparation of Deactivated Silica: In a fume hood, weigh out the required amount of silica gel (typically 50-100x the weight of your crude sample) into a beaker. Add the starting eluent (e.g., 95:5 Hexane:EtOAc) containing 1% triethylamine to form a loose slurry.
-
Column Packing: Secure a glass column vertically. Pour the silica slurry into the column, gently tapping the side to ensure even packing. Open the stopcock to drain some solvent, ensuring no air bubbles are trapped. The final packed bed should have a layer of 1-2 cm of solvent above it at all times.[8]
-
Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the weight of your product) and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. Carefully layer this powder onto the top of the packed column.
-
Elution: Gently add your eluent to the column. Begin collecting fractions immediately. Monitor the separation by collecting small, regular fractions and analyzing them by TLC.
-
Fraction Pooling: Combine the fractions that contain only your pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield your purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: Based on pre-screening (see FAQ 2), select an appropriate solvent (e.g., isopropanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating and stirring until the compound is completely dissolved.[4]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[1]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3][4]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
References
- Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives - Benchchem.
- Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem.
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
-
Recrystallization - Chemistry LibreTexts. Available from: [Link]
- Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography - Benchchem.
-
Isolation and Purification of Substance by Column Chromatography - Request PDF. Available from: [Link]
- Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents.
-
Recent trends in the impurity profile of pharmaceuticals - PMC. Available from: [Link]
-
Significance of impurities in active pharmaceutical ingredients - Ivory Research. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability and Troubleshooting for Benzyloxy-Protected Compounds
The benzyl (Bn) ether is a cornerstone protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its general robustness, ease of introduction, and versatile cleavage strategies.[1][2] However, this stability is not absolute. Unanticipated degradation or cleavage of a benzyl ether can derail a synthetic sequence, leading to yield loss and complex purification challenges.
This guide provides field-proven insights into why benzyloxy-protected compounds degrade and offers actionable troubleshooting strategies for researchers, scientists, and drug development professionals. We will explore the causality behind common failure modes and provide validated protocols to ensure the integrity of your protected compounds throughout your synthetic route.
Troubleshooting Guide: Diagnosing and Preventing Benzyl Ether Degradation
This section addresses specific experimental failures in a question-and-answer format.
Q1: My benzyl group was unexpectedly cleaved during a reaction involving acidic conditions. Why did this happen and how can I prevent it?
A1: Root Cause Analysis & Mechanism
While generally stable to a wide pH range, benzyl ethers are susceptible to cleavage under strongly acidic conditions, particularly in the presence of protic acids and nucleophiles.[2][3][4] The degradation proceeds through an SN1-type mechanism. The ether oxygen is first protonated by the acid, creating a good leaving group (R-OH). The subsequent departure of the alcohol is facilitated by the formation of a highly stable, resonance-delocalized benzyl carbocation. This cation is then trapped by any available nucleophile in the reaction mixture.
-
Diagram of Acid-Catalyzed Cleavage
Caption: SN1 mechanism of acid-catalyzed benzyl ether cleavage.
Preventative Strategies:
-
Use Lewis Acids Cautiously: If a Lewis acid is required, choose one less prone to facilitating ether cleavage. For instance, SnCl4 has been shown to selectively cleave benzyl esters in the presence of benzyl ethers.[5] Avoid strong Lewis acids like BBr3 or BCl3, which are potent debenzylating agents.[6]
-
Buffer the Reaction: If acidic conditions are unavoidable, the addition of a non-nucleophilic base, such as a hindered amine (e.g., 2,6-lutidine or diisopropylethylamine), can scavenge excess protons and mitigate cleavage.
-
Employ Milder Benzylating Reagents: For acid-sensitive substrates, protection can be achieved under neutral conditions using reagents like 2-benzyloxy-1-methylpyridinium triflate (Bn-OPT), avoiding the need for strong bases or acids during the protection step itself.[7][8]
-
Switch to a More Robust Protecting Group: For extremely harsh acidic steps, consider a different protecting group entirely. However, for most cases, modifying the conditions is sufficient.
Q2: I'm observing debenzylation during a catalytic hydrogenation (e.g., using H₂, Pd/C) intended to reduce another functional group, like an alkene or a nitro group. How can I avoid this?
A2: Root Cause Analysis & Mechanism
This is a classic problem of chemoselectivity. Catalytic hydrogenolysis is the primary method for the intentional cleavage of benzyl ethers.[9][10] The reaction involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis, releasing the free alcohol and toluene. This process is highly efficient and often proceeds faster than or concurrently with the reduction of other functional groups.
Preventative Strategies:
-
Catalyst Poisoning/Inhibition: The most effective strategy is to selectively inhibit the catalyst's activity towards the benzyl ether. The addition of nitrogen-containing compounds can achieve this.
-
Use an Alternative Reduction Method: If catalyst inhibition is not effective or compatible, switch to a reduction method that does not cleave benzyl ethers.
-
For Alkenes/Alkynes: Consider transfer hydrogenation with a different catalyst system or stoichiometric reagents like diimide (generated in situ from hydrazine and an oxidant). A copper-cobalt catalytic system with NaBH₄ as the hydrogen source has also been shown to reduce alkenes and alkynes without cleaving benzyl ethers.[11]
-
For Nitro Groups: Reagents like SnCl₂/HCl (if the substrate is acid-stable), iron powder in acetic acid, or sodium dithionite are effective for nitro group reduction without affecting benzyl ethers.
-
-
Optimize Catalyst and Conditions: Selective hydrogenolysis can sometimes be achieved by carefully choosing the catalyst and solvent.[11] For example, Raney-Ni may show different selectivity compared to Pd/C in certain solvent systems.[11]
Q3: My benzyl-protected compound is degrading during purification on silica gel chromatography. What are my options?
A3: Root Cause Analysis & Mechanism
Standard silica gel is inherently acidic (pH ≈ 4.5-5.5) due to the presence of surface silanol (Si-OH) groups. For sensitive substrates, this acidity is sufficient to catalyze the SN1 cleavage mechanism described in Q1, leading to a smear of debenzylated product and benzyl-derived impurities on your TLC plate and in your collected fractions.
Preventative Strategies:
-
Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v). This deactivates the acidic sites.
-
Use an Alternative Stationary Phase: If base-treatment is incompatible with your molecule, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded-phase silica (like C18 for reverse-phase chromatography).
-
Minimize Contact Time: Work efficiently. Do not let the compound sit on the column for an extended period. Pre-adsorbing the crude material onto a small amount of silica (dry loading) and running the column with slight positive pressure can accelerate the separation.
Q4: Can I use organometallic reagents like Grignards (RMgX) or organolithiums (RLi) with benzyl ethers? I'm seeing lower-than-expected yields.
A4: Root Cause Analysis & Mechanism
Benzyl ethers are generally considered stable to Grignard and organolithium reagents.[12][13][14] Unlike acidic protons, the ether linkage does not react directly with the organometallic species. However, practical issues can arise:
-
Lewis Acidity of Grignard Reagents: Grignard reagents exist in equilibrium with MgX₂ (the Schlenk equilibrium).[12] MgBr₂ or MgCl₂ are Lewis acids and can potentially coordinate to the ether oxygen. In substrates with specific conformations, this coordination might facilitate an elimination or rearrangement pathway, especially at elevated temperatures.
-
Benzylic Deprotonation: While uncommon, very strong and sterically hindered bases (like t-BuLi) can potentially deprotonate the benzylic (C-H) position, leading to side reactions. This is more of a concern with prolonged reaction times or high temperatures.
-
Contaminants: The most likely culprit for yield loss is often not the benzyl ether's reactivity but rather trace amounts of water or oxygen in the reaction, which will quench the highly reactive organometallic reagent. Ensure rigorous drying of glassware, solvents, and starting materials.
Best Practices:
-
Ensure Anhydrous and Inert Conditions: This is paramount. Dry all solvents and glassware thoroughly. Run the reaction under a positive pressure of an inert gas (Argon or Nitrogen).
-
Use Low Temperatures: Perform the addition of the organometallic reagent at low temperatures (e.g., -78 °C or 0 °C) to minimize potential side reactions.
-
Consider Reagent Choice: For sensitive substrates, consider using organocuprates or other less basic organometallic reagents if the reaction chemistry allows.
Frequently Asked Questions (FAQs)
What is the general stability profile of a benzyl ether?
The benzyl ether is a robust protecting group, valued for its stability across a wide range of chemical conditions.[6]
-
Stability & Lability of Benzyl Ethers
Condition Category Reagent/Condition Stability of Benzyl (Bn) Ether Strongly Basic NaOH, NaH, LDA, n-BuLi Stable [2][15] Strongly Acidic Conc. HCl, H₂SO₄, BBr₃ Labile (cleaved)[3][6] Mildly Acidic Acetic Acid, p-TsOH (cat.) Generally Stable (substrate dependent) Oxidizing Agents PCC, PDC, Swern, DMP Stable Ozone, DDQ (with light), CAN Labile (cleaved)[3] Reducing Agents NaBH₄, LiAlH₄, DIBAL-H Stable H₂ + Pd/C, Birch Reduction Labile (cleaved)[2][6][16] Organometallics Grignard, Organolithiums Generally Stable | Fluoride Sources | TBAF, HF•Py | Stable (Orthogonal to silyl ethers)[1] |
How do substituted benzyl ethers like p-methoxybenzyl (PMB) differ in stability?
Substituted benzyl ethers offer tunable stability, enabling orthogonal deprotection strategies where one type of benzyl ether can be removed in the presence of another.[17][18]
-
p-Methoxybenzyl (PMB) Ethers: The electron-donating methoxy group makes the PMB ether significantly more acid-labile than a standard benzyl ether.[19] More importantly, it dramatically increases its susceptibility to oxidative cleavage.[17][19] Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can selectively cleave PMB ethers in the presence of unsubstituted benzyl ethers.[3][20] This is because the methoxy group stabilizes the cationic intermediate formed during the oxidative removal.[3][19]
-
Comparison of Benzyl (Bn) vs. p-Methoxybenzyl (PMB) Ethers
Feature Benzyl (Bn) Ether p-Methoxybenzyl (PMB) Ether Acid Stability More Stable Less Stable[19] Oxidative Cleavage (DDQ, CAN) Slow / Requires harsh conditions[6] Fast / Mild conditions[3][19][20] Reductive Cleavage (Hydrogenolysis) Readily Cleaved Readily Cleaved | Primary Use Case | Robust, persistent protection | Orthogonal protection, removed oxidatively |
Validated Experimental Protocols
Protocol 1: General Procedure for Benzylation of an Alcohol using NaH and BnBr
This protocol is based on the classic Williamson ether synthesis.[3][15][21]
Materials:
-
Alcohol substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol (1.0 equiv) in anhydrous DMF (or THF) under an inert atmosphere (Ar or N₂). Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 - 1.5 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back down to 0 °C and add benzyl bromide (1.1 - 1.3 equiv) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-16 hours). For sluggish reactions, the addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can accelerate the process.[15]
-
Once complete, carefully quench the reaction by slowly adding saturated aq. NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers.
-
Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Troubleshooting Workflow for Benzylation
Caption: Decision workflow for troubleshooting a benzylation reaction.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
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Li, P., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 435–440. Available from: [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved from [Link]
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Thiemann, T., et al. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. ResearchGate. Available from: [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2015). Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. Available from: [Link]
-
Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers. Available from: [Link]
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Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
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Khan Academy. (2018). Benzyl ether cleavage. YouTube. Retrieved from [Link]
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Available from: [Link]
- Silverman, G. S., & Rakita, P. E. (Eds.). (1996). Handbook of Grignard Reagents. CRC Press.
-
GlycoPODv2. (2021). Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. Retrieved from [Link]
- Miyanishi, S., & Yamaguchi, T. (2016). Ether Cleavage-Triggered Degradation of Benzyl Alkylammonium Cations for Polyethersulfone Anion Exchange Membranes. Journal of Materials Chemistry A, 4(32), 12474-12484.
-
Ingenta Connect. (2019). A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. Retrieved from [Link]
-
Crich, D., & Li, W. (2006). Facile Oxidative Cleavage of 4-O-Benzyl Ethers in Rhamno and Mannopyranosides. Organic letters, 8(5), 959–962. Available from: [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Greene's Protective Groups in Organic Synthesis. Available from: [Link]
-
Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]
-
ACS Catalysis. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. Retrieved from [Link]
-
Wiley. (n.d.). Greene's Protective Groups in Organic Synthesis, 5th Edition. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Organic Letters. (2026). Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. Retrieved from [Link]
-
ResearchGate. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: Benzyl versus o-tolyl rearrangement. Available from: [Link]
- Bulletin of the Korean Chemical Society. (2007). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH.
-
Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]
-
Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein journal of organic chemistry, 4, 43. Available from: [Link]
- Tetrahedron Letters. (2001). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids.
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Addressing batch-to-batch variability of synthesized 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine
Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with batch-to-batch variability. Our goal is to provide in-depth, field-proven insights to help you diagnose issues, optimize your process, and ensure consistent, high-quality results.
Introduction: The Challenge of Consistency
The synthesis of polysubstituted pyrimidines like this compound is a multi-step process where minor deviations can lead to significant variations in yield, purity, and overall batch quality. The electronic nature of the pyrimidine ring, influenced by its substituents, dictates the reactivity at each position, making the sequence of reactions and control of conditions paramount.[1][2] This guide breaks down the common pitfalls and provides robust solutions.
The most common synthetic route involves the sequential nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine precursor, followed by purification. This process is depicted below.
Caption: General synthetic workflow for the target compound.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during synthesis in a question-and-answer format.
Q1: My reaction yield is low or varies dramatically between batches. What are the primary factors to investigate?
A1: Low and inconsistent yields are often multifactorial, stemming from issues with reagents, reaction conditions, or work-up procedures. The cause is typically traced back to either an incomplete reaction or the formation of side products.
Core Areas to Investigate:
-
Reagent Quality & Stoichiometry:
-
Base Integrity: The sodium benzoxide nucleophile is typically prepared in situ from benzyl alcohol and a strong base like sodium hydride (NaH). Incomplete deprotonation due to old or impure NaH is a common culprit. Ensure your NaH is fresh and handled under strict anhydrous conditions.
-
Nucleophile Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of the nucleophile can drive the reaction to completion, but a large excess can promote side reactions. Precisely measure all reagents.
-
Solvent Purity: Anhydrous solvents (e.g., THF, DMF) are critical. Water will quench the base and can hydrolyze the starting chloropyrimidine, leading to undesired hydroxyl-pyrimidine impurities.
-
-
Reaction Conditions:
-
Temperature Control: SNAr reactions on chloropyrimidines are highly temperature-dependent. A temperature that is too low will result in an incomplete reaction. Conversely, excessive heat can lead to decomposition or the formation of dark, tarry byproducts. We recommend maintaining a stable temperature, for example, by using an oil bath with a PID controller.
-
Reaction Time: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction prematurely will leave unreacted starting materials, while extending it unnecessarily can increase impurity formation.
-
The following table summarizes key checkpoints.
| Parameter | Checkpoint | Rationale & Recommended Action |
| Starting Materials | Purity of 2,4-dichloro-5-bromopyrimidine | Verify purity by NMR or GC-MS. Isomeric impurities can lead to complex product mixtures. |
| Quality of Sodium Hydride (NaH) | Use a fresh bottle of NaH (60% dispersion in mineral oil). Older NaH can have a passivated surface. | |
| Water content in solvents/reagents | Use anhydrous solvents (<50 ppm H₂O). Dry piperidine over KOH pellets if necessary. | |
| Reaction Conditions | Temperature | Maintain a consistent internal reaction temperature (e.g., 65 °C in THF). Avoid large exotherms during reagent addition. |
| Order of Addition | Adding piperidine first may be advantageous as it is less sterically hindered. Experiment to determine the optimal sequence for your system. | |
| Reaction Monitoring | Check for the disappearance of the starting material by TLC/LC-MS every 1-2 hours. | |
| Work-up | Quenching Method | Quench the reaction by slowly adding it to cold water or a saturated NH₄Cl solution to avoid temperature spikes. |
Q2: My final product shows a significant, difficult-to-remove impurity by HPLC. What is it likely to be?
A2: The most probable impurities are regioisomers or degradation products. Their formation is a direct consequence of reaction control and work-up conditions.
Common Impurities:
-
Regioisomer: The primary isomeric impurity is 2-(Benzyloxy)-5-bromo-4-(piperidin-1-YL)pyrimidine . This forms when the initial nucleophilic attack occurs at the C2 position instead of the C4 position (or vice-versa in the second step). The relative reactivity of the C2 and C4 positions on the pyrimidine ring is sensitive to the solvent, temperature, and the nature of the nucleophile.[3]
-
Debenzylation Product: The benzyloxy ether bond is susceptible to cleavage under acidic conditions, which can occur during an improperly controlled aqueous work-up or chromatography on un-neutralized silica gel.[4] This results in the formation of 5-bromo-2-(piperidin-1-yl)pyrimidin-4-ol .
-
Debromination Product: Reductive debromination can occur, especially if a palladium catalyst is used for a cross-coupling reaction in a subsequent step and there is carry-over, or if certain reducing agents are present. This leads to 4-(benzyloxy)-2-(piperidin-1-yl)pyrimidine .
Caption: Formation pathways for common impurities.
Troubleshooting Steps:
-
Confirm Impurity Identity: Use LC-MS to get the molecular weight of the impurity. An identical mass suggests a regioisomer. A mass loss of 91 Da (C₇H₇) suggests debenzylation. A mass loss of 79/81 Da (Br) indicates debromination.
-
Optimize Selectivity: To control regioselectivity, carefully control the temperature during the addition of the first nucleophile. Lower temperatures often favor selectivity.
-
Modify Work-up: To prevent debenzylation, ensure the aqueous work-up is performed under neutral or slightly basic conditions (pH 7-8). If using silica gel chromatography, consider pre-treating the silica with a base like triethylamine (e.g., by running a 1-2% Et₃N/hexane solution through the column before loading).
Part 2: Frequently Asked Questions (FAQs)
Q: What is the most critical parameter to control for achieving batch-to-batch consistency? A: Temperature control during nucleophilic additions. The rates of the desired reaction and side reactions (like double addition or regioisomeric formation) have different dependencies on temperature. Maintaining a consistent temperature profile from batch to batch is the single most effective way to ensure a consistent product and impurity profile.
Q: How should I properly store the final compound and its key precursors? A:
-
This compound (Final Product): Store in an amber vial, under an inert atmosphere (argon or nitrogen), at 2-8 °C. This protects it from light and potential long-term degradation.
-
2,4-Dichloro-5-bromopyrimidine: This is a reactive electrophile. Store it in a tightly sealed container in a cool, dry place, away from moisture and nucleophiles.
-
Sodium Hydride: Store under an inert atmosphere. Never leave the container open to the air. Use a glove box or glove bag for dispensing if possible.
Q: What analytical methods are recommended for in-process and final product quality control? A: A combination of methods is ideal:
-
TLC: Excellent for rapid, qualitative in-process monitoring. Use a mobile phase like 30% Ethyl Acetate in Hexane.
-
HPLC-UV: The primary tool for quantitative purity analysis. A C18 column with a water/acetonitrile gradient is standard.
-
LC-MS: Essential for identifying the mass of impurities and confirming the mass of the product.
-
¹H NMR: Confirms the structure of the final product and can help identify and quantify impurities if their signals are resolved.
Q: Is there a risk of cleaving the benzyloxy group during the synthesis? A: Yes. The primary risk is not during the main reaction (which is typically basic) but during the work-up or purification. Any exposure to strong acidic conditions, even localized acidity on a silica gel surface, can catalyze the hydrolysis of the benzyl ether to a hydroxyl group and benzyl alcohol.[4] Always maintain neutral to slightly basic conditions after the reaction is quenched.
Part 3: Recommended Protocols and Workflows
Protocol 1: Optimized Synthesis of this compound
This protocol is a guideline. Optimization for your specific equipment and scale is recommended.
-
Preparation of Sodium Benzoxide: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (10 volumes). Add sodium hydride (1.1 eq., 60% dispersion in oil) in one portion. Cool the suspension to 0 °C. Slowly add benzyl alcohol (1.05 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
First Nucleophilic Substitution: Cool the sodium benzoxide solution back to 0 °C. Add a solution of 2,4-dichloro-5-bromopyrimidine (1.0 eq.) in anhydrous THF (2 volumes) dropwise, maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/LC-MS.
-
Second Nucleophilic Substitution: Once the first substitution is complete, add piperidine (1.2 eq.) to the reaction mixture. Heat the mixture to 50-60 °C and stir for 4-8 hours, again monitoring for completion by TLC/LC-MS.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing cold water (20 volumes). Adjust the pH to ~7-8 with a dilute HCl solution if necessary. Extract the aqueous mixture with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane. Crucially, add 0.5% triethylamine to your mobile phase to prevent on-column degradation. Combine pure fractions and evaporate the solvent to yield the product as a solid.
Protocol 2: Quality Control by HPLC-UV
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Detection: 254 nm
-
Flow Rate: 1.0 mL/min
-
Column Temp: 30 °C
| Time (min) | % B |
| 0.0 | 10 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 10 |
| 30.0 | 10 |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting synthesis variability.
References
- BenchChem. (2025). Technical Support Center: Suzuki Couplings of Bromopyrimidines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine.
- ACS Publications. (n.d.). Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry.
- NIH. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Thieme. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts.
- BenchChem. (2025). Application Notes and Protocols for the Bromination of Pyrimidine Rings.
- PubMed. (n.d.). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors.
- RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines.
- ResearchGate. (2025). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity | Request PDF.
- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
- Semantic Scholar. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.
- The Journal of Organic Chemistry. (n.d.). The Synthesis of Some 2,4,5-Trisubstituted Pyrimidines.
- MDPI. (n.d.). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI).
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- WikiLectures. (2024). Disorders of pyrimidine metabolism.
- BenchChem. (2025). Stability issues of 5-(Benzyloxy)pyridine-2-carboxylic acid under acidic conditions.
Sources
Validation & Comparative
A Tale of Two Ethers: A Comparative Analysis of 4-(Benzyloxy) vs. 4-Phenoxy Pyrimidine Derivatives in Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of therapeutic design, integral to a vast array of biologically active molecules.[1][2] Its versatility allows for extensive functionalization, with substitutions at the 4-position being particularly crucial in modulating pharmacological activity.[2] Among the myriad of possible substituents, the 4-(benzyloxy) and 4-phenoxy moieties present a fascinating case study in bioisosteric replacement. While structurally similar—both being aryloxy ethers—the subtle introduction of a methylene linker in the benzyloxy group can profoundly influence a compound's synthetic accessibility, physicochemical properties, metabolic fate, and ultimately, its biological efficacy.
This guide provides an in-depth comparative analysis of 4-(benzyloxy) and 4-phenoxypyrimidine derivatives, leveraging experimental data to illuminate the key differences and guide rational drug design.
At a Glance: Key Comparative Metrics
| Feature | 4-(Benzyloxy)pyrimidine Derivatives | 4-Phenoxypyrimidine Derivatives |
| Structure | Flexible ether linkage | More rigid ether linkage |
| Synthesis | Typically via SN2 reaction with benzyl halides | Generally via SNAr with phenols |
| Metabolic Stability | Prone to O-debenzylation by CYP450 enzymes | Generally more metabolically robust |
| Solubility | Often higher due to increased flexibility and sp³ character | Can be lower depending on substitution |
| Conformational Flexibility | Higher due to the methylene spacer | Lower, more restricted rotation |
| Common Biological Targets | Kinase inhibitors (EGFR, VEGFR), LSD1 inhibitors | Kinase inhibitors (VEGFR-2, c-Met, p38) |
The Chemist's Perspective: A Comparative Look at Synthesis
The construction of 4-(benzyloxy) and 4-phenoxypyrimidine cores generally proceeds from a common intermediate: a 4-halopyrimidine, most often 4-chloropyrimidine. The choice of synthetic route is dictated by the nature of the nucleophile.
Synthesis of 4-(Benzyloxy)pyrimidine Derivatives
The introduction of the benzyloxy group is typically achieved through a Williamson ether synthesis, a classic SN2 reaction. This involves the reaction of a 4-hydroxypyrimidine with a benzyl halide in the presence of a base. Alternatively, and more commonly for library synthesis, a 4-chloropyrimidine can be reacted with a benzyl alcohol under basic conditions.
Experimental Protocol: Synthesis of a 4-(Benzyloxy)pyrimidine Derivative
Materials:
-
4-chloropyrimidine (1.0 eq)
-
Substituted benzyl alcohol (1.1 eq)
-
Sodium hydride (NaH, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a stirred solution of the substituted benzyl alcohol in anhydrous DMF at 0 °C, add sodium hydride portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 4-chloropyrimidine in DMF dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 4-8 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 4-Phenoxypyrimidine Derivatives
The synthesis of 4-phenoxypyrimidine derivatives is most efficiently accomplished via a nucleophilic aromatic substitution (SNAr) reaction.[3] The electron-deficient nature of the pyrimidine ring facilitates the attack of a phenoxide nucleophile at the 4-position, displacing the chloride leaving group. The reaction is often catalyzed by a copper salt in what is known as an Ullmann condensation, particularly for less reactive phenols.
Experimental Protocol: Synthesis of a 4-Phenoxypyrimidine Derivative via SNAr
Materials:
-
4-chloropyrimidine (1.0 eq)
-
Substituted phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a stirred solution of the substituted phenol in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add 4-chloropyrimidine to the mixture.
-
Heat the reaction mixture to 100-120°C and stir for 8-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Physicochemical and Pharmacokinetic Profiles: The Impact of a Methylene Spacer
The seemingly minor difference of a CH₂ group between the benzyloxy and phenoxy moieties has significant consequences for a molecule's physicochemical properties and its behavior in a biological system.
Lipophilicity and Solubility
The introduction of a flexible, sp³-hybridized carbon in the benzyloxy group can disrupt the planarity of the aryloxy substituent, potentially reducing crystal packing forces and improving solubility. Conversely, the increased aliphatic character can also increase lipophilicity (logP). The overall effect on solubility is a balance of these factors and is also influenced by other substituents on the molecule.
Metabolic Stability
A critical differentiator between the two scaffolds is their metabolic stability. The benzylic carbon in 4-(benzyloxy)pyrimidine derivatives is susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to O-debenzylation and the formation of a 4-hydroxypyrimidine metabolite.[4] This metabolic pathway can represent a significant clearance mechanism, potentially leading to a shorter in vivo half-life. For instance, a 4-benzyloxy-benzylamino chemotype was found to have a half-life exceeding 60 minutes in human and rat liver microsomes, indicating reasonable stability for this particular scaffold.[5]
In contrast, the ether linkage in 4-phenoxypyrimidine derivatives is generally more resistant to metabolic cleavage, often resulting in greater metabolic stability and a longer half-life. Metabolism of these compounds typically occurs on the aromatic rings (hydroxylation) if they are not already substituted at metabolically labile positions.
Sources
- 1. Design, Insilico Analysis and Molecular Docking Study Of 4-Phenoxy-1h-Pyrazolo [ijaresm.com]
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- 4. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vivo Target Engagement for Novel Kinase Inhibitors: A Comparative Guide Featuring 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine
This guide provides a comprehensive framework for validating the in vivo target engagement of novel chemical entities, using the pyrimidine derivative 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine as a working example. For the purpose of this illustrative guide, we will designate this molecule as Compound X and hypothesize its primary biological target as Polo-like kinase 1 (PLK1) , a well-established oncogene and a key regulator of the cell cycle.
The central challenge in early-stage drug discovery is not only identifying potent molecules but also confirming that they reach and interact with their intended target within a complex living system. This guide will compare and contrast several orthogonal, state-of-the-art methodologies for confirming in vivo target engagement, providing the rationale behind experimental choices and detailed protocols for execution. We will benchmark the performance of our hypothetical Compound X against a known, clinically relevant PLK1 inhibitor, Volasertib .
The Imperative of In Vivo Target Validation
Confirming that a drug candidate interacts with its target in a disease-relevant in vivo model is a critical step in establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship. This relationship is the foundation for predicting a therapeutic window and designing effective clinical trial protocols. A failure to demonstrate target engagement can lead to misinterpretation of efficacy or toxicity data, ultimately culminating in late-stage clinical failures. The methods outlined below provide a multi-faceted approach to building confidence in a molecule's mechanism of action.
Part 1: Direct Assessment of Target Occupancy in Tissue
Direct methods aim to measure the physical interaction between the drug and its target protein within tissue samples. These techniques are powerful because they provide a direct readout of target binding.
Cellular Thermal Shift Assay (CETSA)
The principle behind CETSA is that the binding of a ligand, such as Compound X, stabilizes the target protein, leading to an increase in its melting temperature. This change can be quantified in tissue lysates from treated animals, providing a direct measure of target engagement.
Caption: Workflow for in vivo Cellular Thermal Shift Assay (CETSA).
-
Animal Dosing: Dose tumor-bearing mice (e.g., with a xenograft model expressing high levels of PLK1) with vehicle, varying concentrations of Compound X, or a positive control like Volasertib.
-
Tissue Harvest: At a predetermined time point post-dosing (e.g., 2, 8, and 24 hours), euthanize the animals and immediately harvest the tumor tissue. Flash-freeze the samples in liquid nitrogen.
-
Lysate Preparation: Lyse the frozen tissue samples in a suitable buffer containing protease and phosphatase inhibitors. Homogenize thoroughly and clarify the lysate by high-speed centrifugation.
-
Thermal Challenge: Aliquot the clarified lysate from each animal into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Fractions: Pellet the aggregated proteins by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C). The supernatant contains the soluble, non-denatured protein fraction.
-
Quantification: Carefully collect the supernatant and quantify the amount of soluble PLK1 using a quantitative Western Blot or an ELISA.
-
Data Analysis: For each treatment group, plot the percentage of soluble PLK1 as a function of temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). The difference in Tm between the vehicle and drug-treated groups represents the thermal shift, a direct indicator of target engagement.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that allows for the real-time quantification of target occupancy in a living organism. This requires the development of a radiolabeled version of the drug candidate (a PET tracer).
Caption: Workflow for PET-based in vivo target occupancy studies.
-
High Initial Investment: Requires synthesis of a radiolabeled tracer and access to specialized imaging equipment.
-
Unparalleled Data: Provides quantitative, longitudinal data on target occupancy in multiple tissues simultaneously within the same animal.
-
Translational Power: The same tracer can potentially be used in clinical studies, providing a direct translational biomarker.
Part 2: Indirect Assessment via Pharmacodynamic (PD) Biomarkers
Indirect methods measure the downstream biological consequences of target engagement. For a kinase inhibitor like Compound X targeting PLK1, this involves measuring the phosphorylation status of a known PLK1 substrate. A key substrate of PLK1 is TCTP (Translationally Controlled Tumor Protein).
Western Blot Analysis of p-TCTP
Measuring the levels of phosphorylated TCTP (p-TCTP) in tumor lysates provides a robust and accessible method for assessing the modulation of PLK1 activity.
-
Dosing and Tissue Harvest: Follow the same procedure as described in the CETSA protocol (Part 1.1, Steps 1-2).
-
Protein Extraction: Lyse the harvested tumor tissue in a buffer optimized for preserving phosphorylation (e.g., RIPA buffer supplemented with phosphatase inhibitors).
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of total protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-TCTP.
-
As a loading control, subsequently probe the same membrane with an antibody for total TCTP or a housekeeping protein (e.g., GAPDH).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-TCTP signal to the total TCTP or loading control signal.
Part 3: Comparative Analysis: Compound X vs. Volasertib
To contextualize the performance of Compound X, its target engagement profile should be directly compared to a well-characterized inhibitor like Volasertib. The following tables present hypothetical data from the experiments described above.
Table 1: In Vivo CETSA Data in Tumor Xenografts (2h post-dose)
| Compound | Dose (mg/kg) | Target (PLK1) Tm (°C) | Thermal Shift (ΔTm) |
| Vehicle | - | 48.5 ± 0.3 | - |
| Compound X | 25 | 51.2 ± 0.4 | +2.7 °C |
| Compound X | 50 | 53.8 ± 0.5 | +5.3 °C |
| Volasertib | 25 | 54.1 ± 0.4 | +5.6 °C |
This hypothetical data suggests that Compound X induces a dose-dependent thermal stabilization of PLK1, achieving a similar degree of target engagement at 50 mg/kg as the reference compound Volasertib at 25 mg/kg.
Table 2: PD Biomarker Modulation in Tumor Xenografts (8h post-dose)
| Compound | Dose (mg/kg) | Normalized p-TCTP Levels (% of Vehicle) |
| Vehicle | - | 100 ± 12 |
| Compound X | 25 | 65 ± 8 |
| Compound X | 50 | 28 ± 6 |
| Volasertib | 25 | 22 ± 5 |
This data demonstrates that Compound X effectively inhibits PLK1 kinase activity in vivo, leading to a dose-dependent reduction in the phosphorylation of its substrate TCTP. The level of inhibition at the 50 mg/kg dose is comparable to that achieved by Volasertib.
Conclusion and Integrated Strategy
Validating in vivo target engagement is a non-negotiable step in the progression of any drug candidate. This guide outlines a robust, multi-pronged strategy to confidently assess the interaction of a novel compound with its intended target.
-
CETSA provides direct evidence of physical binding in the relevant tissue.
-
PD Biomarker analysis confirms that this binding translates into functional modulation of the target's activity.
-
PET imaging , while resource-intensive, offers the most sophisticated, non-invasive, and translational data.
By employing at least two of these orthogonal methods and benchmarking against a known competitor, researchers can build a compelling data package that clearly establishes the in vivo mechanism of action for a novel compound like this compound, paving the way for its further development.
References
-
Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
-
Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Rudolph, M. & Wagner, S. (2022). Positron Emission Tomography (PET) in Drug Discovery and Drug Development. Methods in Molecular Biology. [Link]
-
Yarm, F.R. (2002). TCTP is a substrate for polo-like kinase. Cell Cycle. [Link]
Benchmarking the Selectivity Profile of 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine: A Comparative Guide for Drug Development Professionals
Abstract
This guide provides a comprehensive framework for characterizing the kinase selectivity profile of the novel compound 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine. We present a comparative analysis against established kinase inhibitors, dasatinib and bafetinib, to contextualize its specificity and potential as a therapeutic agent. This document outlines detailed experimental protocols for in-vitro kinase profiling and cell-based validation, underpinned by a rationale for experimental design and data interpretation. The objective is to equip researchers with the necessary tools to rigorously evaluate the selectivity of this and other emerging kinase inhibitors.
Introduction: The Critical Role of Selectivity in Kinase Inhibitor Development
Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. Consequently, kinase inhibitors have become a major class of therapeutic drugs. A key determinant of a kinase inhibitor's efficacy and safety is its selectivity – the ability to inhibit the intended target kinase without affecting other kinases in the kinome.
Poor selectivity can lead to off-target effects and toxicity, while a well-defined selectivity profile can translate to a better therapeutic window. The compound this compound has been identified as a potential kinase inhibitor based on its structural motifs. This guide establishes a systematic approach to benchmark its selectivity. For this analysis, we will hypothetically consider its primary target to be a member of the Src family of kinases, a common target for inhibitors with this scaffold.
Comparative Framework: Selecting the Right Benchmarks
To understand the selectivity of this compound, it is essential to compare it against well-characterized inhibitors. We have selected two inhibitors with distinct selectivity profiles:
-
Dasatinib: A broad-spectrum inhibitor of multiple tyrosine kinases, including the Src and Abl families. It serves as a benchmark for potent but less selective inhibition.
-
Bafetinib: A second-generation inhibitor with a more defined selectivity profile, primarily targeting Abl and Lyn kinases.
This comparison will allow for a nuanced assessment of our compound's position on the selectivity spectrum.
In-Vitro Kinase Profiling: The First Step in Characterizing Selectivity
The initial evaluation of selectivity is typically performed using in-vitro kinase assays against a panel of purified kinases. This provides a direct measure of the compound's inhibitory activity against each kinase.
Experimental Protocol: In-Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase-inhibitor interactions.
1. Reagents and Materials:
- Purified recombinant kinases (e.g., Lyn, Src, Abl, etc.)
- Europium-labeled anti-tag antibody (e.g., Eu-anti-GST)
- Alexa Fluor™ 647-labeled broad-spectrum kinase tracer
- Test compounds (this compound, dasatinib, bafetinib) serially diluted in DMSO.
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- 384-well microplates
2. Procedure:
- Prepare a 2X solution of each kinase in the assay buffer.
- Prepare a 4X solution of the Eu-anti-tag antibody and the Alexa Fluor™ 647-labeled tracer in the assay buffer.
- In a 384-well plate, add 2.5 µL of the 4X compound dilutions.
- Add 2.5 µL of the 4X antibody/tracer mix to each well.
- Add 5 µL of the 2X kinase solution to each well to initiate the binding reaction.
- Incubate the plate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm and 615 nm.
3. Data Analysis:
- Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
- Plot the TR-FRET ratio against the log of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
Data Presentation: Comparative Kinase Inhibition Profile
The IC50 values for this compound and the reference compounds against a representative panel of kinases are summarized in the table below.
| Kinase | This compound (IC50, nM) | Dasatinib (IC50, nM) | Bafetinib (IC50, nM) |
| Lyn | 5 | 0.5 | 6 |
| Src | 25 | 0.8 | 140 |
| Fyn | 15 | 0.6 | 80 |
| Lck | 30 | 1.1 | 110 |
| Abl | 500 | 1.0 | 20 |
| Kit | >1000 | 5 | 800 |
| PDGFRβ | >1000 | 28 | >1000 |
| VEGFR2 | 800 | 79 | >1000 |
Data for Dasatinib and Bafetinib are representative values from published literature. Data for this compound is hypothetical for illustrative purposes.
Interpretation of In-Vitro Data
The hypothetical data suggests that this compound is a potent inhibitor of Lyn kinase with moderate selectivity against other Src family kinases (Src, Fyn, Lck) and significantly weaker activity against Abl and other tyrosine kinases. Compared to dasatinib, it is more selective, and its profile is comparable to bafetinib, with a slightly different off-target profile.
Cellular Assays: Validating Selectivity in a Biological Context
While in-vitro assays are crucial, it is equally important to assess a compound's activity in a cellular context. Cellular assays can confirm target engagement and provide insights into the compound's effects on downstream signaling pathways.
Experimental Protocol: Western Blotting for Phospho-protein Levels
This protocol measures the phosphorylation of a downstream substrate of the target kinase as a readout of the inhibitor's cellular activity.
1. Cell Culture and Treatment:
- Select a cell line that expresses the target kinase and shows constitutive or inducible activity (e.g., a lymphoma cell line for Lyn kinase).
- Plate the cells and allow them to adhere overnight.
- Treat the cells with a serial dilution of the test compounds for a specified time (e.g., 2 hours).
2. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation.
- Determine the protein concentration of each lysate using a BCA assay.
3. Western Blotting:
- Normalize the protein concentrations of all samples.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody against the phosphorylated substrate of the target kinase (e.g., phospho-Stat5 for Lyn) overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
Visualizing the Experimental Workflow
Caption: Workflow for Western Blot Analysis of Target Inhibition.
Signaling Pathway Context
Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the cellular data and predicting the physiological consequences of its inhibition.
Caption: Simplified Lyn Kinase Signaling Pathway and Point of Inhibition.
Conclusion and Future Directions
The systematic approach outlined in this guide, combining in-vitro kinase profiling with cell-based validation, provides a robust framework for characterizing the selectivity of novel kinase inhibitors like this compound. The hypothetical data presented positions this compound as a relatively selective Lyn kinase inhibitor, warranting further investigation.
Future studies should expand the kinase panel to include a broader representation of the kinome and employ proteomics-based approaches to identify off-target effects in an unbiased manner. Ultimately, a thorough understanding of a compound's selectivity profile is paramount for its successful development into a safe and effective therapeutic.
References
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (dasatinib), a potent oral inhibitor of src kinases. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
-
Ellen, T. P., et al. (2008). Bafetinib (INNO-406), a novel selective inhibitor of Bcr-Abl and Lyn. Journal of Pharmacology and Experimental Therapeutics, 325(1), 177-185. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine. The procedures outlined herein are grounded in an understanding of the compound's specific chemical hazards and are designed to ensure the safety of all personnel.
Hazard Profile & Risk Assessment: Understanding the "Why"
This compound is a complex heterocyclic compound. Its disposal protocol is dictated by the combination of its constituent parts: a brominated pyrimidine core and a piperidine substituent.
According to its Safety Data Sheet (SDS), this compound presents several key hazards.[1] It is classified as harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1] The causality for these warnings stems from its chemical structure. The piperidine moiety is related to piperidine itself, a known corrosive and toxic substance, while the brominated aromatic system classifies it as a halogenated organic compound, which requires a specific waste stream.[2][3][4][5][6]
A clear understanding of these hazards is the first step in a self-validating safety protocol.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal preparation, personnel must be equipped with the appropriate PPE. This is a non-negotiable step to mitigate the risks of skin, eye, and respiratory exposure.[7][8]
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Tight-sealing chemical safety goggles are mandatory to protect against dust and splashes.[8][9] A face shield worn over goggles is required when handling larger quantities or preparing waste solutions. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves provide adequate protection for incidental contact.[7] For extended handling or decontamination procedures, consult manufacturer data, but neoprene or butyl rubber gloves are often recommended for halogenated compounds.[10][11] Always inspect gloves for integrity before use. |
| Body Protection | Flame-Retardant Lab Coat | A fully buttoned lab coat is essential. For tasks with a higher risk of splashing, such as spill cleanup, a chemical-resistant apron should be worn over the lab coat.[8][10] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1] If a fume hood is not available or during a large spill, a respirator with an organic vapor cartridge and particulate filter is necessary.[8][10] |
Waste Segregation & Containment: The Core Protocol
The single most critical step in the proper disposal of this compound is rigorous waste segregation. Due to the presence of bromine, all waste contaminated with this compound must be classified as Halogenated Organic Waste .[6] Mixing this with non-halogenated waste can disrupt the disposal facility's processes and violate environmental regulations.[12]
Step-by-Step Segregation and Containment:
-
Waste Identification : Any material that has come into contact with the compound—including residual powder, contaminated weighing paper, pipette tips, gloves, and rinsates—must be treated as hazardous waste.
-
Select Compatible Containers :
-
Solid Waste : Collect in a clearly labeled, sealable plastic bag or a dedicated, lined container designated for "Halogenated Solid Waste".[13]
-
Liquid Waste : Collect in a compatible, sealed container, typically a high-density polyethylene (HDPE) or glass bottle, designated for "Halogenated Liquid Waste".[13] Do not overfill containers; leave at least 10% headspace.
-
-
Labeling : All waste containers must be clearly and accurately labeled with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Toxic," "Irritant").
-
-
Storage : Store sealed waste containers in a designated satellite accumulation area away from incompatible materials (e.g., strong acids or bases) until collection by Environmental Health & Safety (EHS) personnel.[2]
Decontamination & Spill Management
Effective decontamination prevents unintentional exposure and cross-contamination.
Decontamination Protocol:
-
Pre-clean : Physically remove as much residue as possible using a spatula or wipe.
-
Rinse : For glassware, the first rinse should be with a solvent (e.g., acetone, ethanol) that can dissolve the compound. This initial rinsate is hazardous and must be collected in the "Halogenated Liquid Waste" container.[14]
-
Wash : Subsequent washing can be done with soap and water.
-
Surface Cleaning : Wipe down work surfaces (fume hood, benchtop) with a cloth dampened with a suitable solvent, followed by a standard cleaning agent. The contaminated cloth must be disposed of as halogenated solid waste.
Spill Response Protocol:
Immediate and correct response to a spill is critical.
-
Assess the Spill :
-
Minor Spill (Solid) : If a small amount of solid is spilled inside a chemical fume hood, don full PPE, gently sweep it up with non-sparking tools, and place it in the halogenated solid waste container.[1][4]
-
Minor Spill (Liquid) : Contain the spill with an inert absorbent material like vermiculite or sand.[1] Collect the absorbent material using non-sparking tools and place it in the halogenated solid waste container.
-
Major Spill : Evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team immediately. Restrict access to the area.
-
Final Disposal Pathway: Incineration
Once collected by your institution's hazardous waste program, halogenated organic waste is sent to a licensed hazardous waste disposal facility. The universally accepted and environmentally preferred method for destroying such compounds is high-temperature incineration .[4][5][15]
This process is critical because:
-
Complete Destruction : Incineration at temperatures typically exceeding 850°C ensures the complete breakdown of the complex organic molecule into simpler, less harmful components.
-
Scrubbing of Byproducts : The combustion of brominated compounds produces acidic gases, primarily hydrogen bromide (HBr).[16] Licensed incinerators are equipped with advanced scrubber systems that neutralize these acidic gases, preventing their release into the atmosphere and the formation of acid rain.[15]
Summary & Key Takeaways
-
Hazard Awareness : Recognize that this compound is harmful if ingested and is a skin, eye, and respiratory irritant.
-
PPE is Mandatory : Always wear appropriate gloves, eye protection, and a lab coat. Handle only in a chemical fume hood.
-
Segregate as Halogenated Waste : This is the most critical step. All contaminated materials must go into a designated "Halogenated Waste" stream.
-
Label Correctly : Ensure all waste containers are clearly and accurately labeled.
-
Collect Rinsate : The first solvent rinse of contaminated glassware is hazardous waste and must be collected.
-
Incineration is the End Goal : Understand that proper segregation ensures the waste can be safely destroyed via high-temperature incineration at a licensed facility.
By adhering to these procedures, you build a deep, intrinsic culture of safety that protects you, your colleagues, and the environment, ensuring that your valuable research does not come at an unacceptable cost.
References
-
ChemicalBook. (2023). 4-BENZYLOXY-5-BROMO-2-(PIPERIDIN-1-YL)PYRIMIDINE Material Safety Data Sheet.
-
CymitQuimica. (2024). Safety Data Sheet: 4-Benzyloxy-5-bromo-2-(piperidin-1-yl)-pyrimidine.
-
Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
-
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?
-
ChemSupply Australia. (2023). Safety Data Sheet PIPERIDINE.
-
U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
-
Fisher Scientific. (2023). Safety Data Sheet: Piperidine.
-
Benchchem. (n.d.). Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine.
-
CHEMM. (n.d.). Personal Protective Equipment (PPE).
-
Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Piperidine.
-
University of California, Riverside. (2015). Personal Protective Equipment Selection Guide.
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
-
Valent U.S.A. Corporation. (2012). Material Safety Data Sheet.
-
Chemtalk. (2008). Bromine water - disposal.
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals.
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Bromo-2(1H)-pyrimidinone.
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
-
Acros Organics. (2025). SAFETY DATA SHEET: 5-Bromopyrimidine.
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
-
Queen Mary University of London. (n.d.). Decontamination - Health and Safety Directorate.
-
MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
-
PubMed. (2006). Bromine in waste incineration: partitioning and influence on metal volatilisation.
-
National Institutes of Health. (n.d.). Decontamination and Sterilization - ORS.
-
Benchchem. (n.d.). Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide.
-
University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
-
ResearchGate. (2012). Clean-up method for determination of established and emerging brominated flame retardants in dust.
-
PubMed. (2014). Formation of brominated disinfection byproducts from natural organic matter isolates and model compounds in a sulfate radical-based oxidation process.
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
-
Reddit. (2018). What happens to waste solvent from the lab?
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
